6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHBPULNBBLYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712401 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239647-61-0 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239647-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the strategic design of the synthetic pathway, focusing on the preparation of the key intermediate, 2-amino-5-methylpyridine, and its subsequent cyclization to form the target triazolopyridine core. The primary synthetic route discussed involves the reaction of 2-amino-5-methylpyridine with cyanogen bromide, a well-established method for the formation of the 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold. This guide offers a causality-driven explanation for experimental choices, detailed step-by-step protocols, and a plausible reaction mechanism. An alternative synthetic strategy involving the cyclization of a pyridyl-guanidine intermediate is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis of this and structurally related compounds.
Introduction and Strategic Overview
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[4] The specific substitution pattern of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, with a methyl group on the pyridine ring and an amino group on the triazole ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents.
The synthetic strategy for 6-Methyl-triazolo[1,5-a]pyridin-2-amine hinges on a two-stage approach. The first stage involves the synthesis of the requisite precursor, 2-amino-5-methylpyridine. The second, and more critical stage, is the construction of the fused triazole ring system onto the pyridine core, incorporating the 2-amino functionality. This guide will primarily focus on the cyclization of 2-amino-5-methylpyridine with cyanogen bromide, a reliable and efficient method for achieving this transformation.
Figure 1: High-level synthetic workflow for 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Synthesis of the Key Precursor: 2-Amino-5-methylpyridine
The availability and purity of the starting material, 2-amino-5-methylpyridine, are crucial for the successful synthesis of the final product. While commercially available, understanding its synthesis provides valuable context and an alternative for in-house preparation. A common industrial method is the Chichibabin reaction, which involves the direct amination of 3-methylpyridine (β-picoline) with sodium amide.[3]
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine
Disclaimer: This reaction involves hazardous reagents and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide in an inert solvent such as N,N-dimethylaniline.
-
Addition of Reactant: 3-Methylpyridine is added dropwise to the stirred suspension at an elevated temperature.
-
Reaction Progression: The reaction mixture is heated for several hours to drive the amination to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The product is then extracted with a suitable organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified by distillation or recrystallization to yield pure 2-amino-5-methylpyridine.
Primary Synthetic Route: Cyclization with Cyanogen Bromide
The reaction of 2-aminopyridines with cyanogen bromide is a well-established method for the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines. This transformation proceeds through the formation of a cyanamide intermediate, followed by an intramolecular cyclization.
Plausible Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-5-methylpyridine on the electrophilic carbon of cyanogen bromide. This is followed by the elimination of hydrogen bromide to form a pyridylcyanamide intermediate. The pyridine ring nitrogen then acts as an internal nucleophile, attacking the nitrile carbon of the cyanamide. A subsequent proton transfer leads to the formation of the aromatic triazole ring.
Figure 2: Plausible reaction mechanism for the synthesis of the target product.
Detailed Experimental Protocol
-
Dissolution of Starting Material: 2-Amino-5-methylpyridine is dissolved in a suitable solvent, such as methanol or ethanol.
-
Preparation of Cyanogen Bromide Solution: A solution of cyanogen bromide in the same solvent is prepared separately. It is important to handle cyanogen bromide with extreme caution in a well-ventilated fume hood due to its high toxicity. The reaction of an acid hydrazide with cyanogen bromide to form a 2-amino-1,3,4-oxadiazole provides a procedural precedent for this type of cyclization.[5]
-
Reaction Execution: The cyanogen bromide solution is added dropwise to the solution of 2-amino-5-methylpyridine at a controlled temperature, typically room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
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Product Isolation and Purification: Upon completion, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system to afford pure 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
| Parameter | Value |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | >97% |
Table 1: Physicochemical Properties of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.[2]
Alternative Synthetic Strategy: Guanidine Cyclization
An alternative approach to the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines involves the formation of a guanidine intermediate followed by an oxidative cyclization. This method has been successfully employed for the synthesis of related 2-amino-triazolopyridines.[4]
Conceptual Workflow
Figure 3: Conceptual workflow for the alternative guanidine cyclization route.
This route involves the reaction of 2-amino-5-methylpyridine with a guanidinylating agent to form the corresponding pyridyl-guanidine. Subsequent oxidative cyclization, often mediated by a copper catalyst, leads to the formation of the desired 2-amino-triazolopyridine ring system.[4] While this method offers an alternative, the handling of guanidinylating agents and the optimization of the oxidative cyclization step may present different challenges compared to the cyanogen bromide route.
Conclusion
This technical guide has detailed a robust and well-precedented synthetic route for the preparation of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. The primary strategy, involving the cyclization of 2-amino-5-methylpyridine with cyanogen bromide, is highlighted as an efficient method. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable heterocyclic building block. The alternative guanidine cyclization route offers another potential avenue for exploration. The synthesis of this and related triazolopyridine derivatives will continue to be of significant interest in the pursuit of novel therapeutic agents.
References
- Molecules.
- Google Patents.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
- Google Patents.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
- Semantic Scholar. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. [Link]
- Google Patents. Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][4] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] While the broader class of triazolopyridines is well-explored, the specific molecular mechanism of action for 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine remains to be fully elucidated in publicly available literature.[6][7][8] This guide, therefore, serves a dual purpose: to summarize the plausible mechanisms of action for this compound based on the activities of its structural analogs, and to provide a comprehensive, field-proven experimental roadmap for its definitive mechanistic characterization.
Part 1: Hypothesized Mechanisms of Action Based on the Triazolopyridine Scaffold
The therapeutic potential of the triazolopyridine class stems from its ability to interact with a variety of biological targets. This structural versatility suggests several compelling hypotheses for the mechanism of action of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Inhibition of Janus Kinases (JAKs)
Recent drug discovery efforts have identified triazolo[1,5-a]pyridine derivatives as potent inhibitors of Janus kinases (JAK1/2).[9] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.
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Plausible Action: 6-Methyl-triazolo[1,5-a]pyridin-2-amine may function as an ATP-competitive inhibitor of JAK1 and/or JAK2, thereby blocking the phosphorylation and activation of STAT proteins. This would, in turn, modulate the transcription of pro-inflammatory genes. The 2-amino group on the triazole ring could serve as a key hydrogen bond donor, anchoring the molecule in the kinase hinge region.
Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.
Disruption of Sterol Biosynthesis
In the context of antimicrobial and antiparasitic activity, certain[1][2][9]triazolo[1,5-a]pyridine derivatives have been shown to be effective trypanocidal agents by inhibiting 14α-demethylase, a key enzyme in the sterol biosynthesis pathway of pathogens.[3]
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Plausible Action: While the isomeric core is different, the triazolopyridine scaffold's nitrogen atoms are capable of coordinating with the heme iron in the active site of cytochrome P450 enzymes like 14α-demethylase. This would disrupt the synthesis of essential sterols like ergosterol in fungi or related sterols in protozoa, leading to impaired membrane integrity and cell death.
Purine Mimetics
The triazolo[1,5-a]pyrimidine ring system, which is isoelectronic with purines, has been explored as a purine surrogate.[2] This suggests that triazolopyridine derivatives could also function as mimetics of adenine or guanine.
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Plausible Action: 6-Methyl-triazolo[1,5-a]pyridin-2-amine could potentially compete with endogenous purines for binding to enzymes such as kinases, polymerases, or phosphodiesterases, leading to a broad range of cellular effects.
Part 2: A Step-by-Step Experimental Guide to Mechanism of Action Elucidation
To move from hypothesis to definitive mechanism, a structured, multi-tiered experimental approach is required. The following workflow represents a robust strategy for characterizing the mechanism of action of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Caption: Experimental workflow for mechanism of action elucidation.
Phase 1: Broad-Based Target Identification
The initial goal is to cast a wide net to identify the most probable biological targets.
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2.1.1. In Silico Screening:
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Rationale: To computationally predict binding affinities against a library of known drug targets, particularly those associated with the triazolopyridine scaffold (e.g., kinases, cytochrome P450 enzymes). This is a cost-effective way to prioritize subsequent biochemical assays.
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Method: Dock 6-Methyl-triazolo[1,5-a]pyridin-2-amine into the crystal structures of key targets like JAK1, JAK2, and fungal 14α-demethylase. Analyze the predicted binding poses and docking scores.
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2.1.2. Phenotypic Screening:
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Rationale: To determine the compound's effect on whole cells without a preconceived target bias. This can uncover unexpected mechanisms of action.
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Method: Screen the compound against a panel of diverse cancer cell lines, immune cells (e.g., PBMCs stimulated with cytokines), and relevant microbial species (e.g., Candida albicans, Trypanosoma cruzi). Use cell viability assays (e.g., CellTiter-Glo®) to determine cytotoxic or cytostatic effects.
-
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2.1.3. Broad Biochemical Screening:
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Rationale: To directly test for inhibitory activity against a large panel of purified enzymes or receptors. This is the most direct way to identify high-affinity molecular targets.
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Method: Submit the compound to a commercial kinase panel (e.g., a 400+ kinase screen) at a fixed concentration (e.g., 10 µM). A significant inhibition of one or more kinases (>50%) would identify them as primary hits.
-
Phase 2: Target Validation and Potency Determination
Once primary hits are identified, the focus shifts to validating these targets in a cellular context and quantifying the compound's potency.
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2.2.1. Dose-Response Assays (IC50 Determination):
-
Rationale: To quantify the concentration of the compound required to inhibit the target enzyme's activity by 50%. This is a key measure of potency.
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Protocol: See Experimental Protocol 1: In Vitro Kinase Inhibition Assay (IC50).
-
-
2.2.2. Cellular Thermal Shift Assay (CETSA):
-
Rationale: To confirm that the compound binds to its intended target inside intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protocol: See Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA).
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-
2.2.3. Downstream Signaling Pathway Analysis:
-
Rationale: To verify that target engagement translates into the expected biological effect within the cell. For a kinase inhibitor, this means assessing the phosphorylation status of its known substrates.
-
Protocol: See Experimental Protocol 3: Western Blot for Phospho-STAT Analysis.
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Phase 3: In-Depth Mechanistic and Structural Studies
The final phase aims to provide a detailed understanding of how the compound interacts with its target and to validate its efficacy in a more complex biological system.
-
2.3.1. Enzyme Kinetic Studies:
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Rationale: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For a hypothesized ATP-competitive kinase inhibitor, the IC50 should increase with increasing ATP concentration.
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Method: Perform the in vitro kinase assay with varying concentrations of both the compound and the substrate (ATP). Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
-
2.3.2. X-ray Co-crystallography:
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Rationale: To obtain a high-resolution 3D structure of the compound bound to its target protein. This provides definitive proof of binding and reveals the specific molecular interactions, which is invaluable for future lead optimization.
-
Method: Co-crystallize the purified target protein with the compound and solve the structure using X-ray diffraction.
-
-
2.3.3. In Vivo Efficacy Studies:
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Rationale: To determine if the compound's cellular activity translates to a therapeutic effect in a living organism.
-
Method: In a relevant animal model (e.g., a mouse model of rheumatoid arthritis for a JAK inhibitor), administer the compound and assess disease-relevant endpoints (e.g., paw swelling, inflammatory markers) and target engagement in tissues.
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Part 3: Key Experimental Protocols
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (IC50)
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Preparation: Prepare a serial dilution of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in DMSO (e.g., from 100 µM to 1 nM).
-
Reaction Mixture: In a 384-well plate, add the recombinant kinase (e.g., JAK2), a fluorescently labeled peptide substrate, and the compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP at its Km concentration. Incubate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Measure the amount of phosphorylated versus unphosphorylated substrate using a suitable plate reader (e.g., Caliper mobility shift assay).
-
Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., Ba/F3 cells expressing JAK2) with the compound (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein (e.g., JAK2) remaining at each temperature by Western blotting or ELISA.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Experimental Protocol 3: Western Blot for Phospho-STAT Analysis
-
Cell Culture and Stimulation: Culture cytokine-dependent cells (e.g., TF-1 cells) and starve them overnight. Pre-treat the cells with various concentrations of 6-Methyl-triazolo[1,5-a]pyridin-2-amine for 1 hour.
-
Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-3 or IFN-γ) for 15 minutes to activate the JAK-STAT pathway.
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Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Densitometry is used to quantify the inhibition of STAT phosphorylation.
Summary and Forward Outlook
While the precise mechanism of action of 6-Methyl-triazolo[1,5-a]pyridin-2-amine is not yet defined, its chemical structure places it in a class of compounds with significant therapeutic precedent. The most compelling hypotheses point towards the inhibition of key signaling enzymes such as Janus kinases or microbial cytochrome P450s. The experimental framework detailed in this guide provides a rigorous, phase-gated approach to systematically investigate these hypotheses. By progressing from broad, unbiased screening to detailed biophysical and in vivo characterization, researchers can definitively elucidate the mechanism of action, unlocking the full therapeutic potential of this promising molecule.
References
- Al-Ghorbani, M., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(9), 104033.
- Costantino, L., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(15), 3369.
- Jiang, Y., et al. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225.
- Guerrero, E., et al. (2019). Novel[1][2][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155.
- Wikipedia. (2023). Triazolopyridine.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
- El-apasery, M. A., et al. (2016). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 53(5), 1546-1552.
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The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry with a Focus on 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Abstract
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. This technical guide provides an in-depth analysis of the biological significance of this scaffold, with a specific focus on the potential therapeutic applications of the derivative, 6-Methyl-triazolo[1,5-a]pyridin-2-amine. While direct extensive research on this specific analog is emerging, this document synthesizes findings from closely related derivatives to project its potential pharmacological profile. We will explore the diverse bioactivities of the triazolopyridine core, including its role in oncology, inflammatory disorders, infectious diseases, and metabolic conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the therapeutic potential of this important chemical class.
Introduction: The Versatility of the[1][2][3]Triazolo[1,5-a]pyridine Core
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused bicyclic heteroaromatic system that has garnered significant attention in the field of drug discovery. Its structure, which can be considered a purine isostere, allows it to interact with a wide array of biological targets. This structural feature, combined with its synthetic tractability, has led to the development of numerous derivatives with potent and selective biological activities. The triazolopyrimidine scaffold, a related structure, is present in various important compounds in both agriculture and medicinal chemistry, with applications as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents[4]. The broader class of triazolo[1,5-a]pyridines has been explored for a range of therapeutic indications, demonstrating the scaffold's privileged nature in medicinal chemistry.
Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through various synthetic routes. A common and efficient method involves the cyclization of N-(pyridin-2-yl)formamidoximes under mild conditions using trifluoroacetic anhydride[5]. Another approach is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which allows for a direct, metal-free oxidative N-N bond formation[5]. More recent, environmentally benign methods utilize an I2/KI-mediated oxidative N-N bond formation from readily available N-aryl amidines[5]. A catalyst-free, microwave-assisted synthesis from enaminonitriles and benzohydrazides has also been developed, offering a rapid and efficient route to this scaffold[6].
Below is a generalized workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Caption: Generalized synthetic workflow for[1][2][3]triazolo[1,5-a]pyridines.
Diverse Biological Activities of[1][2][3]Triazolo[1,5-a]pyridine Derivatives
The therapeutic potential of the[1][2][3]triazolo[1,5-a]pyridine scaffold is vast, with derivatives demonstrating efficacy in a multitude of disease areas. The following sections will detail some of the most significant and well-documented biological activities.
Anti-inflammatory and Autoimmune Diseases
Janus Kinase (JAK) Inhibition: Small molecule JAK inhibitors have shown efficacy in treating rheumatoid arthritis, inflammatory bowel disease, and psoriasis[2]. A series of[1][2][3]triazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent JAK1/2 inhibitors. Specifically, compounds J-4 and J-6 demonstrated high potency against JAK1/2 and selectivity over JAK3 in enzymatic assays. These compounds also effectively suppressed the proliferation of JAK1/2 high-expression BaF3 cells[2]. This suggests that 6-Methyl-triazolo[1,5-a]pyridin-2-amine could be a promising starting point for the development of novel anti-inflammatory agents.
Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt) Inverse Agonism: RORγt is a key transcription factor in the pathogenesis of psoriasis[7][8]. A novel analog, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1][2][3]triazolo[1,5-a]pyridin-6-yl)nicotinamide, exhibited strong RORγt inhibitory activity and a favorable pharmacokinetic profile. This compound showed a robust and dose-dependent inhibitory effect on IL-17A production in both in vitro and in vivo models[7][8]. The presence of the 6-methyl group in this potent inhibitor highlights the potential of 6-Methyl-triazolo[1,5-a]pyridin-2-amine as a scaffold for RORγt inverse agonists.
Oncology
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a promising epigenetic target for cancer therapy. A novel class of[1][2][7]triazolo[4,5-d]pyrimidine derivatives, a related heterocyclic system, have been identified as potent LSD1 inhibitors. Compound 27 from this series was identified as a reversible LSD1 inhibitor that modulated cancer cell growth and migration at low concentrations[3]. The structural similarity suggests that the[1][2][3]triazolo[1,5-a]pyridine scaffold could also be explored for LSD1 inhibition.
Overcoming Multidrug Resistance (MDR): P-glycoprotein (P-gp) is a major contributor to multidrug resistance in cancer. The triazolo[1,5-a]pyrimidine derivative WS-716 has been identified as a highly potent, specific, and orally active P-gp inhibitor. In preclinical studies, WS-716 significantly increased the sensitivity of MDR cancer cells to paclitaxel both in vitro and in vivo, with minimal effect on the drug-metabolizing enzyme CYP3A4[9]. This indicates that the triazolopyridine core could be a valuable tool in developing agents to combat chemotherapy resistance.
Anti-infective Properties
Trypanocidal Activity: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem with limited treatment options. A series of[1][2][7]triazolo[1,5-a]pyridine derivatives have been investigated as trypanocidal agents. One compound was found to inhibit 14α-demethylase, an enzyme crucial for the parasite's sterol biosynthesis pathway. This led to an imbalance in the cholesterol/ergosterol synthesis, cell cycle arrest at the G2/M phase, and ultimately, cell death of the parasite[10].
General Antimicrobial Activity: Various 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]isoquinoline derivatives bearing a diphenyl sulfide moiety have been synthesized and evaluated for their antimicrobial activities. Many of these compounds showed good activity against both Gram-positive and Gram-negative bacteria, as well as fungi[11].
Metabolic Disorders
α-Glucosidase Inhibition: The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. A series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and showed excellent to strong α-glucosidase inhibition, with IC50 values significantly more potent than the reference drug acarbose[12]. This highlights the potential of the triazolopyridine scaffold in developing new antidiabetic agents.
Antiglycation Activity: The formation of advanced glycation end-products (AGEs) is implicated in the pathogenesis of diabetic vascular complications. 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones have demonstrated promising antiglycation activity, superior to the reference compound aminoguanidine[13]. This activity is thought to be associated with the chelating properties of these compounds[13].
Projected Biological Profile of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Based on the extensive research on the[1][2][3]triazolo[1,5-a]pyridine scaffold, we can project a potential biological profile for 6-Methyl-triazolo[1,5-a]pyridin-2-amine. The presence of the 2-amino group offers a key point for further functionalization, allowing for the synthesis of a diverse library of compounds for screening. The 6-methyl group, as seen in the potent RORγt inverse agonist, can contribute favorably to binding interactions and metabolic stability.
Hypothesized Signaling Pathway Inhibition:
Caption: Potential inhibitory effects on key signaling pathways.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine and its derivatives, a series of in vitro and in vivo assays are recommended.
In Vitro Kinase Inhibition Assay (e.g., JAK1/2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against JAK1 and JAK2 kinases.
-
Materials: Recombinant human JAK1 and JAK2 enzymes, ATP, substrate peptide (e.g., a biotinylated peptide), and a detection system (e.g., HTRF, AlphaLISA, or luminescence-based).
-
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Cell-Based Proliferation Assay
-
Objective: To assess the effect of the test compound on the proliferation of a specific cell line (e.g., JAK1/2-dependent BaF3 cells).
-
Materials: BaF3 cells, appropriate cell culture medium and supplements, test compound, and a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add a dilution series of the test compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).
-
Data Summary
The following table summarizes the reported activities of various[1][2][3]triazolo[1,5-a]pyridine and related derivatives, providing a reference for the potential potency of new analogs.
| Compound/Series | Biological Target | Reported Activity (IC50/EC50) | Disease Area | Reference |
| J-4 and J-6 | JAK1/2 | Potent inhibition (specific values not in abstract) | Inflammation | [2] |
| Nicotinamide Derivative | RORγt | Strong inverse agonist activity | Psoriasis | [7][8] |
| Triazolo[4,5-d]pyrimidine 27 | LSD1 | 0.564 µM | Cancer | [3] |
| Triazolo[1,5-a]pyrimidine WS-716 | P-glycoprotein | Potent inhibitor (reverses resistance) | Cancer (MDR) | [9] |
| Triazolo[1,5-a]pyridine-8-carbonitriles | α-Glucosidase | 6.60 ± 0.09 µM to 75.63 ± 0.44 µM | Diabetes | [12] |
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly versatile and privileged structure in medicinal chemistry, with derivatives showing significant promise across a wide range of therapeutic areas. While direct and extensive biological data for 6-Methyl-triazolo[1,5-a]pyridin-2-amine is not yet widely published, the wealth of information on structurally related compounds strongly suggests its potential as a valuable starting point for the development of novel therapeutics. Future research should focus on the synthesis of a focused library of derivatives based on this core and their systematic evaluation in a panel of biological assays targeting kinases, nuclear receptors, and other relevant enzymes. Such studies will undoubtedly further unlock the therapeutic potential of this remarkable heterocyclic system.
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A Comprehensive Technical Guide to theTriazolo[1,5-a]pyridine Scaffold: Synthesis, Properties, and Therapeutic Potential of 6-Methyl-triazolo[1,5-a]pyridin-2-amine and its Analogs
A Comprehensive Technical Guide to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold: Synthesis, Properties, and Therapeutic Potential of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its Analogs
This in-depth technical guide provides a comprehensive overview of the[1][2][3]triazolo[1,5-a]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development. The narrative will delve into the synthesis, chemical properties, and burgeoning pharmacological applications of this versatile core, with a particular focus on 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a representative and commercially available building block. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a foundational understanding and field-proven insights into this important class of compounds.
Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This structural motif has garnered considerable attention in the scientific community due to its presence in a wide array of biologically active molecules.[4][5] Its isoelectronic relationship with the purine scaffold has led to its exploration as a purine isostere in the design of enzyme inhibitors and receptor modulators.[6] The rigid, planar structure of the triazolopyridine core provides a robust framework for the strategic placement of functional groups, enabling the fine-tuning of physicochemical properties and biological activity.
Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][7] This guide will explore the fundamental chemistry of this scaffold and highlight its therapeutic promise through a detailed examination of its synthesis and biological evaluation.
Physicochemical Properties of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine serves as a key exemplar for understanding the basic characteristics of this compound class. It is commercially available, facilitating its use as a starting material or building block in synthetic chemistry.[1][2][3][8]
| Property | Value | Reference |
| CAS Number | 1239647-61-0 | [1][3][8] |
| Molecular Formula | C7H8N4 | [1][3] |
| Molecular Weight | 148.17 g/mol | [3][8] |
| IUPAC Name | 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | [3] |
| SMILES | CC1=CN2N=C(N)N=C2C=C1 | [3] |
| Purity (Typical) | >95% | [3][9] |
This data is compiled from publicly available information from chemical suppliers.
Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Survey of Methodologies
The construction of the[1][2][3]triazolo[1,5-a]pyridine ring system can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Cyclization of N-(Pyridin-2-yl)amidoximes
A well-established method involves the cyclization of N-(pyridin-2-yl)formamidoximes. This approach offers a straightforward route to derivatives unsubstituted at the 2-position and is amenable to a variety of substituents on the pyridine ring. The reaction typically proceeds under mild conditions using reagents such as trifluoroacetic anhydride.[10][11]
Diagram of the Cyclization of N-(Pyridin-2-yl)formamidoximes
Caption: General workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Copper-Catalyzed Tandem Reactions
Copper-catalyzed reactions provide a powerful tool for the synthesis of 2-substituted[1][2][3]triazolo[1,5-a]pyridines. A common approach involves the reaction of a 2-aminopyridine with a nitrile in the presence of a copper catalyst, such as copper(I) bromide.[10][12] This method is attractive due to the ready availability of the starting materials and the tolerance of a wide range of functional groups.[10]
Oxidative N-N Bond Formation
Intramolecular oxidative N-N bond formation is another elegant strategy for the construction of the triazole ring. Reagents such as phenyliodine bis(trifluoroacetate) (PIFA) or iodine/potassium iodide can mediate the cyclization of N-(pyridin-2-yl)benzimidamides to afford the desired triazolopyridine scaffold in high yields and with short reaction times.[10] This metal-free approach is particularly appealing from a green chemistry perspective.
Microwave-Assisted Catalyst-Free Synthesis
More recently, microwave-mediated, catalyst-free methods have been developed for the synthesis of[1][3]triazolo[1,5-a]pyridines.[12] These protocols often involve the reaction of enaminonitriles with benzohydrazides and offer advantages such as reduced reaction times, high yields, and a more environmentally friendly profile.[12][13]
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of 2-Substituted[1][2][3]Triazolo[1,5-a]pyridines
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminopyridine (1.0 eq.), the corresponding nitrile (1.2 eq.), copper(I) bromide (0.1 eq.), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 eq.).
-
Solvent Addition: Add a high-boiling point solvent such as 1,4-dioxane or toluene.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Pharmacological Applications and Biological Activities of[1][2][3]Triazolo[1,5-a]pyridine Derivatives
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities.
As α-Glucosidase Inhibitors for Diabetes Management
A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and evaluated as potent α-glucosidase inhibitors.[14] Several of these compounds displayed significantly greater inhibitory activity than the reference drug acarbose, with IC₅₀ values in the low micromolar range.[14] This highlights the potential of this scaffold in the development of new treatments for type 2 diabetes.
RORγt Inverse Agonists for Autoimmune Diseases
Retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, which play a crucial role in the pathogenesis of autoimmune diseases like psoriasis.[15][16] Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been discovered as potent and orally bioavailable RORγt inverse agonists.[15][16] Structure-activity relationship studies have led to the identification of compounds with strong inhibitory activity on IL-17A production, a key cytokine in psoriasis.[15][16]
Signaling Pathway of RORγt in Th17 Cell Differentiation
Caption: Inhibition of the RORγt pathway by[1][2][3]triazolo[1,5-a]pyridine derivatives.
Antimicrobial and Anticancer Activities
The broader class of[1][2][3]triazolo[1,5-a]pyrimidines, which are structurally related to triazolopyridines, have shown significant promise as antimicrobial and anticancer agents.[7][17] These compounds have been reported to possess antibacterial, antifungal, antiviral, and antiparasitic properties.[7] In the realm of oncology, triazolopyrimidine derivatives have been investigated as inhibitors of various protein kinases and as microtubule-targeting agents.[6] The structural similarity suggests that the[1][2][3]triazolo[1,5-a]pyridine scaffold could also be a valuable template for the design of novel antimicrobial and anticancer drugs.
Future Perspectives and Conclusion
The[1][2][3]triazolo[1,5-a]pyridine scaffold, exemplified by molecules like 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, represents a highly versatile and privileged structure in medicinal chemistry. The development of diverse and efficient synthetic methodologies has made a wide range of derivatives accessible for biological screening. The demonstrated activities as α-glucosidase inhibitors and RORγt inverse agonists underscore the therapeutic potential of this compound class.
Future research in this area will likely focus on the exploration of new biological targets, the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds, and the development of more sustainable and scalable synthetic routes. The continued investigation of the[1][2][3]triazolo[1,5-a]pyridine scaffold holds great promise for the discovery of novel and effective therapeutic agents for a variety of human diseases.
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A Technical Guide to the Discovery and Synthesis of Novel Triazolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyridine scaffold, a fusion of triazole and pyridine rings, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their diverse and potent biological activities, spanning applications from anticancer and antimicrobial to anti-inflammatory and neurotropic agents.[1] This guide provides an in-depth exploration of the core principles and practical methodologies essential for the successful discovery and synthesis of novel triazolopyridine derivatives. We will navigate through strategic synthetic approaches, detail robust experimental protocols, and examine the rationale behind derivatization strategies aimed at optimizing therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, bridging the gap between fundamental organic synthesis and applied medicinal chemistry in the quest for next-generation therapeutics.
The Triazolopyridine Core: A Scaffold of Therapeutic Significance
The fusion of a pyridine ring with a triazole ring gives rise to several isomeric structures, each with a unique electronic and steric profile.[1][2] This structural versatility is a key factor in the broad spectrum of biological activities exhibited by triazolopyridine derivatives.[3][4] These compounds are found in the structures of well-known drugs such as the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib, highlighting their clinical relevance.[1][2][5]
The triazolopyridine nucleus is often considered a bio-isostere for purines, which allows these derivatives to interact with a wide range of biological targets, including kinases, enzymes, and receptors.[1] The ability to readily modify the core structure through various synthetic handles allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug design.[3]
Strategic Pathways to Triazolopyridine Synthesis
The construction of the triazolopyridine core can be approached through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Historically, the synthesis relied on condensation reactions, but more sophisticated and efficient methods have since been developed.[3]
Classical Approaches: Cyclization of Pyridine Precursors
A traditional and widely used method involves the cyclization of substituted 2-hydrazinopyridines.[1] This approach is versatile and allows for the introduction of various substituents on the triazole ring.
Key Reaction: The dehydration of a 2-hydrazidopyridine is a common method for forming the triazole ring.[1] This can be achieved using reagents like phosphorus oxychloride or by refluxing in acidic conditions.[1]
Another established route is the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring. For instance, the Nagasawa group developed a synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-amino pyridine and nitriles using a copper bromide catalyst.[6]
Modern Synthetic Methodologies
Recent advancements in synthetic organic chemistry have introduced more efficient and environmentally friendly methods for triazolopyridine synthesis.[3][7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[3][7][8] A catalyst-free, eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been reported.[7][8]
-
Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful tool for C-N bond formation. An efficient synthesis of[3][4][7]triazolo[4,3-a]pyridines involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration.[9]
-
Multi-Component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.
-
Sustainable and Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that minimize waste and utilize less hazardous reagents.[3] Iodine-mediated oxidative C-N and N-S bond formations in water represent a metal-free and environmentally benign strategy.[9]
The following diagram illustrates a generalized workflow for the discovery of novel triazolopyridine derivatives, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of novel triazolopyridine derivatives.
Key Experimental Protocol: Synthesis of a 3-Substituted-[1][4][7]triazolo[4,3-a]pyridine
This protocol provides a representative example of a modern, efficient synthesis.
Objective: To synthesize a 3-substituted-[3][4][7]triazolo[4,3-a]pyridine via a palladium-catalyzed coupling followed by microwave-assisted cyclization.[9]
Materials:
-
2-Chloropyridine
-
Substituted hydrazide
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Toluene)
-
Acetic acid
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Step-by-Step Procedure:
-
Palladium-Catalyzed Coupling:
-
To an oven-dried flask, add 2-chloropyridine (1.0 mmol), the substituted hydrazide (1.2 mmol), palladium acetate (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (5 mL) and stir the mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Microwave-Assisted Dehydrative Cyclization:
-
Dissolve the purified intermediate from step 1 in acetic acid in a microwave-safe vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, carefully uncap the vial and concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Self-Validation:
-
Expected Yield: Moderate to good yields (50-85%) are typically expected for this two-step process.
-
Purification: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common purification method.
-
Characterization: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Derivatization Strategies and Structure-Activity Relationships (SAR)
Once a synthetic route to the triazolopyridine core is established, the next crucial step is to generate a library of derivatives to explore the chemical space and establish a structure-activity relationship (SAR).
Key Positions for Derivatization:
-
Substitution on the Triazole Ring: This position is often targeted to modulate potency and selectivity.
-
Substitution on the Pyridine Ring: Modifications here can influence pharmacokinetic properties such as solubility and metabolic stability.
Rationale for Experimental Choices:
-
Introduction of Hydrogen Bond Donors/Acceptors: To enhance binding affinity with the biological target.
-
Modulation of Lipophilicity (logP): To optimize cell permeability and reduce off-target effects.
-
Introduction of Steric Bulk: To probe the size and shape of the binding pocket.
The following table summarizes the impact of different substituents on the biological activity of a hypothetical series of triazolopyridine-based kinase inhibitors.
| Position of Substitution | Substituent | Kinase Inhibition (IC50, nM) | Rationale for Change |
| R1 (Triazole) | -H | 500 | Baseline activity |
| R1 (Triazole) | -CH3 | 250 | Increased hydrophobic interaction |
| R1 (Triazole) | -NH2 | 50 | Formation of a key hydrogen bond |
| R2 (Pyridine) | -H | 50 | Baseline solubility |
| R2 (Pyridine) | -F | 45 | Improved metabolic stability |
| R2 (Pyridine) | -OCH3 | 100 | Potential steric clash |
This systematic approach allows for the iterative design of more potent and selective drug candidates. Recent studies have shown that triazolopyridine derivatives can be potent inhibitors of BRD4, a promising target for cancer therapy.[10] In one such study, the representative compound 12m demonstrated excellent anti-cancer activity, superior to the known inhibitor (+)-JQ1.[10] Molecular docking studies revealed that 12m could bind to the acetyl-lysine binding site of BRD4 and form a crucial hydrogen bond with the Asn140 residue.[10]
Biological Activities and Therapeutic Applications
The versatility of the triazolopyridine scaffold has led to the discovery of derivatives with a wide array of pharmacological activities.[3][1]
-
Anticancer: Triazolopyridine derivatives have shown promise as inhibitors of various kinases and other proteins involved in cancer progression, such as BRD4.[10][11]
-
Antimicrobial: The scaffold is present in compounds with antibacterial, antifungal, and antiviral properties.[1][11] Recent research has highlighted their potential in treating emerging viral infections by inhibiting viral replication.[3]
-
Anti-inflammatory: As exemplified by Filgotinib, a JAK1 inhibitor, triazolopyridines are effective anti-inflammatory agents.
-
Central Nervous System (CNS) Activity: Trazodone is a well-known antidepressant, and other derivatives have shown potential as anxiolytics and for treating other CNS disorders.
The following diagram illustrates the diverse biological targets of triazolopyridine derivatives.
Caption: Diverse biological targets and therapeutic applications of triazolopyridine derivatives.
Future Perspectives
The field of triazolopyridine chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methods. The integration of computational chemistry and molecular modeling is accelerating the drug design process, enabling more informed decisions in the synthesis of novel derivatives. As our understanding of complex biological pathways deepens, the triazolopyridine scaffold will undoubtedly remain a cornerstone in the development of innovative therapeutics to address unmet medical needs.
References
- Triazolopyridines: Advances in Synthesis and Applic
- Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. (2025). GeneOnline News.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Reported strategies for the synthesis of triazolopyridines and our approach.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2025). ARKIVOC.
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Triazolopyridine. Wikipedia.
- The Chemistry of the Triazolopyridines: An Update.
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). European Journal of Medicinal Chemistry.
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An In-Depth Technical Guide to the Characterization of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
An In-Depth Technical Guide to the Characterization of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its investigation in a wide array of therapeutic areas, including oncology, infectious diseases, and neurological disorders. This guide provides a comprehensive technical overview of the characterization of a specific derivative, 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a valuable building block for the synthesis of novel bioactive molecules.
Molecular Structure and Properties
6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine possesses a fused bicyclic core consisting of a pyridine ring and a 1,2,4-triazole ring. The presence of a methyl group at the 6-position and an amine group at the 2-position provides key points for further chemical modification and interaction with biological targets.
Table 1: Physicochemical Properties of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [4] |
| Molecular Weight | 148.17 g/mol | [4] |
| CAS Number | 1239647-61-0 | [4] |
| IUPAC Name | 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | [1] |
Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Core
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through various synthetic strategies. A common and effective approach involves the cyclization of a substituted 2-aminopyridine precursor. The selection of the appropriate starting materials and reaction conditions is crucial for achieving high yields and purity of the desired product.
General Synthetic Approach: Cyclization of 2-Aminopyridines
One of the most versatile methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the reaction of a 2-aminopyridine derivative with a suitable cyclizing agent. This approach allows for the introduction of various substituents on the pyridine ring, providing access to a diverse range of analogs.
A plausible synthetic route to 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine would start from 2-amino-6-methylpyridine. This starting material can be activated and then cyclized to form the triazole ring. Several methods have been reported for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core from 2-aminopyridines, including copper-catalyzed oxidative coupling reactions and reactions with N-(pyridin-2-yl)formamidoximes.[5]
Diagram 1: General Synthetic Pathway
Caption: General synthetic route to the target compound.
Experimental Protocol: A Representative Microwave-Assisted Synthesis
Materials:
-
Substituted 2-aminopyridine
-
Appropriate cyclizing agent (e.g., a nitrile derivative)
-
Solvent (e.g., Toluene)
-
Microwave reactor vials
Procedure:
-
To an oven-dried microwave vial, add the substituted 2-aminopyridine (1.0 equiv) and the cyclizing agent (2.0 equiv).
-
Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add dry toluene to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) and hold for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can then be purified by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, accelerating the reaction rate and often improving yields compared to conventional heating methods.
-
Inert Atmosphere: Prevents potential side reactions with oxygen and moisture, which can be detrimental to the reagents and intermediates.
-
Dry Solvent: The absence of water is often critical in cyclization reactions to avoid hydrolysis of starting materials or intermediates.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (at C6) | ~2.4 | s |
| H5 | ~7.0-7.2 | d |
| H7 | ~7.5-7.7 | d |
| H8 | ~8.1-8.3 | s |
| NH₂ | ~6.0-6.5 | br s |
Note: These are predicted values based on related structures. Actual values may vary. A reported experimental value for a proton on the triazolopyridine ring system in DMSO-d₆ is a singlet at 8.21 ppm.
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~20 |
| C2 | ~160 |
| C3a | ~145 |
| C5 | ~115 |
| C6 | ~140 |
| C7 | ~110 |
| C8 | ~125 |
Note: These are predicted values based on related structures. Actual values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of the chemical bonds are characteristic of the type of bond and its environment.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400-3200 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| C=N Stretch (ring) | 1650-1550 | Strong |
| C-N Stretch | 1350-1000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.
Expected Molecular Ion Peak (M+) : m/z = 148.0795 (for C₇H₈N₄)
Crystallographic Characterization
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While no published crystal structure for 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is currently available, the general procedure for obtaining such data is outlined below.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate, or another crystallization technique such as vapor diffusion or cooling is employed to grow single crystals of sufficient size and quality.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Diagram 2: Crystallography Workflow
Caption: Workflow for X-ray crystallographic analysis.
Applications in Drug Development
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a versatile platform for the design of novel therapeutic agents. The 6-methyl and 2-amino substituents on the title compound provide handles for the development of libraries of compounds for screening against various biological targets.
Potential Therapeutic Areas:
-
Kinase Inhibition: Many kinase inhibitors incorporate nitrogen-containing heterocyclic scaffolds to interact with the ATP-binding site of kinases.
-
Anticancer Agents: The triazolopyrimidine scaffold, a close analog, has been shown to possess anticancer properties.[7]
-
Antiviral and Antibacterial Agents: The purine-like structure of the core makes it a candidate for development as an antimetabolite in infectious disease research.
Conclusion
6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a valuable chemical entity with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its synthesis and characterization based on established methods for the[1][2][3]triazolo[1,5-a]pyridine class of compounds. The detailed protocols and data presented herein serve as a foundational resource for researchers working with this important heterocyclic scaffold. Further investigation and publication of the specific experimental data for this compound will be a valuable contribution to the scientific community.
References
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
- Patents, Google.
- MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Link]
- Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134–1137. [Link]
- Ma, L., Xiao, J., Zuo, H., & Xu, F. (2020). Preparation of 2-Amino-6-methyl-4-propyl-4,5-dihydro[1][2][3]triazolo[1,5-a]pyrimidin-5-one. Hans Journal of Synthetic Chemistry, 8(2), 48-53. [Link]
- Savateev, K. V., Borisov, S. S., Voinkov, E. K., Ulomsky, E. N., Rusinov, V. L., & Chupakhin, O. N. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta, 2(2), 127-129. [Link]
- Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319–327. [Link]
- Gorshkov, V., Olovei, M., Eltsov, O., Ulomskiy, E., Rusinov, V., Chupakhin, O., & Charushin, V. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1567. [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Egyptian Journal of Chemistry, 64(2), 809-815. [Link]
- Ghorai, S., Subedi, R., & Dadhich, A. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
- Patel, K. D., Patel, H. D., & Patel, B. D. (2012). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. International Journal of ChemTech Research, 4(3), 1143-1148. [Link]
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6-Methyl-triazolo[1,5-a]pyridin-2-amine spectral data (NMR, MS)
An In-Depth Technical Guide to the Spectral Characterization of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Introduction
6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[4] Triazolopyridine derivatives have been investigated for a wide range of therapeutic applications, acting as inhibitors for various kinases and enzymes.[4][5] Accurate structural elucidation and characterization are paramount for advancing research and development involving this compound. This guide provides a detailed analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, offering insights into its structural features through the interpretation of its spectral fingerprint.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following standardized numbering system for the 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine core structure will be used.
Caption: Molecular structure of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine with atom numbering.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (C₇H₈N₄), the expected monoisotopic mass is approximately 148.07 Da.[6]
Experimental Protocol: Electrospray Ionization (ESI-MS)
The following protocol outlines a standard procedure for acquiring a positive-ion ESI mass spectrum.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.
-
Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common choice to promote protonation.[7]
-
Capillary Voltage: Set to an appropriate value, typically in the range of 3500-4500 V.[7]
-
Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 50–500 to ensure capture of the molecular ion and potential fragments.
-
Data Interpretation and Fragmentation Pathway
In positive-ion ESI-MS, the primary species observed would be the protonated molecule [M+H]⁺ at m/z ≈ 149.08. The fragmentation of the triazolopyridine core is influenced by the stability of the fused ring system. While the specific fragmentation is dependent on the collision energy applied, a plausible pathway can be proposed based on the known behavior of related heterocyclic systems.[2][7] The initial loss of stable neutral molecules is a common fragmentation route.
Caption: Plausible ESI-MS fragmentation pathway for 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
-
Molecular Ion: The base peak or molecular ion peak is expected at m/z 149 , corresponding to the protonated molecule [C₇H₈N₄ + H]⁺.
-
Key Fragments: A common fragmentation pathway for substituted triazoles involves a Retro-Diels-Alder (RDA) type cleavage or loss of small, stable molecules. The loss of acetonitrile (CH₃CN) from the pyridine ring portion could lead to a fragment at m/z 108 . Subsequent loss of hydrogen cyanide (HCN) from the triazole ring could yield a fragment at m/z 81 .[7] Another possibility is the loss of ammonia (NH₃) from the 2-amino group, resulting in a fragment at m/z 132 .
MS Data Summary
| m/z (Predicted) | Ion Formula | Identity |
| 149.08 | [C₇H₉N₄]⁺ | [M+H]⁺ |
| 132.07 | [C₇H₆N₃]⁺ | [M+H - NH₃]⁺ |
| 108.06 | [C₅H₅N₃]⁺ | [M+H - CH₃CN]⁺ |
| 81.04 | [C₄H₃N₂]⁺ | [M+H - CH₃CN - HCN]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1]
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.[1][8]
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
¹H NMR Spectral Data Analysis (Predicted in DMSO-d₆)
The proton NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.2-8.4 | Singlet (or narrow doublet) | - | 1H | H5 | The proton at C5 is adjacent to the electron-withdrawing ring nitrogen (N4) and is expected to be the most deshielded aromatic proton. |
| ~7.4-7.6 | Doublet | ~9.0 | 1H | H7 | The proton at C7 is ortho to the C5 proton and will appear as a doublet. |
| ~6.8-7.0 | Doublet | ~9.0 | 1H | H8 | The proton at C8 is ortho to H7 and meta to H5, appearing as a doublet coupled to H7. |
| ~6.0-6.5 | Broad Singlet | - | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. They exchange with D₂O. |
| ~2.3-2.5 | Singlet | - | 3H | -CH₃ | The methyl group protons will appear as a singlet in the aliphatic region. |
¹³C NMR Spectral Data Analysis (Predicted in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C2 | This carbon is attached to two nitrogen atoms (-NH₂) and is part of the electron-rich triazole ring, making it highly deshielded. |
| ~150-155 | C8a | A quaternary carbon at the fusion of the two rings, bonded to two nitrogen atoms. |
| ~140-145 | C6 | The carbon bearing the methyl group. |
| ~125-130 | C5 | Aromatic CH carbon adjacent to a ring nitrogen. |
| ~115-120 | C7 | Aromatic CH carbon. |
| ~110-115 | C8 | Aromatic CH carbon. |
| ~20-25 | -CH₃ | The aliphatic methyl carbon will appear at the highest field (lowest ppm value). |
Conclusion
The structural identity of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be unequivocally confirmed through a combined analysis of its mass and NMR spectra. Mass spectrometry will verify the molecular formula C₇H₈N₄ via its protonated molecular ion at m/z 149.08. The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's framework, with characteristic chemical shifts and coupling patterns that are consistent with the fused triazolopyridine ring system substituted with methyl and amine groups. This comprehensive spectral data serves as a crucial reference for quality control, reaction monitoring, and further investigation of this important chemical entity in drug discovery and development.
References
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An In-depth Technical Guide to the Pharmacology of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Preamble: A Privileged Scaffold and a Molecule of Interest
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[4] This heterocyclic system is featured in established pharmaceuticals such as the antidepressant Trazodone, which underscores its therapeutic relevance.[1][5] The scaffold's versatility has led to the development of compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-infective, and metabolic applications.[1][6]
This guide focuses on a specific, lesser-known derivative: 6-Methyl-triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-61-0).[7] While extensive pharmacological data for this particular molecule are not yet available in public-domain literature, its structural components—the triazolopyridine core, a methyl group at the 6-position, and an amine at the 2-position—allow for a robust, evidence-based prediction of its potential biological activities.
This document serves as both a predictive pharmacological profile and a strategic guide for its experimental investigation. We will synthesize data from closely related analogues to forecast its mechanism of action, and provide detailed, field-proven protocols to systematically characterize its therapeutic potential.
Predicted Pharmacological Profile: An Analysis of Potential Therapeutic Actions
Based on a comprehensive analysis of the triazolopyridine scaffold and its derivatives, we can project several high-probability therapeutic targets for 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Central Nervous System (CNS) Activity
The structural similarity to Trazodone suggests a strong potential for CNS activity. The primary predicted mechanisms include:
-
Serotonin Reuptake Inhibition (SRI): The triazolopyridine core is known to interact with the serotonin transporter (SERT).[5]
-
Receptor Antagonism: Potent antagonism at 5-HT2A/2C serotonin receptors and α1-adrenergic receptors is a hallmark of this class, contributing to antidepressant and anxiolytic effects.[5]
The 2-amino group is a key feature that can significantly influence receptor binding and transporter affinity through hydrogen bonding.
Anti-inflammatory and Immunomodulatory Effects
Numerous triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of Janus kinases (JAK1/2), key enzymes in the JAK-STAT signaling pathway that governs the immune response.[2] Inhibition of this pathway is a validated strategy for treating autoimmune diseases like rheumatoid arthritis.
The predicted mechanism involves the molecule binding to the ATP-binding site of JAK1 and/or JAK2, preventing the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of inflammatory cytokines.
Oncological Applications
The triazolopyridine scaffold has emerged as a promising framework for developing anti-cancer agents. Two potential mechanisms stand out:
-
Epigenetic Modulation: Derivatives have shown potent inhibitory activity against the bromodomain-containing protein 4 (BRD4), a key epigenetic "reader" protein.[8] Inhibition of BRD4 has proven effective in various cancers by suppressing the transcription of oncogenes like MYC.
-
Kinase Inhibition: Beyond JAK, this scaffold can be tailored to inhibit other kinases implicated in cancer cell proliferation and survival.
Anti-Infective Properties
The fused heterocyclic ring system is active against a range of pathogens.
-
Antiparasitic: Notably,[1][2][6]triazolo[1,5-a]pyridine derivatives have demonstrated trypanocidal activity against Trypanosoma cruzi by inhibiting the sterol biosynthesis enzyme 14α-demethylase, which is crucial for the parasite's membrane integrity.[9]
-
Antibacterial/Antifungal: Broad-spectrum antibacterial and antifungal activities have also been reported for this class of compounds.[1][10]
Metabolic Disease Intervention
Recent studies have highlighted triazolo[1,5-a]pyridines as potent inhibitors of α-glucosidase, an enzyme responsible for carbohydrate digestion.[11][12] Inhibition of this enzyme can help manage blood glucose levels in patients with type 2 diabetes.
Strategic Workflows for Pharmacological Characterization
To validate these predictions and fully characterize the pharmacology of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a systematic, multi-tiered experimental approach is essential.
Initial Target Discovery and Profiling
The first step is to perform a broad screen to identify primary biological targets and rule out off-target activities that could lead to toxicity.
Experimental Protocol 1: Broad Panel Screening
-
Compound Preparation: Solubilize 6-Methyl-triazolo[1,5-a]pyridin-2-amine in 100% DMSO to create a 10 mM stock solution.
-
Assay Submission: Submit the compound to a commercial service (e.g., Eurofins, DiscoverX) for screening against a comprehensive panel of receptors, kinases, ion channels, and transporters at a fixed concentration (typically 1-10 µM).
-
Data Analysis: Identify "hits" as any target showing >50% inhibition or stimulation.
-
Causality Check: Cross-reference hits with the predicted pharmacological profile. For example, hits on SERT, 5-HT2A, JAK kinases, or BRD4 would be of high interest and warrant immediate follow-up.
Mechanism of Action (MOA) Elucidation
Once primary targets are identified, dedicated assays are required to confirm the mechanism of action and determine potency.
Experimental Protocol 2: Cell-Based JAK-STAT Pathway Inhibition Assay
This protocol assumes a hit on JAK1 or JAK2 from the primary screen.
-
Cell Culture: Culture a human cell line expressing the target JAK, such as TF-1 (erythroleukemia) cells.
-
Compound Treatment: Seed cells in a 96-well plate and starve overnight. Pre-treat cells with a serial dilution of 6-Methyl-triazolo[1,5-a]pyridin-2-amine (e.g., 1 nM to 30 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., erythropoietin, EPO) for 30 minutes to activate the JAK-STAT pathway.
-
Lysis and Detection: Lyse the cells and perform a Western blot or a quantitative immunoassay (e.g., HTRF, AlphaLISA) to measure the levels of phosphorylated STAT5 (pSTAT5) relative to total STAT5.
-
Data Analysis: Plot the inhibition of pSTAT5 levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol 3: BRD4 Inhibition Assay (TR-FRET)
This protocol assumes a hit on BRD4 from the primary screen.
-
Reagent Preparation: Use a commercial TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit. Reagents will include a terbium-labeled anti-His antibody, a His-tagged BRD4 bromodomain protein, a biotinylated histone H4 peptide (acetylated), and a streptavidin-fluorophore acceptor.
-
Assay Plate Setup: In a 384-well plate, add the BRD4 protein and the histone peptide.
-
Compound Addition: Add serial dilutions of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
-
Detection Reagent Addition: Add the antibody and streptavidin-acceptor mix.
-
Incubation and Reading: Incubate for 1-2 hours at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the histone peptide from BRD4. Plot the percent inhibition against compound concentration to determine the IC50.
In Vitro Pharmacokinetic (DMPK) Profiling
A therapeutically effective molecule must not only be potent but also possess favorable drug-like properties. Early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. While triazolopyridine analogues can exhibit excellent pharmacokinetic properties, some have shown challenges with CNS penetration.[13]
Experimental Protocol 4: Metabolic Stability in Liver Microsomes
-
Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add 6-Methyl-triazolo[1,5-a]pyridin-2-amine (typically at 1 µM) to the mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 1: Representative In Vitro DMPK Data Profile
| Parameter | Assay | Predicted Outcome | Rationale / Implication |
| Metabolic Stability | HLM Clint (µL/min/mg) | 10 - 50 | Low to moderate clearance suggests good metabolic stability.[8] |
| Permeability | Caco-2 (Papp A→B) | > 10 x 10⁻⁶ cm/s | High permeability predicts good oral absorption. |
| Efflux Ratio | Caco-2 (Papp B→A / A→B) | < 2 | A low ratio indicates the compound is not a substrate of efflux transporters like P-gp. |
| Plasma Protein Binding | % Bound (Human) | 85 - 98% | High binding is common for this class; must consider the unbound fraction for activity. |
| CNS Penetration | Brain/Plasma Ratio (Kp) | 0.1 - 2.0 | This is a key variable; imidazopyridines show better CNS penetration than some triazolopyridines.[13] |
Conclusion and Forward Path
6-Methyl-triazolo[1,5-a]pyridin-2-amine is a molecule of significant therapeutic potential, built upon a scaffold with a proven track record in drug discovery. The predictive analysis presented here, based on extensive data from related analogues, strongly suggests that its primary pharmacological activities may lie in CNS modulation, anti-inflammatory action via JAK inhibition, or anti-cancer effects through BRD4 inhibition.
The true pharmacological profile of this compound remains to be defined by rigorous experimentation. The workflows and protocols detailed in this guide provide a clear and efficient path to systematically uncover its mechanism of action, potency, and drug-like properties. The initial results from these studies will be instrumental in guiding a subsequent lead optimization program to refine its activity, selectivity, and pharmacokinetic profile, potentially yielding a novel and valuable clinical candidate.
References
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- Gholampour, S., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 14(1), 11984. [Link]
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An In-Depth Technical Guide to 6-Methyl-triazolo[1,5-a]pyridin-2-amine (CAS Number: 1239647-61-0)
An In-Depth Technical Guide to 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS Number: 1239647-61-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and its pivotal role as a foundational scaffold in the synthesis of a diverse range of biologically active compounds. While direct and extensive biological studies on this specific molecule are not widely published, its integration into more complex structures has led to the development of potent inhibitors for various therapeutic targets. This guide will explore the synthetic pathways utilizing this compound and the pharmacological activities of the resulting derivatives, offering insights for its application in drug discovery and development.
Core Compound Identification and Structure
Chemical Name: 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine[1][4] CAS Number: 1239647-61-0[4] Molecular Formula: C₇H₈N₄[4] Molecular Weight: 148.17 g/mol [4][5]
The molecular architecture of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine features a fused bicyclic system, where a 1,2,4-triazole ring is fused to a pyridine ring. This[1][2][3]triazolo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1] The structure is further characterized by a methyl group at the 6-position of the pyridine ring and an amine group at the 2-position of the triazole ring.
Chemical Structure:
Caption: 2D structure of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Physicochemical Properties
| Property | Value | Source |
| Purity | ≥97% | Advanced ChemBlocks |
| Physical State | Solid (powder) | Supplier Data |
| Solubility | Soluble in DMSO | Supplier Data |
| Storage | Store in a cool, dry place | Supplier Data |
| SMILES | CC1=CN2N=C(N)N=C2C=C1 | Advanced ChemBlocks[4] |
| InChI | InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10) | Benchchem[1] |
Synthesis and Chemical Reactivity
While specific, detailed protocols for the synthesis of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine are not extensively published, the general synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold is well-documented. These methods typically involve the cyclization of substituted 2-aminopyridines.
A plausible synthetic approach for this class of compounds is outlined below. This generalized workflow is based on established synthetic routes for related analogs.
Caption: Generalized synthetic workflow for[1][2][3]triazolo[1,5-a]pyridines.
The amine group at the 2-position and the pyridine ring nitrogen atoms offer reactive sites for further chemical modifications. This makes 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine a valuable building block for creating libraries of more complex molecules for structure-activity relationship (SAR) studies.
Role in Drug Discovery and Development
The core value of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine lies in its utility as a foundational element for the synthesis of potent and selective modulators of various biological targets. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key component in numerous patented and researched compounds with diverse therapeutic potential.
Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyridine scaffold has been identified as a "hinge-binding" motif in many kinase inhibitors. This structural element can form crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Derivatives of this scaffold have shown activity against a range of kinases, including:
-
AXL Receptor Tyrosine Kinase: Compounds incorporating the[1][2][3]triazolo[1,5-a]pyridine core have been investigated as inhibitors of the AXL receptor tyrosine kinase, a target implicated in cancer progression and drug resistance.
-
Transforming Growth Factor-β Type I Receptor (ALK5): Substituted[1][2][3]triazolo[1,5-a]pyridines have been synthesized and evaluated for their inhibitory activity against ALK5, a key player in fibrosis and cancer.[6]
-
DNA-Dependent Protein Kinase (DNA-PK): The discovery of potent and selective DNA-PK inhibitors containing the[1][2][3]triazolo[1,5-a]pyridine moiety highlights its importance in the development of agents for cancer therapy, particularly in combination with DNA-damaging agents.
Modulation of Other Therapeutic Targets
Beyond kinase inhibition, the versatility of the[1][2][3]triazolo[1,5-a]pyridine scaffold has been demonstrated in the development of inhibitors for other important drug targets:
-
Phosphodiesterase 2 (PDE2) Inhibition: Certain 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine derivatives have been disclosed as potent and selective inhibitors of PDE2, with potential applications in treating neurological and cardiovascular disorders.[2]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: The[1][2][3]triazolo[1,5-a]pyridine framework has been incorporated into inhibitors of LSD1, an epigenetic modifier that is a target in oncology.
-
RORγt Inverse Agonism: Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been discovered as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key transcription factor in autoimmune diseases.[7]
The following diagram illustrates the central role of the[1][2][3]triazolo[1,5-a]pyridine scaffold in accessing a diverse range of biologically active molecules.
Caption: Therapeutic targets of[1][2][3]triazolo[1,5-a]pyridine derivatives.
Experimental Protocols: A General Framework
Given that 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is primarily utilized as a synthetic intermediate, a detailed experimental protocol would focus on its derivatization. Below is a generalized protocol for a typical N-arylation or N-alkylation reaction, a common step in elaborating this scaffold.
Objective: To synthesize a library of N-substituted derivatives of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine for SAR studies.
Materials:
-
A selection of aryl halides or alkyl halides
-
A suitable palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for N-arylation, or a base (e.g., K₂CO₃, NaH) for N-alkylation
-
Anhydrous solvent (e.g., dioxane, DMF, THF)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure (Generalized for N-Arylation):
-
To a dry reaction vessel, add 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1 equivalent), the aryl halide (1.1 equivalents), the palladium catalyst (e.g., 0.05 equivalents), and the ligand (e.g., 0.1 equivalents).
-
Add a suitable base (e.g., Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of this protocol is validated by the successful synthesis and characterization of the desired N-substituted product. Purity should be assessed by HPLC and identity confirmed by spectroscopic methods.
Conclusion and Future Perspectives
6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a valuable and versatile chemical entity for drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the creation of diverse chemical libraries. The proven success of the[1][2][3]triazolo[1,5-a]pyridine scaffold in targeting a wide array of proteins, particularly kinases, underscores the potential for novel derivatives of this compound to yield next-generation therapeutics. Future research efforts will likely continue to leverage this scaffold for the development of highly selective and potent modulators of disease-relevant targets, with a focus on optimizing pharmacokinetic and pharmacodynamic properties.
References
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- Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed.
- 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. PubMed.
- The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate.
- [1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use. Google Patents.
- Substituted[1][2][3]triazolo[1,5-a]pyridines and substituted[1][2][3]triazolo[1,5-a]pyrazines as LSD1 inhibitors. PubChem.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.
- Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Publishing.
- 4-{3-[(Pyridin-4-ylmethyl)amino]-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. PubMed.
- (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem.
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- 1. benchchem.com [benchchem.com]
- 2. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 3. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 4. This compound 97% | CAS: 1239647-61-0 | AChemBlock [achemblock.com]
- 5. This compound [cymitquimica.com]
- 6. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on triazolopyridine core structures
Initiating Search Strategy
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Analyzing Key Parameters
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Gathering Insight on Triazoles
Analyzing Triazole Data
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Refining Data and Filling Gaps
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Developing the Technical Guide
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An In-Depth Technical Guide to the Solubility and Stability Profiling of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Preamble: Charting the Course for a Novel Moiety
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate bioavailability, formulate-ability, and shelf-life. This guide focuses on 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a heterocyclic amine belonging to a class of compounds known for their diverse biological activities.[1] As of the date of this publication, specific experimental data on the solubility and stability of this particular molecule is not extensively available in the public domain.
Therefore, this document is structured not as a retrospective data sheet, but as a prospective, in-depth technical framework. It is designed for researchers, medicinal chemists, and formulation scientists, providing the strategic rationale and detailed experimental protocols required to comprehensively characterize the solubility and stability of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. The methodologies outlined herein are grounded in established principles and regulatory expectations, ensuring a scientifically rigorous approach to de-risking this promising molecule for further development.
Part 1: Foundational Physicochemical Characterization
A predictive understanding of a compound's behavior begins with its intrinsic properties. Before embarking on large-scale solubility or stability campaigns, it is crucial to determine the ionization constant (pKa) and the partition coefficient (LogP), as these parameters govern the compound's state and distribution in various physiological and formulation environments.
The Significance of Ionization (pKa)
The triazolopyridine scaffold contains basic nitrogen atoms, making 6-Methyl-triazolo[1,5-a]pyridin-2-amine likely to be a basic compound. The pKa value will define the pH at which 50% of the compound is in its ionized form. This is a critical determinant of its solubility, as the ionized form is generally more water-soluble than the neutral form.
-
Preparation: Accurately prepare a 0.01 M solution of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure initial dissolution.
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution using an automated titrator equipped with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.
-
Trustworthiness Check: The protocol is self-validating by running a standard compound with a known pKa (e.g., pyridine) to confirm system accuracy and precision.
Lipophilicity Assessment (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a fundamental measure of a drug's lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties.
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to establish equilibrium.
-
Partitioning: Prepare a stock solution of the compound in the aqueous phase. Mix a known volume with an equal volume of the organic phase in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.
-
Calculation: LogP is calculated as: LogP = log ([Concentration]octanol / [Concentration]water)
Part 2: A Comprehensive Solubility Assessment
Aqueous solubility is a critical gatekeeper for oral drug absorption. Poor solubility can lead to low and variable bioavailability, posing a significant challenge for drug development.
Workflow for Solubility Profiling
The following diagram illustrates a logical workflow for a comprehensive solubility assessment.
Caption: Workflow for Thermodynamic Solubility Assessment.
Experimental Protocol: Equilibrium Solubility in Biorelevant Media
-
Media Preparation: Prepare a panel of aqueous media, including purified water, phosphate-buffered saline (PBS) at pH 5.0, 6.8, and 7.4, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Execution: Add an excess amount of solid 6-Methyl-triazolo[1,5-a]pyridin-2-amine to vials containing each medium (typically 1-2 mg in 1 mL). This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to allow the system to reach equilibrium.
-
Sampling and Filtration: After equilibration, allow the vials to stand for a short period. Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solids.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method. A calibration curve prepared from a stock solution of known concentration must be used.
-
Self-Validation: The integrity of the experiment is confirmed by visually inspecting the vials after the experiment to ensure that excess solid compound remains, confirming that a saturated solution was achieved.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Purified Water | ~7.0 | 25 | Data | Data |
| PBS | 5.0 | 37 | Data | Data |
| PBS | 6.8 | 37 | Data | Data |
| PBS | 7.4 | 37 | Data | Data |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data | Data |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data | Data |
| Propylene Glycol | N/A | 25 | Data | Data |
| Ethanol | N/A | 25 | Data | Data |
Part 3: Chemical Stability and Forced Degradation
Assessing the chemical stability of 6-Methyl-triazolo[1,5-a]pyridin-2-amine is paramount for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are employed to intentionally degrade the molecule under more aggressive conditions than those expected during storage.
Forced Degradation Strategy
This diagram outlines the core components of a forced degradation study, designed to satisfy regulatory expectations (e.g., ICH Q1A/Q1B).
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols: Forced Degradation
Causality behind Experimental Choices: The conditions are chosen to achieve 5-20% degradation. This level is sufficient to produce and detect degradation products without completely destroying the parent molecule, which would obscure the primary degradation pathways. A stability-indicating analytical method is essential; this is an HPLC method capable of separating the parent peak from all degradation product peaks, ensuring accurate quantification.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid/Base Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl (for acid) and 0.1 M NaOH (for base) to a final concentration of ~1 mg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it (base for the acid sample, acid for the base sample), and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide.
-
Store at room temperature, protected from light.
-
Analyze at specified time points.
-
-
Thermal Degradation:
-
In Solution: Incubate a solution of the compound at 80°C.
-
Solid State: Place a known quantity of the solid compound in an oven at 80°C. At time points, dissolve a portion for analysis.
-
-
Photostability:
-
Expose solid powder and a solution to controlled light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample must be stored under the same conditions but protected from light.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Conditions | Time (h) | % Assay of Parent | % Degradation | Major Degradants (RRT) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Data | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 24 | Data | Data | Data | Data |
| Thermal (Solution) | 80°C | 24 | Data | Data | Data | Data |
| Thermal (Solid) | 80°C | 7 days | Data | Data | Data | Data |
| Photostability (ICH Q1B) | 1.2 million lux·h, 200 W·h/m² | - | Data | Data | Data | Data |
Trustworthiness: Mass balance is a critical self-validating parameter. It is the sum of the assay of the parent compound and the levels of all degradation products. A mass balance close to 100% indicates that all significant degradation products have been detected by the analytical method.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. By systematically executing the detailed protocols for pKa, LogP, equilibrium solubility, and forced degradation, researchers can generate the critical data package necessary to make informed decisions. This information will not only guide formulation development and predict in vivo performance but also establish the foundation for regulatory submissions. Adherence to these principles of causality, self-validation, and rigorous analysis will ensure the highest level of scientific integrity as this molecule progresses through the drug development pipeline.
References
- PubChem. (n.d.). 6-methyl-[2][3][4]triazolo[1,5-a]pyridin-2-amine. National Center for Biotechnology Information.
- ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Avdeef, A. (2012).
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- United States Pharmacopeia (USP). (n.d.). General Chapters.
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An In-depth Technical Guide to the Potential Therapeutic Targets of Triazolopyridine Compounds
For Distribution: This guide is intended for researchers, scientists, and drug development professionals actively engaged in medicinal chemistry and pharmacology.
Foreword: The Triazolopyridine Scaffold - A Modern Privileged Structure
The triazolopyridine core, a heterocyclic scaffold formed by the fusion of a triazole and a pyridine ring, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, planar structure, combined with versatile substitution points, allows for the precise spatial orientation of pharmacophoric features. This structural elegance has established the triazolopyridine framework as a "privileged scaffold"—a molecular architecture capable of binding to multiple, distinct biological targets with high affinity and specificity. This guide provides a comprehensive exploration of the key therapeutic targets modulated by triazolopyridine derivatives, offering field-proven insights into the causality behind experimental design and providing robust, validated protocols for target engagement and inhibitor screening.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The ATP-binding pocket of kinases presents an ideal target for small molecule inhibitors, and the triazolopyridine scaffold has proven exceptionally effective in this domain.
The JAK-STAT Pathway: A Hub for Inflammatory Signaling
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors that drive inflammation and cellular proliferation. [1][2]Ligand binding to cytokine receptors brings two JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once phosphorylated, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. [3]
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
Case Study: Filgotinib (GLPG0634), a Selective JAK1 Inhibitor
Filgotinib is a potent and selective triazolopyridine-based inhibitor of JAK1, approved for the treatment of rheumatoid arthritis. [4]Its selectivity for JAK1 over other JAK family members, particularly JAK2, is a key therapeutic advantage. Inhibition of JAK2 is associated with hematological side effects, thus a selective JAK1 inhibitor can offer a better safety profile. [5]The triazolopyridine core of Filgotinib optimally positions its substituents to achieve high-affinity binding within the ATP-binding site of JAK1.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| Filgotinib | JAK1 | 10 | Preferential for JAK1 over JAK2 (28 nM), JAK3 (810 nM), and TYK2 (116 nM) in biochemical assays. ~30-fold more selective for JAK1 over JAK2 in human whole blood assays. | [5][6] |
| GS-829845 | JAK1 | ~100-190 | Active metabolite with a similar JAK1 selectivity profile but ~10-fold lower potency. | [4][6] |
Table 1: Inhibitory activity and selectivity of Filgotinib and its major metabolite.
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Activity Assay
Causality: To quantitatively determine the inhibitory potency (e.g., IC50) of a triazolopyridine compound against a specific kinase like JAK1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method. The LanthaScreen™ technology utilizes the long-lifetime fluorescence of a terbium (Tb) or europium (Eu) chelate donor to minimize background fluorescence interference. The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. When the substrate is phosphorylated, a Tb-labeled anti-phospho-substrate antibody binds to it, bringing the donor (Tb) and acceptor (fluorescein) into close proximity, resulting in a high FRET signal. [7][8]An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Self-Validation: The protocol includes controls for baseline activity (no inhibitor) and background (no enzyme), ensuring that the measured signal change is directly attributable to the inhibitor's effect on enzyme activity. A known inhibitor (e.g., Staurosporine or a clinical compound like Tofacitinib) should be run in parallel to validate assay performance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 5X Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the JAK1 enzyme and fluorescein-labeled substrate (e.g., a STAT-derived peptide) to 2.5X the final desired concentration in Kinase Assay Buffer.
-
Prepare a 2.5X ATP solution. The concentration should be at or near the Km of ATP for the kinase to ensure competitive inhibitors are accurately assessed.
-
Prepare a serial dilution of the triazolopyridine test compound (e.g., 11-point, 3-fold dilution starting from 100 µM) in DMSO, then dilute into Kinase Assay Buffer to a 5X final concentration.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 2 µL of the 5X test compound solution or DMSO vehicle control.
-
Add 4 µL of the 2.5X enzyme/substrate mixture to all wells.
-
Initiate the reaction by adding 4 µL of the 2.5X ATP solution. The final volume is 10 µL.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
-
Detection:
-
Prepare a 2X Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Tb-labeled anti-phospho-substrate antibody.
-
Add 10 µL of the 2X Stop/Detection Buffer to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at two wavelengths: ~495 nm (Tb donor) and ~520 nm (fluorescein acceptor). [7] * Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Epigenetic Regulators: Modulating the "Readers" of the Genome
Epigenetic "reader" proteins recognize post-translational modifications on histones, thereby regulating gene expression without altering the DNA sequence itself. Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are key epigenetic readers that have emerged as critical targets in oncology.
BRD4: A Master Transcriptional Coactivator
BRD4 contains two tandem bromodomains (BD1 and BD2) that bind to acetylated lysine residues on histone tails. [9]This binding anchors BRD4 to chromatin at super-enhancers and promoters, where it recruits the transcriptional machinery, including Positive Transcription Elongation Factor b (P-TEFb), to drive the expression of key oncogenes like MYC. [10][11]Inhibiting the BRD4-acetylated histone interaction with a small molecule disrupts this process, leading to the downregulation of oncogenic transcription programs and subsequent cancer cell death.
Figure 2: Mechanism of BRD4-mediated transcription and its inhibition.
Experimental Protocol: BRD4 AlphaLISA® Proximity Assay
Causality: To identify and characterize triazolopyridine compounds that disrupt the BRD4-histone interaction, an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based method. [12]The assay measures the interaction between a tagged BRD4 protein (e.g., GST-tagged) and a biotinylated, acetylated histone peptide. One bead (Donor) is coated with Streptavidin to bind the biotinylated peptide, and another bead (Acceptor) is coated with an antibody or ligand that binds the tagged protein (e.g., anti-GST). When BRD4 binds the peptide, the beads are brought into close proximity (<200 nm). [13][14]Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm. A competitive inhibitor prevents this interaction, separating the beads and causing a loss of signal. [15] Self-Validation: The protocol's integrity is maintained by including a positive control inhibitor (e.g., JQ1) to confirm the assay's dynamic range and a negative control using a non-acetylated peptide to ensure the interaction is specific to the acetylated lysine mark.
Figure 3: Experimental workflow for a BRD4 inhibitor screening AlphaLISA assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
Dilute GST-tagged BRD4 protein and biotinylated acetylated histone H4 peptide to 2X the final desired concentration in Assay Buffer. Optimal concentrations must be determined via criss-cross titration, but a starting point is often 20 nM BRD4 and 20 nM peptide.
-
Prepare a serial dilution of the triazolopyridine test compound in DMSO, then dilute into Assay Buffer to a 4X final concentration.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of 4X test compound or DMSO vehicle to the appropriate wells.
-
Add 10 µL of the 2X BRD4/peptide mixture.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Bead Addition:
-
Dilute the Streptavidin-Donor beads and anti-GST Acceptor beads in Assay Buffer according to the manufacturer's protocol (e.g., to 40 µg/mL). Note: Donor beads are light-sensitive and should be handled in subdued light. [14] * Add 5 µL of the diluted Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the diluted Donor beads to each well.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Other Emerging Enzyme Targets
The versatility of the triazolopyridine scaffold extends to a growing list of other enzyme classes with significant therapeutic potential.
Tankyrase (TNKS): Targeting Wnt Signaling and Beyond
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family. [16]They play a crucial role in the Wnt/β-catenin signaling pathway by PARsylating (adding poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. [17]This modification targets Axin for ubiquitination and proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin, which drives the expression of Wnt target genes. [18]Aberrant Wnt signaling is a major driver of colorectal cancer. Triazolopyridine-based TNKS inhibitors block the catalytic activity of tankyrase, stabilizing Axin and promoting β-catenin degradation. [19]
Experimental Protocol: In Vitro Tankyrase Activity Assay (Immunochemical)
Causality: This assay quantifies the enzymatic activity of Tankyrase by measuring the amount of its product, poly(ADP-ribose) (PAR), generated on a substrate. It is a robust method to determine the IC50 of inhibitors. The protocol utilizes an immunochemical approach where auto-PARsylated TNKS or PARsylated histone substrate is captured on a plate and detected with an anti-PAR antibody. [20][21] Step-by-Step Methodology:
-
Plate Coating (Substrate Immobilization):
-
Coat a 96-well high-binding plate with a substrate protein (e.g., 10 µg/mL histones) overnight at 4°C.
-
Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).
-
Block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate 3 times with PBST.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing recombinant TNKS enzyme in reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM MgCl2) and the co-substrate NAD+.
-
Add the test triazolopyridine compound at various concentrations to the wells.
-
Add the TNKS/NAD+ mixture to initiate the reaction.
-
Incubate for 30-60 minutes at 25°C.
-
-
Detection:
-
Stop the reaction and wash the plate 5 times with PBST to remove unreacted components.
-
Add a primary antibody specific for PAR (e.g., murine anti-PAR mAb) and incubate for 1 hour at 37°C.
-
Wash the plate 3 times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with PBST.
-
-
Signal Generation and Reading:
-
Add a chemiluminescent HRP substrate (e.g., ECL substrate) to the wells. [21] * Immediately read the chemiluminescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Future Directions and Conclusion
The therapeutic landscape for triazolopyridine compounds continues to expand. Beyond the well-established targets discussed, emerging areas of interest include GPCRs (e.g., M1 PAMs), phosphodiesterases (PDEs), and enzymes involved in DNA repair (e.g., TDP2). The chemical tractability and privileged nature of the triazolopyridine scaffold ensure its continued prominence in drug discovery. The strategic application of robust, validated screening protocols, such as the TR-FRET and AlphaLISA assays detailed herein, is paramount for identifying and optimizing the next generation of triazolopyridine-based therapeutics. This guide serves as a foundational resource for professionals dedicated to advancing this promising class of compounds from bench to bedside.
References
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- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 10. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
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The Structure-Activity Relationship (SAR) of Triazolopyridine Analogs: A Guide to Scaffold Optimization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Triazolopyridine Scaffold as a Privileged Structure
The triazolopyridine core, a fused heterocyclic system of a triazole and a pyridine ring, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide array of biological targets.[3][4] This versatility has led to its incorporation into numerous clinically significant agents, from the well-established antidepressant Trazodone to the next-generation JAK1 inhibitor Filgotinib.[5][6][7]
This guide eschews a conventional template to provide a dynamic exploration of the triazolopyridine scaffold. We will dissect the core principles of its Structure-Activity Relationship (SAR), not as a static list of rules, but as a series of causal relationships that medicinal chemists can exploit. Our focus will be on the why—the rationale behind synthetic choices and the mechanistic basis for observed activity changes—to empower researchers in their own drug discovery campaigns.
The Core Scaffold: Isomers and Bioisosteric Properties
The term "triazolopyridine" encompasses several isomers, with the[8][9][10]triazolo[1,5-a]pyridine and[8][9][10]triazolo[4,3-a]pyridine systems being the most extensively studied in drug development.[1][2][11] The arrangement of nitrogen atoms is critical, as they serve as key hydrogen bond acceptors and coordination points for metal ions.[1]
The scaffold's structural and electronic similarity to purines is a cornerstone of its utility. This allows triazolopyridine analogs to effectively compete with endogenous ligands at the binding sites of enzymes like kinases, making it a powerful starting point for inhibitor design.[3][4]
Deconstructing the SAR: A Target-Centric Approach
The SAR of triazolopyridine analogs is intrinsically linked to their biological target. Below, we explore the key determinants of activity across major therapeutic classes.
Triazolopyridines as Kinase Inhibitors (JAK, PI3K, p38)
Kinase inhibition is arguably the most successful application of the triazolopyridine scaffold. These analogs typically function as ATP-competitive inhibitors, engaging with the enzyme's hinge region.
-
Hinge Binding: The N4 atom of the[8][9][10]triazolo[1,5-a]pyridine core is crucial for forming a canonical hydrogen bond with the backbone amide of a hinge residue (e.g., in JAK1), anchoring the inhibitor in the ATP-binding pocket.[5][12]
-
Selectivity and Potency Pockets:
-
C5-Position: Substitutions at this position often project towards the solvent-exposed region or a ribose-binding pocket. In the development of the selective JAK1 inhibitor Filgotinib (GLPG0634), a cyclopropanecarboxamide at this position was critical for achieving high potency and selectivity over other JAK isoforms.[5][12]
-
C6-Position: Modifications here can be used to tune selectivity and address metabolic liabilities. In a series of p38 inhibitors, moving from a sulfur to a methylene linker at C6 overcame metabolic deficiencies.[13]
-
C2- and C7-Positions: In PI3Kγ inhibitors, a 2-amino group was identified as a key feature, while a 6-aryl substituent was essential for potency.[8] Further optimization of the core, such as modifications at the C7 position, enhanced selectivity against other PI3K isoforms like PI3Kβ.[8]
-
The general SAR for kinase inhibition can be visualized as follows:
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
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- 5. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazolopyridine - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Notes and Protocols for 6-Methyl-triazolo[1,5-a]pyridin-2-amine: A Novel Kinase Inhibitor
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This document provides detailed application notes and in vitro protocols for the characterization of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a novel small molecule inhibitor designed for high-affinity targeting of critical kinases in oncogenic and inflammatory signaling pathways. Based on the common targets for this scaffold, these protocols will focus on characterizing its activity against Activin receptor-Like Kinase-2 (ALK2), a serine/threonine kinase implicated in diseases such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP).[3][4]
The methodologies outlined herein are designed to provide a comprehensive in vitro pharmacological profile of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, from direct biochemical potency to cellular target engagement and downstream pathway modulation.
Mechanism of Action: Targeting the ALK2 Signaling Pathway
Activin receptor-Like Kinase-2 (ALK2), also known as ACVR1, is a type I receptor for Bone Morphogenetic Proteins (BMPs). Upon ligand binding (e.g., BMP7), ALK2 forms a complex with a type II receptor, leading to the phosphorylation and activation of its intracellular kinase domain. Activated ALK2 then phosphorylates downstream signaling proteins, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Mutations in ALK2 can lead to ligand-independent activation or response to non-canonical ligands like Activin A, driving pathological signaling.[3][5]
6-Methyl-triazolo[1,5-a]pyridin-2-amine is hypothesized to function as an ATP-competitive inhibitor, binding to the ATP pocket of the ALK2 kinase domain. This action prevents the phosphorylation of SMAD1/5/8, thereby inhibiting downstream gene transcription. The following protocols are designed to validate this mechanism and quantify the compound's inhibitory activity.
Caption: ALK2 signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol determines the direct inhibitory effect of the compound on purified ALK2 kinase activity and is used to calculate the IC₅₀ value. A radiometric assay or a fluorescence-based assay like LanthaScreen can be employed.[4][5]
Objective: To determine the concentration of 6-Methyl-triazolo[1,5-a]pyridin-2-amine required to inhibit 50% of ALK2 kinase activity.
Materials:
-
Recombinant human ALK2 kinase
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
10 mM ATP solution
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing kinase buffer, recombinant ALK2, and the substrate (MBP).
-
Pre-incubate for 10 minutes at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding 25 µL of a mix containing kinase buffer, ATP, and [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for ALK2.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in wash buffer to remove unincorporated [γ-³³P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.
| Parameter | Description |
| Kinase | Recombinant Human ALK2 |
| Substrate | Myelin Basic Protein (MBP) |
| ATP Concentration | 10 µM (approx. Kₘ) |
| Incubation Time | 45 minutes |
| Detection Method | ³³P incorporation |
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This assay quantifies the binding of the compound to ALK2 within living cells, providing a measure of target engagement under physiological conditions.[3][5][6]
Objective: To determine the cellular IC₅₀, reflecting the compound's ability to displace a fluorescent tracer from ALK2 in intact cells.
Materials:
-
HEK293 cells
-
Plasmid encoding ALK2-NanoLuc® Fusion Protein
-
Plasmid encoding a control protein (e.g., HaloTag®-NanoLuc®)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay components (Promega)
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Co-transfect HEK293 cells with the ALK2-NanoLuc® fusion vector. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in Opti-MEM®.
-
Add the diluted compound to the cells.
-
Add the NanoBRET™ tracer to all wells at the recommended final concentration.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with 450 nm (donor) and 600 nm (acceptor) filters.
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the log concentration of the compound and fit the data to determine the cellular IC₅₀.
Caption: Workflow for the NanoBRET™ target engagement assay.
Protocol 3: Downstream Signaling - Dual-Luciferase Reporter Assay
This assay measures the functional consequence of ALK2 inhibition by quantifying the activity of a SMAD-responsive promoter.[3]
Objective: To assess the compound's ability to inhibit ALK2-mediated gene transcription.
Materials:
-
HEK293T or other suitable cells
-
BMP Response Element (BRE)-driven Firefly Luciferase reporter plasmid (e.g., pGL4.37[luc2P/BRE/Hygro])
-
Constitutively expressed Renilla Luciferase plasmid (for normalization)
-
Recombinant human BMP7 or Activin A (for mutant ALK2)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer with dual-injector capabilities
Procedure:
-
Co-transfect cells with the BRE-Firefly Luciferase and Renilla Luciferase plasmids.
-
Plate the cells and allow them to recover for 24 hours.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with serial dilutions of 6-Methyl-triazolo[1,5-a]pyridin-2-amine for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of BMP7 (e.g., 20 ng/mL) for 16-24 hours. Include unstimulated and vehicle-only stimulated controls.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control and plot against the log concentration of the compound to determine the functional IC₅₀.
| Assay | Purpose | Key Output |
| Biochemical Kinase Assay | Measures direct enzyme inhibition | Biochemical IC₅₀ |
| NanoBRET™ Target Engagement | Quantifies compound binding in live cells | Cellular IC₅₀ |
| Dual-Luciferase Reporter | Measures inhibition of downstream signaling | Functional IC₅₀ |
Trustworthiness and Self-Validation
The combination of these three orthogonal assays provides a robust, self-validating system for characterizing 6-Methyl-triazolo[1,5-a]pyridin-2-amine. A potent inhibitor should demonstrate:
-
A low nanomolar IC₅₀ in the biochemical assay, confirming direct interaction with the kinase.
-
A corresponding low nanomolar IC₅₀ in the NanoBRET™ assay, confirming the compound can enter cells and engage its target.
-
A dose-dependent inhibition of BMP-induced reporter activity, confirming that target engagement translates to a functional blockade of the signaling pathway.
Discrepancies in potency across these assays can provide valuable insights into the compound's properties, such as cell permeability or off-target effects. For comprehensive profiling, selectivity should be assessed by testing against other related kinases, such as ALK5, using a similar set of assays.[4][7]
References
- Establishing Cellular Assays to Screen for ALK2 Inhibitors. (2018). University of Oxford. [Link]
- Hao, J., et al. (2014). Development of an ALK2-biased BMP type I receptor kinase inhibitor. ACS Chemical Biology. [Link]
- Shukla, H., et al. (2021). Discovery of Conformationally Constrained ALK2 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Wang, J., et al. (2022). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology.
- Shukla, H., et al. (2020). Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry. [Link]
- Coughlin, C. A., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]
- Williams, J. D., et al. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry. [Link]
Sources
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 4. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
6-Methyl-triazolo[1,5-a]pyridin-2-amine as a JAK1/JAK2 inhibitor assay
Application Notes & Protocols
Topic: Characterization of 6-Methyl-triazolo[1,5-a]pyridin-2-amine as a JAK1/JAK2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Janus Kinase Pathway
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2.[1] These enzymes are central to signal transduction for a vast array of cytokines and growth factors, making them critical regulators of immunity, inflammation, cell proliferation, and survival.[2][3][4] The signaling cascade, known as the JAK-STAT pathway, is a simple and direct route for transmitting extracellular signals to the nucleus to modulate gene expression.[5][6] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and cancers, establishing JAKs as high-value therapeutic targets.[7][8]
Small molecule inhibitors that target the ATP-binding site of JAKs have emerged as a successful therapeutic class.[1][8] The triazolo[1,5-a]pyridine scaffold has been identified as a privileged structure in the development of potent and selective JAK inhibitors.[9][10][11] This guide provides a detailed framework for the preclinical characterization of novel compounds from this class, using 6-Methyl-triazolo[1,5-a]pyridin-2-amine as a representative molecule. We will outline robust biochemical and cell-based assays to determine its potency, selectivity, and cellular mechanism of action as a dual JAK1/JAK2 inhibitor.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific cell surface receptor.[12] This binding event brings the receptor-associated JAKs into close proximity, facilitating their trans-phosphorylation and activation.[1] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dissociation from the receptor, formation of homo- or heterodimers, and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[1]
Caption: The canonical JAK-STAT signaling pathway and point of inhibition.
Part 1: Biochemical Potency and Selectivity Profiling
The initial step in characterizing a kinase inhibitor is to determine its direct enzymatic inhibitory activity and its selectivity against related kinases. An in vitro kinase assay is the most direct method for quantifying the potency (IC50) of a compound against purified enzymes.[13]
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption corresponds to an increase in kinase inhibition.
Principle of the Assay: The assay quantifies the activity of JAK1 or JAK2 by measuring the amount of ATP consumed during the phosphorylation of a peptide substrate. The inhibitor, 6-Methyl-triazolo[1,5-a]pyridin-2-amine, competes with ATP for the binding site on the kinase.[8] The amount of ATP remaining in the well is detected using a luciferase/luciferin system, which generates a luminescent signal that is inversely proportional to kinase activity.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes (e.g., from BPS Bioscience or similar).
-
Peptide substrate (a generic tyrosine kinase substrate).
-
ATP.
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine.
-
Kinase assay buffer.
-
DMSO (100%).
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
Experimental Workflow:
Caption: Workflow for the biochemical IC50 determination assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Setup: Add the diluted inhibitor or DMSO vehicle control to the appropriate wells of a 384-well plate. The final DMSO concentration in the assay should not exceed 1%.[14]
-
Kinase/Substrate Addition: Prepare a master mix of the kinase (JAK1 or JAK2) and the peptide substrate in kinase assay buffer. Add this mixture to each well.
-
Pre-incubation: Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase.[15]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the respective kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
-
Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the reaction, determined in preliminary experiments.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the data by setting the signal from the no-inhibitor (DMSO only) control as 0% inhibition and the signal from a no-enzyme control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18]
Expected Data: The analysis will yield IC50 values for the compound against both JAK1 and JAK2. Comparing these values provides a measure of the inhibitor's selectivity.
| Enzyme | 6-Methyl-triazolo[1,5-a]pyridin-2-amine IC50 (nM) | Reference Compound (e.g., Ruxolitinib) IC50 (nM) |
| JAK1 | 15 | 3.3 |
| JAK2 | 25 | 2.8 |
| JAK3 | >1000 | 428 |
| TYK2 | >1000 | 59 |
Note: Data are representative examples for illustrative purposes.
Part 2: Cellular Potency and Mechanism of Action
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine a compound's activity in a physiological context.[19] These assays account for factors like cell permeability and off-target effects.
Protocol 2: In-Cell Western Assay for STAT3 Phosphorylation
This protocol measures the ability of 6-Methyl-triazolo[1,5-a]pyridin-2-amine to inhibit cytokine-induced STAT3 phosphorylation in a relevant human cell line.
Principle of the Assay: The In-Cell Western (ICW) assay combines the principles of immunoassays and Western blotting to quantify protein levels directly in fixed cells in a microplate format.[20] Cells are treated with the inhibitor, then stimulated with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway. The cells are then fixed, permeabilized, and incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3. Fluorescently labeled secondary antibodies are used for detection. The signal from pSTAT3 is normalized to the total STAT3 signal to control for cell number variations, providing a precise measure of inhibition.[20]
Materials:
-
Human cell line responsive to IL-6 (e.g., TF-1 or U-266).
-
Cell culture medium and supplements (e.g., FBS, antibiotics).
-
Recombinant human IL-6.
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine.
-
Primary antibodies: Rabbit anti-pSTAT3 (Tyr705) and Mouse anti-total STAT3.
-
Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Formaldehyde (for fixing), Triton™ X-100 (for permeabilizing).
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer).
-
96-well clear-bottom plates.
-
Infrared imaging system (e.g., LI-COR® Odyssey® CLx).
Experimental Workflow:
Caption: Workflow for the cell-based In-Cell Western assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Incubate for 1-2 hours.
-
Cytokine Stimulation: Add IL-6 to all wells (except the unstimulated control) to a final concentration known to elicit a robust pSTAT3 signal. Incubate for 30 minutes at 37°C.
-
Fixing and Permeabilization: Aspirate the medium and fix the cells with a formaldehyde solution. Wash the wells, then permeabilize the cells with a Triton X-100 solution.
-
Blocking: Wash the wells and add blocking buffer for 60-90 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the two primary antibodies (anti-pSTAT3 and anti-total STAT3) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells extensively. Incubate with a cocktail of the two fluorescently-labeled secondary antibodies for 60 minutes at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells a final time and acquire images using an appropriate infrared imaging system. Quantify the fluorescence intensity in the 700 nm channel (total STAT3) and 800 nm channel (pSTAT3).
Data Analysis:
-
For each well, calculate the normalized pSTAT3 signal by dividing the 800 nm intensity (pSTAT3) by the 700 nm intensity (total STAT3).
-
Calculate the percent inhibition for each inhibitor concentration relative to the IL-6 stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50.
Expected Data: This assay provides the concentration at which the compound inhibits the JAK1/2-mediated signaling pathway by 50% within a cellular environment.
| Assay Endpoint | 6-Methyl-triazolo[1,5-a]pyridin-2-amine Cellular IC50 (nM) |
| IL-6 induced pSTAT3 | 150 |
Note: Data are representative examples for illustrative purposes.
Conclusion
The methodologies detailed in this guide provide a robust, two-tiered approach for the comprehensive evaluation of 6-Methyl-triazolo[1,5-a]pyridin-2-amine as a JAK1/JAK2 inhibitor. The biochemical assay delivers precise data on enzymatic potency and selectivity, while the cell-based assay validates the compound's ability to engage its target and modulate the downstream signaling pathway in a physiological setting. Together, these protocols form a critical foundation for the preclinical assessment of novel triazolopyridine-based JAK inhibitors, enabling informed decisions for further drug development efforts.
References
- Title: JAK-STAT signaling pathway - Wikipedia Source: Wikipedia URL:[Link]
- Title: The JAK/STAT Pathway Source: Cold Spring Harbor Perspectives in Biology URL:[Link]
- Title: The JAK/STAT signaling pathway Source: Journal of Cell Science URL:[Link]
- Title: JAK-STAT Signaling P
- Title: JAK-STAT Signaling Pathway Source: Cre
- Title: JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit Source: BPS Bioscience URL:[Link]
- Title: In Vitro JAK Kinase Activity and Inhibition Assays Source: Springer N
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- Title: IC50 Determin
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- Title: Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM Source: ResearchG
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Application of Triazolopyridines in Kinase Inhibition Studies: A Detailed Guide for Researchers
Introduction: The Rise of Triazolopyridines in Kinase-Targeted Drug Discovery
The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2] Kinases, through their catalytic function of phosphorylation, orchestrate a vast array of cellular signaling pathways.[1][3] Their dysregulation is a hallmark of numerous diseases.[1] The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and efficacy in the design of potent and selective kinase inhibitors.[4] This guide provides an in-depth exploration of the application of triazolopyridines in kinase inhibition studies, offering both the theoretical underpinnings and practical protocols for researchers in drug development.
Triazolopyridine derivatives have been successfully developed to target a range of kinases, including Janus kinases (JAKs), p38 MAP kinase, and spleen tyrosine kinase (Syk), leading to clinical candidates for autoimmune diseases and cancer.[5][6][7][8] Their unique structural features allow for specific interactions within the ATP-binding pocket of kinases, forming the basis for their inhibitory action.[9] This document will delve into the mechanism of action, provide detailed experimental protocols for assessing their inhibitory potential, and present data interpretation strategies to guide your research endeavors.
Mechanism of Action: How Triazolopyridines Inhibit Kinase Activity
The majority of triazolopyridine-based kinase inhibitors function as ATP-competitive inhibitors.[10] They are designed to bind to the highly conserved ATP-binding site of the kinase, directly competing with the endogenous ATP substrate.[10] This binding event prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby abrogating the downstream signaling cascade.[10]
The triazolopyridine core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. This interaction is a cornerstone of their high-affinity binding. The diverse substitution patterns possible on the triazolopyridine ring system allow for the fine-tuning of selectivity and potency against specific kinases.[5][11]
For instance, in the case of JAK1 inhibition by the triazolopyridine-based inhibitor Filgotinib (GLPG0634), the triazolopyridine core forms key interactions with the hinge region of the JAK1 enzyme.[6][12] This selective inhibition of JAK1 disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of multiple pro-inflammatory cytokines.[6][12]
Below is a diagram illustrating a generalized signaling pathway and the point of intervention for a triazolopyridine kinase inhibitor.
Caption: Generalized JAK-STAT signaling pathway inhibited by a triazolopyridine.
Experimental Protocols: A Step-by-Step Guide
The evaluation of a novel kinase inhibitor involves a multi-tiered approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess efficacy in a more physiologically relevant context.[3][10]
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a triazolopyridine compound against a purified kinase enzyme. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[13][14]
Objective: To quantify the in vitro potency of a triazolopyridine inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Triazolopyridine inhibitor stock solution (in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for a luminescence-based biochemical kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazolopyridine inhibitor in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[13]
-
Plate Setup: Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the kinase enzyme solution (diluted in assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]
-
Reaction Initiation: Add 5 µL of a solution containing ATP and the specific substrate (at their Km concentrations, if known) in assay buffer to initiate the kinase reaction.[14]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
Signal Generation (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Kinase Inhibition Assay (Phospho-Substrate Detection)
Cell-based assays are crucial for validating the activity of an inhibitor in a more biologically relevant setting, accounting for factors like cell permeability and target engagement within the cellular milieu.[10][15] This protocol describes a method to measure the inhibition of a specific kinase by quantifying the phosphorylation of its downstream substrate in cells.
Objective: To assess the in-cellulo potency of a triazolopyridine inhibitor.
Materials:
-
Cell line expressing the target kinase (either endogenously or through transfection)
-
Cell culture medium and supplements
-
Triazolopyridine inhibitor stock solution (in DMSO)
-
Stimulant (e.g., cytokine, growth factor) to activate the signaling pathway, if necessary
-
Lysis buffer
-
Phospho-specific antibody for the downstream substrate
-
Total protein antibody for the downstream substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., ECL for western blotting, or reagents for ELISA/in-cell westerns)
Experimental Workflow:
Caption: Workflow for a cell-based phospho-substrate detection assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the appropriate cell line into a multi-well plate (e.g., 96-well) at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the triazolopyridine inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: If the target kinase is not constitutively active, stimulate the cells with an appropriate agonist (e.g., a cytokine for a JAK pathway) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the downstream substrate.
-
Cell Lysis: Aspirate the medium and wash the cells with cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Phosphorylation Detection:
-
Western Blotting: Normalize the protein concentrations of the lysates, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated substrate and the total substrate. Then, incubate with the appropriate secondary antibodies and visualize the bands.
-
ELISA or In-Cell Western: These higher-throughput methods can also be used to quantify the levels of the phosphorylated and total substrate.[16]
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the signal for the total substrate. Calculate the percent inhibition for each inhibitor concentration relative to the stimulated vehicle control. Plot the normalized data and determine the cellular IC50 value.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data such as IC50 values should be presented in a tabular format. This allows for a quick assessment of the potency and selectivity of different triazolopyridine compounds.
Table 1: Inhibitory Activity of Exemplary Triazolopyridine Compounds
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Filgotinib (GLPG0634) | JAK1 | 28 | 620 | [6][12] |
| CC-509 | Syk | 26 | - | [8] |
| Compound 12m | BRD4 | - | 20 | [17] |
| Compound 19 | JAK1/HDAC6 | 146 (JAK1) | - | [18][19] |
Interpreting the Results:
-
Potency: A lower IC50 value indicates a more potent inhibitor.
-
Biochemical vs. Cellular Potency: A significant rightward shift (higher IC50) in the cellular assay compared to the biochemical assay may suggest poor cell permeability, efflux by cellular transporters, or high intracellular ATP concentrations.
-
Selectivity: To assess selectivity, the triazolopyridine inhibitor should be tested against a panel of other kinases.[3] A highly selective inhibitor will have a much lower IC50 for the target kinase compared to other kinases.
Conclusion and Future Directions
Triazolopyridines represent a highly valuable and versatile scaffold for the development of potent and selective kinase inhibitors. The protocols and guidelines presented in this document provide a solid framework for researchers to effectively screen and characterize novel triazolopyridine-based compounds. Future research in this area will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and on exploring their application against a wider range of kinase targets implicated in various diseases.
References
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- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Profacgen. Cell-based Kinase Assays.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Ryu, J. W., et al. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7099-7102.
- Kim, H. G., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330.
- Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342.
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[5][10][18]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. RSC Medicinal Chemistry, 14(8), 1541-1560.
- ResearchGate. (2006). Structure—Activity Relationships of Triazolopyridine Oxazole p38 Inhibitors: Identification of Candidates for Clinical Development.
- Kim, H. G., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330.
- Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272.
- Xu, Z., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- ResearchGate. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342.
- Lin, T. A., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLOS ONE, 11(1), e0145705.
- Reddy, M. V. R., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(3), 646-673.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
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- Google Patents. (2022). WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors.
- Lin, T. A., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLOS ONE, 11(1), e0145705.
- National Center for Biotechnology Information. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
- Romero, F. A., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(22), 115723.
- Reddy, M. V. R., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(3), 646-673.
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Application Notes and Protocols for Cell-Based Assays of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including the inhibition of key enzymes such as Janus kinase (JAK), tyrosine-protein kinase receptor UFO, and prolyl hydroxylase domain (PHD) enzymes.[4] Furthermore, various compounds based on this structure have been investigated for their utility as anticancer, antimalarial, and anti-diabetic agents.[5][6][7] 6-Methyl-triazolo[1,5-a]pyridin-2-amine is a member of this versatile class of compounds, and its biological activity is of significant interest to researchers in drug discovery and development.
This document provides a comprehensive guide to the application of cell-based assays for the characterization of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. These assays are designed to elucidate the compound's mechanism of action, potency, and selectivity in a physiologically relevant cellular context. Moving beyond simple biochemical assays, cell-based methods offer the advantage of assessing a compound's activity in the presence of complex cellular machinery, providing more translatable data for preclinical development.[1][2][3][8]
I. Preliminary Cytotoxicity and Viability Assessment
A foundational step in the evaluation of any new chemical entity is to determine its effect on cell viability and to establish a therapeutic window. These assays distinguish between a general cytotoxic effect and a specific anti-proliferative or cytostatic activity.
A. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
B. Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a method of quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubation and Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a lysis buffer).
| Assay | Principle | Endpoint Measurement |
| MTT Assay | Metabolic activity of viable cells | Colorimetric (Absorbance) |
| LDH Release Assay | Release of LDH from damaged cells | Colorimetric (Absorbance) |
II. Apoptosis Induction Assays
Should the initial viability assays indicate a cytotoxic effect, it is crucial to determine if the mechanism of cell death is through apoptosis (programmed cell death) or necrosis.
A. Caspase-3/7 Activation Assay
Caspases are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[9]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 6-Methyl-triazolo[1,5-a]pyridin-2-amine as described for the MTT assay.
-
Reagent Addition: After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
B. Annexin V Staining Assay
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[9]
-
Cell Seeding and Treatment: Treat cells with 6-Methyl-triazolo[1,5-a]pyridin-2-amine in a 6-well plate.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caption: Workflow for apoptosis induction assays.
III. Kinase Inhibition Assays
Given that many triazolopyridine derivatives are known kinase inhibitors, assessing the effect of 6-Methyl-triazolo[1,5-a]pyridin-2-amine on specific kinase pathways is a logical next step.[4]
A. Western Blotting for Phospho-Protein Levels
Western blotting is a widely used technique to detect the phosphorylation status of specific proteins, which is a direct indicator of the activity of upstream kinases.
-
Cell Treatment and Lysis: Treat cells with various concentrations of 6-Methyl-triazolo[1,5-a]pyridin-2-amine for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-AKT, p-ERK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
B. Cell-Based Kinase Reporter Assays
Reporter gene assays can provide a quantitative measure of the activity of a signaling pathway downstream of a specific kinase.[10][11]
Some triazolopyridine derivatives are known inhibitors of TGF-β type I receptor kinase (ALK5).[12] A luciferase reporter assay can be used to assess the inhibitory activity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine on this pathway.
-
Cell Transfection: Transfect cells (e.g., HaCaT) with a reporter construct containing a TGF-β responsive promoter driving the expression of luciferase (e.g., p3TP-lux).
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
-
Stimulation: Stimulate the cells with TGF-β to activate the signaling pathway.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the TGF-β pathway.
Caption: Workflow for kinase inhibition assays.
IV. Target Engagement Assays
To confirm that 6-Methyl-triazolo[1,5-a]pyridin-2-amine directly interacts with its intended target in a cellular environment, target engagement assays can be employed.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Cell Treatment: Treat intact cells with 6-Methyl-triazolo[1,5-a]pyridin-2-amine or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
V. Concluding Remarks
The protocols outlined in this application note provide a robust framework for the cellular characterization of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. By systematically evaluating its effects on cell viability, apoptosis, specific kinase pathways, and target engagement, researchers can gain a comprehensive understanding of its biological activity. This information is critical for advancing the compound through the drug discovery pipeline.
References
- Profacgen. Cell-based Kinase Assays. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- MDPI. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]
- TheraIndx. Cell Based Assays. [Link]
- Symeres. Cell-based Assay Services. [Link]
- PubMed. (2016). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. [Link]
- ResearchGate. (2021). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]
- ResearchGate. (2020). Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. [Link]
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Application Notes and Protocols for the In Vivo Administration of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Triazolopyridine Compound
The compound 6-Methyl-triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-61-0) belongs to the triazolopyridine class of heterocyclic compounds.[1][2][3] This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, with various derivatives being investigated as inhibitors of protein kinases, modulators of receptor activity, and as potential treatments for cancer and inflammatory diseases.[4][5][6][7][8] For instance, certain triazolopyridine derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2) for anticancer therapy, while others have shown efficacy as Aryl hydrocarbon Receptor (AhR) agonists in mouse models of psoriasis.[4][9]
These application notes provide a comprehensive guide for the in vivo administration of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in mouse models. As a novel compound, specific pharmacokinetic and toxicological data are not yet extensively published. Therefore, this document emphasizes a foundational approach, focusing on the critical steps of vehicle selection, dose range finding, and the establishment of robust administration protocols to ensure data integrity and animal welfare. The protocols outlined herein are designed to be adaptable, providing a strong starting point for researchers to explore the therapeutic potential of this and similar novel chemical entities.
Part 1: Pre-formulation and Vehicle Selection: The Cornerstone of Reliable In Vivo Studies
The success of any in vivo study hinges on the appropriate formulation of the test compound. A poorly chosen vehicle can lead to inaccurate dosing, poor bioavailability, and confounding toxicity.[10][11] For a novel compound like 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a systematic approach to vehicle screening is paramount.
Physicochemical Properties and Solubility Assessment
Before commencing in vivo studies, it is crucial to determine the basic physicochemical properties of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
A preliminary solubility screen should be performed in a panel of biocompatible solvents. This will inform the selection of an appropriate vehicle for the desired route of administration.
Protocol: Small-Scale Solubility Screen
-
Weigh 1-2 mg of 6-Methyl-triazolo[1,5-a]pyridin-2-amine into separate microcentrifuge tubes.
-
Add a small, fixed volume (e.g., 100 µL) of each test vehicle to a separate tube.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the compound has dissolved, add another aliquot of the compound and repeat until saturation is reached.
-
If the compound is not fully dissolved, sonicate for 10-15 minutes and/or gently heat (if the compound is heat-stable).
-
Centrifuge the tubes to pellet any undissolved material and visually assess the supernatant.
Table 1: Common Vehicles for In Vivo Administration in Mice
| Vehicle | Properties and Considerations |
| Aqueous Solutions | |
| Saline (0.9% NaCl) | Isotonic and well-tolerated. Suitable for water-soluble compounds.[12] |
| Phosphate-Buffered Saline (PBS) | Maintains physiological pH. Ideal for pH-sensitive compounds.[12] |
| Co-solvents and Surfactants | |
| DMSO (Dimethyl sulfoxide) | A powerful solvent for many non-polar compounds. However, it can have intrinsic biological activity and can be toxic at higher concentrations. It is recommended to keep the final DMSO concentration below 10% for most in vivo studies.[10][13] |
| PEG 400 (Polyethylene glycol 400) | A commonly used co-solvent that can improve the solubility of hydrophobic compounds. Can cause toxicity at high doses.[10][13] |
| Tween® 80 / Kolliphor® EL (Cremophor) | Non-ionic surfactants used to create stable emulsions or micellar solutions for poorly soluble compounds. Can cause hypersensitivity reactions, particularly with intravenous administration. |
| Suspensions | |
| 0.5% (w/v) Carboxymethylcellulose (CMC) | An aqueous-based vehicle for creating uniform suspensions of insoluble compounds. Generally well-tolerated.[10][14] |
| 0.5% (w/v) Methylcellulose | Similar to CMC, used to increase viscosity and prevent the settling of suspended particles. |
| Lipid-based Vehicles | |
| Corn oil / Sesame oil | Suitable for highly lipophilic compounds, often for oral or subcutaneous administration. Not suitable for intravenous injection.[12] |
Causality in Vehicle Choice: A Decision-Making Workflow
The choice of vehicle is a critical decision point that directly impacts the quality of your data. The following workflow illustrates a logical approach to vehicle selection.
Caption: A workflow for selecting an appropriate vehicle for in vivo studies.
Part 2: Dose Formulation and Administration Protocols
Rigorous adherence to standardized procedures for dose formulation and administration is essential for reproducibility.
Dose Calculation
Dose calculations should be based on the body weight of the individual mouse.[14] It is a common practice to dose in terms of mg/kg.
Formula for Calculating Injection Volume:
Volume to Administer (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration of Dosing Solution (mg/mL)
Example Calculation:
-
Desired Dose: 10 mg/kg
-
Mouse Body Weight: 25 g (0.025 kg)
-
Dosing Solution Concentration: 1 mg/mL
Volume to Administer (mL) = (10 mg/kg x 0.025 kg) / 1 mg/mL = 0.25 mL
It is advisable to use a spreadsheet-based calculator to minimize errors, especially when dealing with large cohorts of animals.[15]
Routes of Administration: A Comparative Overview
The choice of administration route is a critical determinant of the pharmacokinetic profile of a compound.[16] The optimal route will depend on the experimental question, the properties of the compound, and the desired therapeutic effect.
Table 2: Common Routes of Administration in Mice
| Route | Abbreviation | Typical Volume | Needle Size (Gauge) | Absorption Rate | Key Considerations |
| Oral Gavage | PO | < 10 mL/kg | 18-22 (gavage) | Slow to Moderate | Mimics clinical route for oral drugs. Subject to first-pass metabolism. Requires skilled handling to avoid injury.[17][18] |
| Intraperitoneal | IP | < 10 mL/kg | 25-27 | Rapid | Bypasses the GI tract and first-pass metabolism. Large surface area for absorption. Risk of injection into abdominal organs.[16][17][19] |
| Intravenous | IV | < 5 mL/kg | 27-30 | Very Rapid | 100% bioavailability. Allows for precise control of blood concentration. Technically challenging (typically via tail vein).[17][18] |
| Subcutaneous | SC | < 10 mL/kg | 25-27 | Slow | Suitable for sustained release formulations and less soluble compounds. Slower absorption than IP or IV.[17][19] |
| Intramuscular | IM | < 0.05 mL/site | 27-30 | Moderate to Rapid | Used for small volumes. Can cause local irritation and muscle damage.[17][18] |
Step-by-Step Administration Protocols
Protocol: Oral Gavage (PO) Administration
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the loose skin at the back of the neck to prevent head movement. The body should be held securely.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently introduce the needle into the mouth, allowing the mouse to swallow the bulbous tip. Advance the needle along the esophagus into the stomach. There should be no resistance.
-
Dose Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the dose.
-
Needle Removal: Smoothly and slowly withdraw the gavage needle.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, which could indicate improper needle placement.
Protocol: Intraperitoneal (IP) Injection
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.[17]
-
Needle Insertion: Insert a 25-27 gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
-
Dose Administration: Slowly inject the solution.
-
Needle Removal: Withdraw the needle and return the mouse to its cage.
Part 3: Experimental Design: Ensuring Rigor and Reproducibility
A well-designed experiment is crucial for obtaining meaningful and interpretable results. This involves careful consideration of the mouse model, dose levels, and appropriate controls.
Preliminary Studies: Dose Range Finding and MTD
For a novel compound, a dose range-finding study to determine the Maximum Tolerated Dose (MTD) is an essential first step.[20] The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Protocol: Single-Dose MTD Study
-
Group Allocation: Assign a small number of mice (e.g., n=3-5 per group) to several dose groups. Doses should be spaced logarithmically (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose of 6-Methyl-triazolo[1,5-a]pyridin-2-amine or vehicle via the chosen route.
-
Monitoring: Closely monitor the animals for 7-14 days for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is a common humane endpoint).
-
Changes in behavior (lethargy, aggression, etc.).
-
Changes in appearance (piloerection, hunched posture).
-
Any other adverse effects.
-
-
Data Analysis: The MTD is defined as the highest dose at which no significant signs of toxicity are observed. This information is then used to select dose levels for subsequent efficacy studies.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is critical for interpreting efficacy data.
-
Pharmacokinetics (PK): What the body does to the drug. This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. A typical PK study involves administering the compound and collecting blood samples at various time points to measure its concentration. The half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC) are key parameters.[21]
-
Pharmacodynamics (PD): What the drug does to the body. This involves measuring the biological effect of the compound over time and correlating it with its concentration.
Caption: The relationship between pharmacokinetic and pharmacodynamic studies.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional, national, and international guidelines.
-
The 3Rs: All studies should adhere to the principles of R eplacement, R eduction, and R efinement.[22][23]
-
IACUC Approval: All protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) before the commencement of any experiments.[23][24]
-
Humane Endpoints: Clear criteria for humane endpoints must be established to minimize animal pain and distress.
-
Reporting: The ARRIVE guidelines should be followed for reporting animal research to ensure transparency and reproducibility.[22]
Conclusion
The in vivo evaluation of novel compounds like 6-Methyl-triazolo[1,5-a]pyridin-2-amine is a complex but essential process in drug discovery. The protocols and guidelines presented here provide a robust framework for conducting these studies with scientific rigor and a commitment to animal welfare. By carefully considering vehicle selection, dose formulation, and experimental design, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this promising class of molecules.
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Application Note: Quantitative Determination of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in Human Plasma by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the development and validation of a robust and sensitive analytical method for the quantification of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in human plasma. The protocols detailed herein are designed to meet the stringent requirements of regulatory bodies, ensuring data integrity for pharmacokinetic and toxicokinetic studies. This guide will explore two primary sample preparation techniques—protein precipitation and liquid-liquid extraction—followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale behind the selection of each technique and the critical parameters for method validation are discussed in detail.
Introduction: The Significance of Quantifying 6-Methyl-triazolo[1,5-a]pyridin-2-amine
6-Methyl-triazolo[1,5-a]pyridin-2-amine is a novel heterocyclic amine with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for successful drug development. Accurate and precise measurement of the compound in biological matrices such as plasma is the foundation of pharmacokinetic (PK) and toxicokinetic (TK) assessments. These studies inform dosing regimens, evaluate drug safety, and are a critical component of regulatory submissions.
The triazolo[1,5-a]pyridine scaffold is found in a number of biologically active compounds, and its physicochemical properties can present unique challenges for bioanalysis. This application note aims to provide a starting point for researchers to develop a reliable analytical method for this specific compound, grounded in established bioanalytical principles.
Chemical Properties of 6-Methyl-triazolo[1,5-a]pyridin-2-amine:
| Property | Value | Source |
| Chemical Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Predicted pKa | ~4-5 (basic) | Based on similar heterocyclic amines |
| Predicted LogP | ~1.5-2.5 | Based on similar heterocyclic amines |
Bioanalytical Method Development Strategy
The development of a robust bioanalytical method is a systematic process that involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. The overall goal is to achieve high sensitivity, selectivity, accuracy, and precision.
Internal Standard Selection: The Cornerstone of a Reliable Assay
The use of an appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is the gold standard in bioanalysis.[2][3] A deuterated IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations.[4][5]
For this method, the use of 6-Methyl-d3-triazolo[1,5-a]pyridin-2-amine is recommended. As this is not a commercially available standard, custom synthesis would be required. The three deuterium atoms on the methyl group provide a sufficient mass shift to differentiate it from the analyte in the mass spectrometer while minimizing any potential for chromatographic separation from the parent compound.
Sample Preparation Protocols
The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analyte of interest. Based on the predicted physicochemical properties of 6-Methyl-triazolo[1,5-a]pyridin-2-amine (a basic compound with moderate polarity), two common and effective methods are presented here: protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and cost-effective method for removing the majority of proteins from plasma samples.[6][7] Acetonitrile is a common and efficient solvent for this purpose.[8]
Rationale: This method is ideal for high-throughput analysis and early-stage drug discovery where speed is a priority. It is a generic method that works well for a wide range of small molecules.
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., 100 ng/mL of 6-Methyl-d3-triazolo[1,5-a]pyridin-2-amine in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is generally effective for protein removal.[6]
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and remove the organic solvent, which can improve chromatographic peak shape.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. For basic compounds like 6-Methyl-triazolo[1,5-a]pyridin-2-amine, adjusting the pH of the aqueous phase to a basic pH will neutralize the amine group, making it more soluble in an organic solvent.[9]
Rationale: LLE can provide a cleaner extract than PPT, leading to reduced matrix effects and potentially better sensitivity. It is a more selective sample preparation technique.
Protocol:
-
Sample Aliquoting: Aliquot 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution.
-
pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to each tube to raise the pH and neutralize the analyte.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and diethyl ether).
-
Extraction: Vortex for 2 minutes, then gently mix on a rocker for 10 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject into the LC-MS/MS system.
LC-MS/MS Analytical Method
The following are recommended starting conditions for the LC-MS/MS analysis of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. Optimization of these parameters will be necessary to achieve the desired performance.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale: A C18 column is a good starting point for retaining a compound with a predicted LogP in the range of 1.5-2.5. The use of formic acid in the mobile phase will protonate the basic analyte, leading to good peak shape and enhanced ionization efficiency in positive ESI mode.[10] A gradient elution is recommended to ensure efficient separation from endogenous plasma components and a reasonable run time.
Tandem Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte MRM Transition | To be determined by direct infusion of a standard solution. Predicted: m/z 149.1 -> fragment ions |
| IS MRM Transition | To be determined. Predicted: m/z 152.1 -> fragment ions |
| Collision Gas | Argon |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Rationale: As a basic nitrogen-containing compound, 6-Methyl-triazolo[1,5-a]pyridin-2-amine is expected to ionize well in positive ESI mode. MRM is used for its high selectivity and sensitivity, which is essential for detecting low concentrations of the analyte in a complex matrix. The specific precursor and product ions for the MRM transitions will need to be optimized by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.
Method Validation
A full validation of the bioanalytical method must be performed according to the guidelines of regulatory agencies such as the FDA and EMA.[2][3] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Calibration curve with at least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5 and accuracy and precision within ±20%. |
| Accuracy and Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (%CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The matrix factor (ratio of analyte response in the presence and absence of matrix) should be consistent across different sources of plasma. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and in processed samples. |
Conclusion
The protocols outlined in this application note provide a robust framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, such as throughput and desired sensitivity. Adherence to regulatory guidelines for method validation is essential to ensure the generation of high-quality data for submission to regulatory agencies.
References
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- Semantic Scholar. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. [Link]
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- PubChem. (n.d.). Ici-63197. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 6-Methyl-triazolo[1,5-a]pyridin-2-amine and Related Triazolopyridine Derivatives
An Application Guide for Researchers
Introduction: The Versatility of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural similarity to purines allows it to interact with a wide array of biological targets, and its synthetic tractability has led to the development of numerous derivatives with potent and selective activities.[4] These derivatives have been investigated for therapeutic applications ranging from oncology and inflammation to infectious diseases.[5]
The specific compound, 6-Methyl-triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-61-0) , represents a key chemical intermediate or scaffold within this class.[6] While detailed biological activity for this exact molecule is not extensively documented in public literature, its structure serves as a foundational blueprint for more complex, highly active molecules.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the in vitro characterization of 6-Methyl-triazolo[1,5-a]pyridin-2-amine or any novel derivative of the triazolopyridine class. The protocols herein are based on established methodologies for small molecule inhibitors and draw upon specific examples from published literature on related, biologically active analogs.
Section 1: Biological Activities of Triazolo[1,5-a]pyridine Derivatives
The strategic modification of the core triazolopyridine ring has yielded inhibitors for several critical signaling pathways. The versatility of this scaffold allows for the fine-tuning of selectivity and potency against diverse enzyme families and receptors.
Caption: The versatile[1][2][3]triazolo[1,5-a]pyridine scaffold.
The table below summarizes the activities of several published derivatives, illustrating the breadth of targets and the typical concentration ranges observed in cell-based assays.
| Compound Class | Target | Example Compound | Reported Activity / Concentration | Cell Line / System | Therapeutic Area |
| JAK1/2 Inhibitor | Janus Kinase 1/2 | J-4, J-6 | Effective suppression of proliferation | BaF3 cells | Anti-inflammatory |
| RORγt Inverse Agonist | Retinoic Acid Receptor-related Orphan Receptor γt | Compound 5a | Robust, dose-dependent inhibition of IL-17A | Human whole-blood assay | Autoimmune Disease |
| ALK5 Inhibitor | TGF-β Type I Receptor Kinase (ALK5) | Compound 21b | 95% inhibition at 0.03 µM | HaCaT cells (luciferase reporter) | Cancer, Fibrosis |
| α-glucosidase Inhibitor | α-glucosidase | Compound 15j | IC₅₀ = 6.60 µM | Saccharomyces cerevisiae α-glucosidase | Diabetes |
| Trypanocidal Agent | 14α-demethylase | Compound 16 | Inhibition of proliferation, cell cycle arrest | Trypanosoma cruzi, RAW 264.7 cells | Antiparasitic |
Section 2: Core Principles for In Vitro Characterization
Proper handling and preparation of small molecule compounds are paramount for obtaining reproducible and reliable data.
The majority of heterocyclic small molecules, including triazolopyridine derivatives, exhibit poor solubility in aqueous media but are readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[7]
-
Solvent: Use high-purity, anhydrous DMSO.[1]
-
Concentration: Prepare a stock solution at a concentration of 1-10 mM. A 10 mM stock is standard, as it allows for minimal volumes to be added to cell culture media, keeping the final DMSO concentration low.[3]
-
Procedure:
-
Bring the vial containing the compound (e.g., 6-Methyl-triazolo[1,5-a]pyridin-2-amine, FW: 148.17 g/mol ) to room temperature.[8]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO. For example, to make a 10 mM stock from 1 mg of compound (FW 148.17): Volume (L) = (Mass (g) / FW (g/mol)) / Molarity (mol/L) = (0.001 g / 148.17 g/mol) / 0.01 mol/L = 0.000675 L = 675 µL.
-
Vortex thoroughly for 1-2 minutes. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[1]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[9]
-
Storage: Store the DMSO stock solution aliquots at -20°C or -80°C in tightly sealed vials.
DMSO can have independent biological effects on cells. Therefore, every experiment must include a vehicle control.[3]
-
Definition: A vehicle control consists of cells treated with the same volume/concentration of DMSO as the highest concentration used for the test compound.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) to minimize toxicity. Some robust cell lines may tolerate up to 0.5%, but this must be empirically determined.[3][7]
Section 3: Experimental Protocols
The following protocols provide a logical workflow for characterizing a novel compound like 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Caption: Experimental workflow for characterizing a novel compound.
Before assessing functional activity, it is essential to determine the compound's effect on cell proliferation and viability. This establishes a working concentration range and identifies the cytotoxic threshold. The MTT assay is a common colorimetric method for this purpose.[10]
Materials:
-
Selected cell line (e.g., HaCaT, DU145, or a cell line relevant to the hypothesized target)
-
96-well cell culture plates
-
Complete culture medium
-
Compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of serial dilutions of the compound in complete culture medium. A common approach is a semi-logarithmic series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.).
-
Controls: Prepare wells for:
-
No-treatment control: Cells in medium only.
-
Vehicle control: Cells treated with medium containing the highest final DMSO concentration.
-
-
Treatment: Remove the overnight medium from cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours until formazan crystals form.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Based on the known activity of triazolopyridine derivatives as kinase inhibitors, a relevant functional assay is to measure the inhibition of a specific signaling pathway. The IL-6/JAK/STAT pathway is a well-established cascade in inflammation and cancer.[11] This protocol assesses the compound's ability to block IL-6-induced phosphorylation of STAT3.
Materials:
-
IL-6 responsive cell line (e.g., DU145 prostate cancer cells)[12]
-
6-well or 12-well cell culture plates
-
Serum-free culture medium
-
Recombinant human IL-6
-
Compound stock solution (10 mM in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Then, serum-starve the cells for 16-24 hours in serum-free medium to reduce basal signaling.
-
Compound Pre-treatment: Treat the starved cells with various non-toxic concentrations of the compound (determined from Protocol 3.1) for 1-2 hours. Include a vehicle control (DMSO).
-
Cytokine Stimulation: Add recombinant IL-6 (e.g., 20 ng/mL) to the wells (except for the unstimulated control) and incubate for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.[13]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against phospho-STAT3 (Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Re-probe the membrane for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the reduction in phospho-STAT3 levels relative to the IL-6 stimulated vehicle control.
References
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Methods. [Link]
- Zhang, L., et al. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Nagashima, H., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]
- Ara, R., et al. (2014). 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry. [Link]
- Azizi, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports. [Link]
- Aldea, M., et al. (2019). Novel[1][2][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. [Link]
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [https://www.organic-chemistry.org/synthesis/heterocycles/N-heterocycles/benzo-fused/124-triazolo15-a]pyridines.shtm]([Link])
- Stefancikova, L., et al. (2016). IL-6 stimulation of DNA replication is JAK1/2 mediated in cross-talk with hyperactivated ERK1/2 signaling. Oncotarget. [Link]
- Radi, M., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry. [Link]
- Gelsomino, G., et al. (2000). High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
- Gášková, D., et al. (2015). Proinflammatory Cytokine IL-6 and JAK-STAT Signaling Pathway in Myeloproliferative Neoplasms.
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- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. 6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 97% | CAS: 1239647-61-0 | AChemBlock [achemblock.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. PHARMACOLOGICAL SUPPRESSION OF JAK1/2 BY JAK1/2 INHIBITOR AZD1480 POTENTLY INHIBITS IL-6-INDUCED EXPERIMENTAL PROSTATE CANCER METASTASES FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-6 stimulation of DNA replication is JAK1/2 mediated in cross-talk with hyperactivated ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Binding Affinity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Molecular Interactions of a Privileged Scaffold
The 6-methyl-triazolo[1,5-a]pyridin-2-amine moiety represents a significant scaffold in modern medicinal chemistry. Derivatives of the triazolo[1,5-a]pyridine core have demonstrated potent inhibitory activity against a range of therapeutic targets, including Transforming Growth Factor-β (TGF-β) type 1 receptor kinase and Retinoic Acid Receptor-Related Orphan Nuclear Receptor gamma t (RORγt)[1][2]. Characterizing the binding affinity of novel compounds like 6-methyl-triazolo[1,5-a]pyridin-2-amine to their protein targets is a cornerstone of the drug discovery process. It provides a quantitative measure of the strength of the interaction, which is fundamental to understanding structure-activity relationships (SAR) and optimizing lead compounds.
This comprehensive guide presents detailed application notes and protocols for three robust biophysical techniques to accurately measure the binding affinity of 6-methyl-triazolo[1,5-a]pyridin-2-amine to a putative protein target: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The choice of a particular technique will depend on factors such as the nature of the protein target, the availability of reagents, and the specific information required (e.g., kinetics versus thermodynamics).
I. Surface Plasmon Resonance (SPR): Real-Time Kinetic and Affinity Analysis
SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions[3][4]. It measures changes in the refractive index at the surface of a sensor chip as an analyte (in this case, 6-methyl-triazolo[1,5-a]pyridin-2-amine) flows over an immobilized ligand (the protein target). This enables the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
Causality Behind Experimental Choices in SPR
The decision to immobilize the protein target and flow the small molecule analyte is strategic. Small molecules, due to their low molecular weight, would produce a minimal signal if immobilized. By immobilizing the larger protein, the binding of the small molecule analyte results in a more readily detectable change in the refractive index[5][6]. The choice of immobilization chemistry (e.g., amine coupling, His-tag capture) is critical and should be optimized to ensure the protein remains in a native, active conformation.
Self-Validating System in SPR
A well-designed SPR experiment incorporates several self-validating elements. The use of a reference flow cell, which is activated and blocked in the same way as the active cell but lacks the immobilized protein, is crucial for subtracting bulk refractive index changes and non-specific binding. Additionally, demonstrating that the binding is concentration-dependent and saturable provides confidence in the specificity of the interaction.
Experimental Workflow for SPR
Caption: Workflow for SPR-based binding affinity measurement.
Detailed Protocol for SPR Analysis
1. Preparation of Reagents and Consumables:
-
Protein Target: Purify the protein to >95% purity as determined by SDS-PAGE. Ensure the protein is correctly folded and active. The protein solution should be extensively dialyzed against the running buffer to minimize buffer mismatches.
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Running Buffer: A common choice is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The buffer must be filtered and thoroughly degassed.
-
Sensor Chip: Select a sensor chip appropriate for the protein immobilization strategy (e.g., CM5 for amine coupling).
2. Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein solution (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. Aim for an immobilization level that will yield a theoretical maximum analyte response (R_max) appropriate for the small molecule.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Perform a buffer blank injection to ensure a stable baseline.
3. Binding Analysis:
-
Prepare a serial dilution of 6-methyl-triazolo[1,5-a]pyridin-2-amine in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally be ≤1%.
-
Inject the compound dilutions in order of increasing concentration over both the active and reference flow cells. Include several buffer blank injections throughout the series for double referencing.
-
Each injection cycle should consist of:
- An association phase where the compound flows over the sensor surface.
- A dissociation phase where running buffer flows over the surface.
- A regeneration step (if necessary) to remove any remaining bound analyte. This step must be optimized to ensure complete removal without denaturing the immobilized protein.
4. Data Analysis:
-
Process the raw data by subtracting the reference channel signal from the active channel signal and then subtracting the average of the buffer blank injections.
-
Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine k_on and k_off.
-
Calculate the equilibrium dissociation constant (K_D) as k_off / k_on.
-
Alternatively, for interactions that reach equilibrium quickly, a steady-state affinity model can be used by plotting the response at equilibrium against the analyte concentration.
| Parameter | Description | Typical Range for Small Molecules |
| k_on | Association rate constant | 10^3 to 10^7 M⁻¹s⁻¹ |
| k_off | Dissociation rate constant | 10⁻¹ to 10⁻⁵ s⁻¹ |
| K_D | Equilibrium dissociation constant | Micromolar (µM) to nanomolar (nM) |
II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event[7][8][9]. By titrating the small molecule into a solution containing the protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment[8][10]. This provides a complete thermodynamic profile of the binding event[11].
Causality Behind Experimental Choices in ITC
The choice of which molecule to place in the sample cell and which in the syringe is important. Typically, the macromolecule (protein) is placed in the cell to maximize the heat signal per injection, and the small molecule is in the syringe. Precise buffer matching between the cell and syringe solutions is paramount to minimize large heats of dilution that can obscure the binding signal[9].
Self-Validating System in ITC
The sigmoidal binding isotherm generated in an ITC experiment is itself a form of validation. A well-defined, saturable binding curve is indicative of a specific interaction. Furthermore, control experiments, such as titrating the small molecule into buffer alone, are essential to determine the heat of dilution of the compound, which must be subtracted from the binding data.
Experimental Workflow for ITC
Caption: Workflow for ITC-based thermodynamic characterization.
Detailed Protocol for ITC Analysis
1. Preparation of Reagents:
-
Protein Target: The protein must be highly pure and at a known concentration. Dialyze the protein extensively against the final ITC buffer.
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine: Dissolve the compound in the final ITC buffer. The DMSO concentration must be precisely matched in both the protein and compound solutions.
-
ITC Buffer: Prepare a suitable buffer (e.g., 50 mM Tris or phosphate, 150 mM NaCl, pH 7.4). The buffer should be degassed immediately before use.
2. ITC Experiment Setup:
-
Determine the optimal concentrations of protein and compound. A general guideline is to have the protein concentration in the cell be 10-100 times the expected K_D, and the compound concentration in the syringe be 10-15 times the protein concentration.
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
3. Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement, and then proceed with a series of injections (typically 20-30) of the compound into the protein solution.
-
Allow the system to reach equilibrium between each injection.
4. Control Experiment:
-
Perform a control titration by injecting the compound solution into the buffer alone to measure the heat of dilution.
5. Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
| Parameter | Description |
| K_D | Equilibrium dissociation constant |
| n | Stoichiometry of binding |
| ΔH | Enthalpy of binding |
| ΔS | Entropy of binding |
III. Fluorescence Polarization (FP): A High-Throughput Solution-Based Assay
Fluorescence Polarization (FP) is a versatile, solution-based technique for measuring molecular interactions[12][13][14][15][16]. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule (the protein), the rotational motion of the tracer is slowed, resulting in an increase in the polarization of the emitted light[12][14][15].
Causality Behind Experimental Choices in FP
FP can be performed in a direct binding format or a competitive format. For novel compounds like 6-methyl-triazolo[1,5-a]pyridin-2-amine, a competitive assay is often more practical. This involves developing a fluorescent tracer that binds to the target protein and then measuring the ability of the unlabeled test compound to displace the tracer. This approach avoids the need to chemically modify each test compound.
Self-Validating System in FP
The robustness of an FP assay is ensured through several controls. The Z'-factor, a statistical parameter that assesses the separation between positive and negative controls, is often used to validate the assay for high-throughput screening. Additionally, counter-screening for compounds that are inherently fluorescent or that quench the fluorescence of the tracer is essential for data integrity.
Experimental Workflow for Competitive FP
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 1-substituted-3-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 7. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Application Note & Protocols: A Framework for High-Throughput Screening of Novel Triazolo[1,5-a]pyridine Analogs
An initial search for the specific compound "6-Methyl-triazolo[1,5-a]pyridin-2-amine" yielded no results regarding its use in high-throughput screening. The search results were primarily from chemical suppliers and databases, with no associated application or research data. This suggests that the compound is either not widely studied, is known by a different name, or has not been documented in publicly accessible scientific literature for HTS applications.
Given this lack of specific information, this application note will proceed by presenting a detailed, generalized framework for how a novel compound like 6-Methyl-triazolo[1,5-a]pyridin-2-amine would be evaluated and utilized in a high-throughput screening campaign. This will involve outlining standard HTS protocols, assay development considerations, and data analysis workflows applicable to novel small molecules. The information provided is based on established principles and practices in the field of drug discovery and HTS.
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This application note outlines a comprehensive strategy for the integration and evaluation of novel derivatives, using the exemplary compound 6-Methyl-triazolo[1,5-a]pyridin-2-amine, in a high-throughput screening (HTS) campaign. While specific data for this particular compound is not publicly available, the principles and protocols detailed herein provide a robust framework for researchers and drug development professionals to assess its potential, or that of similar novel chemical entities, against a variety of biological targets.
The primary objective of an HTS campaign is to rapidly screen large libraries of compounds to identify "hits"—molecules that modulate the activity of a specific biological target. This process is foundational to modern drug discovery. This guide will detail the necessary steps from initial compound handling and assay development to primary and secondary screening, and finally, to hit confirmation and characterization.
PART 1: Compound Management and Initial Characterization
Prior to initiating any screening, the purity, identity, and solubility of the test compound must be rigorously assessed.
1.1 Quality Control of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
-
Identity and Purity: The chemical identity and purity of the compound should be confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for HTS campaigns.
-
Solubility: The solubility of the compound in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries, should be determined. A stock solution, typically at a concentration of 10-20 mM, is prepared. The solubility in aqueous assay buffers should also be assessed to avoid compound precipitation during the screening process.
1.2 Plate Preparation
For an HTS campaign, compounds are typically formatted in 384- or 1536-well plates.
-
A master plate containing a high concentration of the compound in DMSO is created.
-
Serial dilutions are then performed to create daughter plates at various concentrations for dose-response testing.
-
Control wells containing only DMSO (negative control) and a known inhibitor/activator (positive control) are included on every plate.
PART 2: Assay Development and Optimization
The selection and optimization of the screening assay are critical for the success of an HTS campaign. The choice of assay will depend on the biological target of interest (e.g., enzyme, receptor, ion channel).
2.1 General Assay Development Workflow
The following diagram illustrates a typical workflow for developing a robust HTS assay.
Caption: A generalized workflow for HTS assay development.
2.2 Example Protocol: Kinase Activity Assay
Let's assume we are screening 6-Methyl-triazolo[1,5-a]pyridin-2-amine for its ability to inhibit a specific protein kinase. A common method for this is a luminescence-based assay that measures ATP consumption.
Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Prepare the test compound (6-Methyl-triazolo[1,5-a]pyridin-2-amine) in a 384-well plate with serial dilutions in DMSO. Include positive (known kinase inhibitor) and negative (DMSO) controls.
-
-
Assay Procedure:
-
Using an automated liquid handler, add 50 nL of the compound solution from the daughter plate to the assay plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
2.3 Data Analysis and Interpretation
The raw data from the plate reader is normalized to the controls on each plate. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
A Z'-factor is calculated for each plate to assess the quality of the assay:
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
A Z'-factor > 0.5 is considered excellent for an HTS assay.
PART 3: High-Throughput Screening and Hit Triage
Once the assay is validated, the full-scale HTS can be initiated.
3.1 Primary Screen
The entire compound library is screened at a single concentration (typically 10 µM). Compounds that meet a predefined activity threshold (e.g., >50% inhibition) are considered "primary hits."
3.2 Hit Confirmation and Dose-Response
Primary hits are re-tested under the same assay conditions to confirm their activity. Confirmed hits are then tested in a dose-response format (e.g., 10-point serial dilution) to determine their potency (IC₅₀).
3.3 Secondary and Orthogonal Assays
To eliminate false positives and further characterize the hits, secondary assays are employed. These can include:
-
Orthogonal Assays: Using a different assay format to measure the same biological activity (e.g., a fluorescence polarization assay instead of a luminescence assay).
-
Selectivity/Counter-Screens: Testing the hit compound against related targets to assess its selectivity.
-
Cell-Based Assays: Evaluating the compound's activity in a more physiologically relevant cellular context.
The following diagram illustrates the hit triage process:
Caption: A standard workflow for hit triage in HTS.
PART 4: Data Presentation
Quantitative data from the dose-response experiments should be summarized in a clear and concise table.
Table 1: Hypothetical Dose-Response Data for 6-Methyl-triazolo[1,5-a]pyridin-2-amine
| Compound | Target Kinase | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| 6-Methyl-triazolo[1,5-a]pyridin-2-amine | Kinase X | 1.2 | 1.1 | 98 |
| Staurosporine (Control) | Kinase X | 0.01 | 1.0 | 100 |
Conclusion
While there is no specific information available for the use of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in high-throughput screening, this application note provides a comprehensive and scientifically grounded framework for how such a novel compound would be approached in a drug discovery campaign. By following these detailed protocols for compound management, assay development, primary and secondary screening, and data analysis, researchers can effectively and efficiently evaluate the biological activity of new chemical entities and identify promising starting points for further therapeutic development.
References
As no direct publications on the HTS of 6-Methyl-triazolo[1,5-a]pyridin-2-amine were found, the following references provide authoritative guidance on the general principles and practices of high-throughput screening discussed in this note.
- Title: High-Throughput Screening: A Practical Approach Source: A book providing a comprehensive overview of HTS techniques and principles. While a direct link to the full text is not available, it is a standard reference in the field. URL:[Link]
- Source: A free, online resource from the National Center for Advancing Translational Sciences (NCATS)
- Title: Z'-Factor: A Simple Statistical Parameter for Use in High-Throughput Screening and Assay Development Source: The original publication defining the Z'-factor, a critical metric for HTS assay valid
Application Notes & Protocols: Formulation of 6-Methyl-triazolo[1,5-a]pyridin-2-amine for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for the formulation of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a novel triazolopyridine derivative, for in vivo animal studies. Given the high probability of poor aqueous solubility for complex heterocyclic compounds of this nature, this guide focuses on systematic approaches to develop robust and reproducible formulations suitable for oral and parenteral administration in preclinical species.[1][2][3] We will explore the underlying principles of formulation development for poorly soluble new chemical entities (NCEs), detail protocols for vehicle screening and preparation of both suspension and solution-based formulations, and provide insights into ensuring the stability and homogeneity of the final dosage form. The methodologies described herein are designed to be adaptable and to establish a reliable foundation for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
Introduction: The Formulation Challenge with Triazolopyridine Derivatives
The drug discovery pipeline is increasingly populated with molecules that possess desirable pharmacological activity but exhibit suboptimal physicochemical properties, most notably poor aqueous solubility.[3][4] Triazolopyridine derivatives, including 6-Methyl-triazolo[1,5-a]pyridin-2-amine, often fall into this category due to their rigid, heteroaromatic structures. Poor solubility can lead to low and erratic oral bioavailability, hindering the accurate assessment of a compound's therapeutic potential during preclinical evaluation.[1][2] Therefore, the development of an appropriate formulation is not merely a preparatory step but a critical component of the research and development process.
The primary objective of preclinical formulation development is to ensure adequate systemic exposure of the test compound in animal models to elicit a pharmacological response and to assess its safety profile.[2] The choice of formulation strategy is dictated by the compound's properties, the intended route of administration, and the requirements of the animal study. This guide will provide a logical workflow for approaching the formulation of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a compound with the following basic identifiers:
| Property | Value | Source |
| Chemical Name | 6-methyl-[1][2][4]triazolo[1,5-a]pyridin-2-amine | [5] |
| CAS Number | 1239647-61-0 | [5][6][7] |
| Molecular Formula | C7H8N4 | [5][6] |
| Molecular Weight | 148.17 g/mol | [6] |
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before embarking on extensive formulation work, a preliminary assessment of the compound's basic physicochemical properties is essential. This initial screen will guide the selection of the most promising formulation approach.
Workflow for Pre-formulation Assessment
Caption: Pre-formulation assessment workflow.
Protocol: Preliminary Solubility Screening
Objective: To determine the approximate solubility of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in a range of commonly used preclinical vehicles.
Materials:
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine
-
Selection of vehicles (see Table 2)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC system with a suitable analytical method for the compound
Procedure:
-
Accurately weigh an excess amount of the compound (e.g., 2-5 mg) into individual glass vials.
-
Add a fixed volume (e.g., 1 mL) of each selected vehicle to the vials.
-
Cap the vials securely and vortex for 1-2 minutes to ensure initial dispersion.
-
Place the vials in a sonicator for 15-30 minutes to aid dissolution.
-
Agitate the samples at ambient temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by a validated HPLC method.
Formulation Strategies for Animal Dosing
Based on the pre-formulation data, a decision can be made on the most appropriate formulation strategy. The two primary approaches for early-stage animal studies are suspensions and solutions.
Oral Suspension Formulation
A suspension is often the simplest and most common formulation for oral dosing in preclinical studies, particularly for compounds with very low solubility.[2] The goal is to provide a uniform dispersion of fine drug particles in an aqueous vehicle.
Key Considerations:
-
Particle Size: Reducing the particle size of the drug substance can enhance the dissolution rate.[1] Micronization or nano-milling can be employed if necessary.
-
Wetting Agent: A surfactant is often required to reduce the surface tension between the drug particles and the aqueous vehicle, preventing clumping.
-
Suspending Agent: A viscosity-enhancing agent is used to slow down the sedimentation of drug particles, ensuring dose uniformity.
| Component | Example | Typical Concentration (w/v) | Purpose |
| Active Pharmaceutical Ingredient (API) | 6-Methyl-triazolo[1,5-a]pyridin-2-amine | Study-dependent | Therapeutic agent |
| Wetting Agent | Polysorbate 80 (Tween® 80), Poloxamer 188 | 0.1% - 1.0% | Improves dispersibility of API |
| Suspending Agent | Methylcellulose (MC), Carboxymethylcellulose (CMC) | 0.5% - 2.0% | Increases viscosity, prevents settling |
| Vehicle | Purified Water, 0.9% Saline | q.s. to final volume | Carrier medium |
Protocol: Preparation of a 10 mg/mL Oral Suspension
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution containing 0.2% (w/v) Tween® 80 in purified water. This is best done by slowly adding the methylcellulose to heated water (60-70°C) with stirring, then allowing it to cool to form a clear, viscous solution. Add the Tween® 80 and mix until dissolved.
-
API Wetting: Weigh the required amount of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. In a glass mortar, add a small amount of the vehicle to the API and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are adequately wetted.
-
Dilution: Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Homogenization: Transfer the contents to a calibrated container and adjust to the final volume with the vehicle. Homogenize the suspension using a suitable method (e.g., stirring with an overhead mixer or using a homogenizer) for 15-30 minutes.
-
Storage: Store in a tightly sealed container, protected from light. Ensure the suspension is re-homogenized by shaking or vortexing before each dose administration.
Solution Formulation for Oral or Parenteral Administration
If the compound exhibits sufficient solubility in a pharmaceutically acceptable solvent system, a solution is generally preferred over a suspension due to its dose uniformity and potentially enhanced absorption.
Key Considerations:
-
Toxicity of Excipients: The choice of solvents and co-solvents must be carefully considered for their potential toxicity in the test species.[8][9]
-
Drug Precipitation: A major concern with co-solvent systems is the potential for the drug to precipitate upon administration, especially for intravenous routes, when the formulation is diluted in aqueous physiological fluids.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.
| Component | Example | Typical Concentration (v/v) | Notes |
| Solubilizing Agent / Co-solvent | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO) | 10% - 60% | Use the lowest concentration necessary. Be aware of species-specific toxicity.[8] |
| Surfactant | Polysorbate 80, Solutol® HS 15 | 1% - 10% | Can improve solubility and stability. |
| Aqueous Component | Purified Water, Saline, 5% Dextrose in Water (D5W) | q.s. to final volume | Used to dilute the organic solvents. |
Protocol: Development of a 5 mg/mL IV Formulation using a Co-solvent System
-
Solvent Screening: Based on the preliminary solubility screen, select a promising co-solvent or a combination of co-solvents. A common combination for preclinical IV studies is PEG 400 and Propylene Glycol.
-
Preparation: a. Weigh the required amount of 6-Methyl-triazolo[1,5-a]pyridin-2-amine into a sterile glass vial. b. Add the primary organic solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved. A clear solution should be formed. c. If a second co-solvent is used (e.g., Propylene Glycol), add it and mix thoroughly. d. Slowly add the aqueous component (e.g., 0.9% Saline) dropwise while continuously vortexing or stirring. Observe for any signs of precipitation. A common starting point could be a vehicle composition of 40% PEG 400, 10% Propylene Glycol, and 50% Saline.
-
Final Checks: Once the final volume is reached, visually inspect the solution for clarity. The final formulation should be sterile-filtered through a 0.22 µm filter before administration.
Formulation Validation and Quality Control
A prepared formulation must be validated to ensure it is suitable for the intended study.
Logical Flow for Formulation Validation
Caption: Quality control workflow for formulation release.
Key QC Tests:
-
Appearance: Visual inspection for clarity (solutions) or uniformity and re-suspendability (suspensions).
-
Concentration Verification: The concentration of the API in the final formulation should be confirmed by a validated analytical method (e.g., HPLC) to be within ±10% of the target concentration.
-
Homogeneity (Suspensions): For suspensions, samples should be taken from the top, middle, and bottom of the bulk preparation to ensure uniform distribution of the API.
-
Short-term Stability: The formulation should be stored under the intended use conditions (e.g., room temperature on the benchtop) for the duration of the study's dosing period and re-analyzed to ensure the API concentration remains stable and no degradation has occurred.
Conclusion
The successful preclinical evaluation of 6-Methyl-triazolo[1,5-a]pyridin-2-amine is critically dependent on the development of a suitable formulation that ensures consistent and adequate drug exposure. By assuming the compound is poorly water-soluble and following a systematic approach of pre-formulation assessment, rational vehicle selection, and rigorous quality control, researchers can develop robust suspension or solution formulations. The protocols and strategies outlined in this guide provide a solid framework for initiating these studies, ultimately enabling a clear understanding of the in vivo pharmacology and toxicology of this promising new chemical entity.
References
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Singh, R., & Sharma, S. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- Larsson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.
- Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed.
- Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 97% | CAS: 1239647-61-0 | AChemBlock [achemblock.com]
- 6. This compound [cymitquimica.com]
- 7. 1239647-61-0|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for assessing the cytotoxicity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
An In-Depth Guide to Assessing the Cytotoxicity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Authored by: A Senior Application Scientist
Introduction: The Triazolopyridine Scaffold and the Imperative of Cytotoxicity Profiling
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with diverse biological activities, including potential anticancer properties.[4][5][6] 6-Methyl-triazolo[1,5-a]pyridin-2-amine is a member of this chemical class, and like any compound intended for therapeutic development, its cytotoxic profile must be rigorously characterized.[7][8][9] Cytotoxicity testing is a critical step in drug discovery, providing essential data on a compound's potential to damage or kill cells, thereby informing its therapeutic window and potential toxic liabilities.[10][11]
This guide provides a comprehensive suite of application notes and detailed protocols for assessing the cytotoxic effects of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. We move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to generate robust, reproducible, and mechanistically informative data. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Strategic Approach: Selecting the Appropriate Cytotoxicity Assay
No single assay can fully capture the complexity of a compound's interaction with a cell. A multi-parametric approach is essential. The choice of assay depends on the research question: Are you performing a high-throughput screen for general toxicity, or are you investigating the specific biochemical pathway leading to cell death?
The following diagram outlines a logical workflow for a comprehensive cytotoxicity assessment.
Caption: Principle of the LDH release cytotoxicity assay.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100). 2[12][13]. Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~500 x g for 5 minutes. 3[13]. Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate. 4[14]. Reagent Addition: Prepare the LDH assay reagent mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and diaphorase/INT). Add 50 µL of this mixture to each well containing the supernatant. 5[14][15]. Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. 6[13]. Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well. 7[14]. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
[14]---
Differentiating Apoptosis and Necrosis (Annexin V & Propidium Iodide Assay)
Principle and Rationale
This flow cytometry-based assay is a powerful tool for distinguishing between different stages of cell death. It relies on two key markers:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet where it can be detected by fluorescently-labeled Annexin V. *[3][16] Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost, staining the nucleus red.
[1]This dual staining allows for the identification of four distinct cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic (Primary): Annexin V-negative / PI-positive (less common)
Caption: Distinguishing cell populations with Annexin V and PI staining.
Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with 6-Methyl-triazolo[1,5-a]pyridin-2-amine at various concentrations (including a vehicle control) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well. Centrifuge the cell suspension at ~500 x g for 5 minutes. 3[3]. Washing: Discard the supernatant and wash the cells once with cold 1X PBS, then centrifuge again. 4[1]. Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. 5[1][16]. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working solution). 6[1][16]. Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark. 7[1][16]. Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. A[1]nalyze the samples by flow cytometry as soon as possible. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
Confirmation of Apoptosis via Caspase-3/7 Activity
Principle and Rationale
A key event in the execution phase of apoptosis is the activation of cysteine-aspartic proteases, known as caspases. C[17]aspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. T[18]his assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7. C[18][19]leavage of the substrate liberates a luciferase substrate (aminoluciferin), which is then consumed by a thermostable luciferase to produce a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.
[2]#### Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
"Add-Mix-Measure": Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. 5[2]. Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Mechanistic Insights: Mitochondrial Health and Oxidative Stress
A. Mitochondrial Membrane Potential (ΔΨm)
Principle: Mitochondria are central to cell life and death. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is an essential component of cellular energy production. A[20][21] sustained decrease (depolarization) in ΔΨm is an early event in apoptosis. T[22]his can be measured using cationic fluorescent dyes like Rhodamine 123 or JC-1, which accumulate in healthy, polarized mitochondria. D[20][21]epolarization leads to a decrease in dye accumulation and a corresponding change in fluorescence, which can be quantified.
[22][23]#### B. Reactive Oxygen Species (ROS) Detection
Principle: Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. E[24]xcessive ROS leads to oxidative stress, causing damage to lipids, proteins, and DNA. I[24][25]ntracellular ROS can be detected using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). I[26]nside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
[25][27]### Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation. The primary output for dose-response experiments is the IC₅₀ value, the concentration of a compound that inhibits 50% of the measured response (e.g., cell viability).
Table 1: Example Dose-Response Data from MTT Assay
| Concentration of Compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 51.3 ± 4.9 |
| 50 | 15.8 ± 3.2 |
| 100 | 5.1 ± 1.8 |
| Calculated IC₅₀ | ~10.5 µM |
Table 2: Example Data from Annexin V / PI Staining
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (10 µM, 24h) | 40.2 | 35.8 | 24.0 |
| Compound (50 µM, 24h) | 12.5 | 20.3 | 67.2 |
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435–448.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888.
- Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435-448.
- The Annexin V Apoptosis Assay. (n.d.). University of Virginia School of Medicine.
- Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435-448.
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). Journal of Visualized Experiments, (86), 51349.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(13), 10843.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). Current Protocols in Toxicology, 72(1), 2.29.1–2.29.14.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- MTT Assay Protocol for Cell Viability and Prolifer
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology, 1951, 15–30.
- Evaluation of methods of detecting cell reactive oxygen species production for drug screening and cell cycle studies. (2017). Free Radical Biology and Medicine, 108, 263-274.
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). European Journal of Medicinal Chemistry, 283, 117272.
- Drug-Induced Oxidative Stress and Toxicity. (2014). Journal of Toxicology, 2014, 790706.
- Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. (2024). ACS Medicinal Chemistry Letters.
- Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. (2024). ACS Medicinal Chemistry Letters.
- BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection.
- The Chemistry of the Triazolopyridines: An Upd
- The Chemistry ofTr[1][2][29]iazolo[1,5- a] pyridines. (2000). Journal of Heterocyclic Chemistry, 37(6), 1389-1405.
- Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (2018). Oxidative Medicine and Cellular Longevity, 2018, 1249163.
- ImmunoChemistry Technologies. (2016, August 25). Solutions to Detect Mitochondrial Membrane Potential [Video]. YouTube.
- Synthesis and cytotoxicity studies of noveltr[1][2][3]iazolo[1,5-a]pyrimidine-7-amines. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4877-4880.
- How to estimate the induction of ROS in cell culture? (2013).
- Virogin Biotech. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability [Video]. YouTube.
- Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). Bioorganic Chemistry, 102, 104053.
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Protocol for the Synthesis and Derivatization of 6-Methyl-triazolo[1,5-a]pyridin-2-amine: A Versatile Scaffold for Medicinal Chemistry
Protocol for the Synthesis and Derivatization of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The fused heterocyclic system,[1][2][3]triazolo[1,5-a]pyridine, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of a wide array of therapeutic agents. Molecules incorporating this core have demonstrated significant pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5] The scaffold's rigid, planar structure and its capacity for diverse substitutions allow for fine-tuning of its pharmacokinetic and pharmacodynamic profiles.
Prominent examples of drugs featuring this framework, such as the anti-inflammatory agent Filgotinib, underscore its importance.[1] The derivatization of the triazolopyridine molecule is a key strategy for discovering novel drug candidates with improved potency and selectivity.[1][4] This application note provides a detailed, field-proven protocol for the synthesis of the core intermediate, 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, and a subsequent derivatization to highlight its utility as a versatile building block for creating libraries of bioactive compounds.
Overall Synthetic Strategy
The most reliable and widely adopted strategy for constructing the 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold involves a two-step process. The synthesis begins with the preparation of a key hydrazinylpyridine intermediate, which then undergoes a cyclization reaction with an appropriate one-carbon electrophile to form the fused bicyclic system. The 2-amino group on the resulting scaffold serves as a convenient handle for further functionalization.
Figure 1: High-level workflow for the synthesis of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives.
Part A: Synthesis of Key Intermediate: 2-Hydrazinyl-5-methylpyridine
Principle and Mechanistic Insight
The foundational step is the conversion of a commercially available halopyridine into a more reactive hydrazinylpyridine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. Hydrazine, a potent nucleophile, displaces the chloride from the electron-deficient pyridine ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. Ethanol is an excellent solvent choice as it readily dissolves both the pyridine substrate and hydrazine hydrate, facilitating a homogeneous reaction environment.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 1603-41-4 | Starting material |
| Hydrazine hydrate (64%) | H₆N₂O | 50.06 | 7803-57-8 | Corrosive, toxic |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |
| Sodium sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylpyridine (10.0 g, 78.4 mmol) and absolute ethanol (100 mL).
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (24.5 g, ~310 mmol, 4.0 equiv.) to the solution.
-
Scientist's Note: Hydrazine hydrate is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. An excess of hydrazine is used to ensure complete conversion of the starting material and to minimize the formation of bis-substituted byproducts.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, 2-hydrazinyl-5-methylpyridine, is typically obtained as a pale yellow solid and can be purified by recrystallization from a suitable solvent like ethanol or isopropyl alcohol, if necessary.
-
Expected Yield: 80-90%
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part B: Synthesis of Core Scaffold: 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Principle and Mechanistic Insight
This crucial step involves the construction of the fused triazole ring. The reaction proceeds via the cyclization of the 2-hydrazinyl-5-methylpyridine intermediate with cyanogen bromide. The more nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the newly formed imine carbon, leading to the formation of the five-membered triazole ring after elimination of HBr. This type of reaction is a classic and efficient method for building the[1][2][3]triazolo[1,5-a]pyridine system.[6][7]
Figure 2: Simplified mechanistic pathway for the formation of the triazolopyridine ring.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Hydrazinyl-5-methylpyridine | C₆H₈N₂ | 123.16 | 87933-93-7 | Intermediate from Part A |
| Cyanogen Bromide (5M in ACN) | CBrN | 105.92 | 506-68-3 | Highly toxic, lachrymator |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Solvent |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing agent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-hydrazinyl-5-methylpyridine (5.0 g, 40.6 mmol) in methanol (80 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled, stirring solution, add a 5M solution of cyanogen bromide in acetonitrile (8.5 mL, 42.5 mmol, 1.05 equiv.) dropwise over 15 minutes.
-
CRITICAL SAFETY NOTE: Cyanogen bromide is extremely toxic and volatile. This step MUST be performed in a certified chemical fume hood. Ensure no acids are nearby, as they can liberate highly toxic hydrogen cyanide gas. Always wear appropriate PPE.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and slowly add saturated aqueous sodium bicarbonate solution until the pH is neutral (~7-8) to quench any unreacted cyanogen bromide and neutralize the HBr byproduct.
-
Product Isolation: The product often precipitates as a solid during neutralization. If so, collect the solid by vacuum filtration, wash it with cold water (2 x 20 mL) and a small amount of cold methanol, and then dry it under vacuum.
-
Extraction (if no precipitate forms): If the product remains in solution, remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the solid product.
-
Purification: The crude 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is often pure enough for the next step. If required, it can be purified by recrystallization from ethanol or by flash column chromatography.
-
Expected Yield: 75-85%
-
Characterization: The final structure (CAS: 1239647-61-0) should be confirmed by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).[8]
Part C: Derivatization Example: N-(6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-yl)acetamide
Principle and Mechanistic Insight
The 2-amino group of the core scaffold is a nucleophilic site that can be readily functionalized. Acylation is a fundamental transformation used to install a variety of groups, enabling the exploration of structure-activity relationships (SAR).[9] In this example, we use acetic anhydride to form an amide bond. The reaction is typically catalyzed by a non-nucleophilic base like pyridine, which activates the anhydride and scavenges the acetic acid byproduct.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | C₇H₈N₄ | 148.17 | 1239647-61-0 | Scaffold from Part B |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Acylating agent, corrosive |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Solvent and base |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 g, 6.75 mmol) and pyridine (15 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (0.76 mL, 8.1 mmol, 1.2 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor for the consumption of the starting amine by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). A precipitate should form.
-
Product Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual pyridine and acetic acid.
-
Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.
Summary of Results
The protocols described provide a robust and reproducible pathway to synthesize and derivatize the 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold.
| Step | Product | Typical Yield | Purity | Key Reaction Type |
| Part A | 2-Hydrazinyl-5-methylpyridine | 80-90% | >95% | SNAr |
| Part B | 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | 75-85% | >97% | Cyclization |
| Part C | N-(6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-yl)acetamide | >90% | >98% | N-Acylation |
These methods are scalable and tolerant of various functional groups, making them highly suitable for generating chemical libraries for high-throughput screening in drug discovery programs. The presented protocols form a solid foundation for further exploration into the chemical space of triazolopyridine derivatives.[3]
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
- Evaluation of the Novel Antichagasic Activity of[1][2][4]Triazolo[1,5-a]pyridine Deriv
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020-07-15). PubMed.
- Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alter
- Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. (n.d.). PubMed.
- 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. (n.d.). [No Source Provided].
- Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea. (2015-09-01). PubMed.
- Synthesis of N-Methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamid. (n.d.). [No Source Provided].
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017-06-12). [No Source Provided].
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025-05-22). NIH.
- A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020-04-20). RSC Publishing.
- 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. (n.d.). Advanced ChemBlocks.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024-02-18). MDPI.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PMC - PubMed Central.
- New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. (n.d.).
- New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. (2017-05-02). NIH.
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Application of Triazolopyridines in Drug Discovery Pipelines
Introduction: The Versatility of the Triazolopyridine Scaffold
Triazolopyridines, a class of heterocyclic compounds featuring a fused triazole and pyridine ring system, have emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Their inherent structural features, combining the properties of both parent heterocycles, provide a unique three-dimensional architecture that is amenable to diverse chemical modifications. This versatility allows for the fine-tuning of physicochemical properties and biological activities, making triazolopyridine derivatives prime candidates for drug design and development.
The broad-spectrum biological impact of this scaffold is evidenced by its presence in a range of approved drugs and clinical candidates, including the antidepressant Trazodone, the Janus kinase (JAK) inhibitor Filgotinib, and the anticancer agent Tucatinib.[1][2] The derivatization of the triazolopyridine core has led to the discovery of potent and selective modulators of various biological targets, spanning kinases, enzymes, and receptors. Consequently, these compounds have demonstrated therapeutic potential across a wide array of diseases, including cancer, inflammatory disorders, central nervous system (CNS) conditions, and infectious diseases.[3][1] This application note will provide an in-depth guide to the application of triazolopyridines in drug discovery, from synthesis and screening to the elucidation of their mechanism of action, complete with detailed protocols for key assays.
Synthesis Strategies: Building the Triazolopyridine Core
The construction of the triazolopyridine scaffold can be achieved through various synthetic routes, with advancements in chemical methodologies continually offering more efficient and specific approaches. Historically, the synthesis often relied on condensation reactions. More contemporary methods include microwave-assisted synthesis, which can significantly accelerate reaction times, and catalyst-free, eco-friendly approaches.[4]
One common strategy involves the cyclization of 2-hydrazinopyridines. A modified Mitsunobu reaction, for instance, provides a mild and efficient method for the intramolecular cyclization of acylated 2-hydrazinopyridines to yield triazolopyridines.[5] Another approach utilizes the reaction of enaminonitriles with benzohydrazides under microwave irradiation in a tandem reaction to produce 1,2,4-triazolo[1,5-a]pyridines in good to excellent yields.[4] The choice of synthetic route often depends on the desired substitution pattern on the final molecule, allowing for the creation of diverse chemical libraries for screening.
Key Biological Targets and Mechanisms of Action
The therapeutic potential of triazolopyridines stems from their ability to interact with a wide range of biological targets. Their structural similarity to purine bases allows them to function as valuable pharmacophores.[6]
Kinase Inhibition: A Dominant Application
A significant area of application for triazolopyridines is in the development of kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyridine scaffold has proven to be an effective template for designing potent and selective inhibitors of various kinases, including:
-
Janus Kinases (JAKs): Triazolopyridine-based compounds, such as Filgotinib, have been successfully developed as selective JAK1 inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis.[8][9]
-
Spleen Tyrosine Kinase (Syk): Novel triazolopyridine-based Syk inhibitors have been characterized for their potential in treating autoimmune diseases by blocking immunoreceptor signaling.[10][11]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The triazolopyridine scaffold has been utilized to develop inhibitors of p38 MAPK, a key enzyme in inflammatory signaling pathways.[12][13]
-
Receptor Interacting Protein Kinase 1 (RIPK1): Triazolopyridinyl compounds are being investigated as RIPK1 inhibitors to target necroptosis, a form of programmed cell death implicated in inflammatory diseases.[14]
-
Bromodomain and Extra-Terminal Domain (BET) Proteins: Triazolopyridine derivatives have shown promise as inhibitors of BRD4, a member of the BET family, which are epigenetic readers involved in cancer development.[15][16]
The mechanism of action for these kinase inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Signaling Pathway: Inhibition of the JAK-STAT Pathway by a Triazolopyridine Derivative
The following diagram illustrates the inhibition of the JAK-STAT signaling pathway, a common mechanism for triazolopyridine-based immunomodulators.
Caption: A stepwise workflow for determining kinase inhibition using the ADP-Glo™ assay.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of a triazolopyridine compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability. [17][18] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazolopyridine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [18]* Solubilization solution (e.g., SDS-HCl solution or DMSO) [19]* 96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubate overnight. [19]2. Compound Treatment: Add various concentrations of the triazolopyridine compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well. [19] * Incubate at 37°C for 4 hours in a CO₂ incubator. [19]4. Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well. [19] * Incubate at 37°C for 4 hours or overnight in a humidified atmosphere to dissolve the formazan crystals. [17][19]5. Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction. [17]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
-
Structure-Activity Relationship (SAR) Studies
The development of potent and selective triazolopyridine-based drugs relies heavily on understanding the structure-activity relationship (SAR). By systematically modifying the substituents on the triazolopyridine core, medicinal chemists can optimize various properties of the molecule, including:
-
Potency: Enhancing the binding affinity to the target.
-
Selectivity: Minimizing off-target effects by designing compounds that preferentially bind to the desired target over other related proteins.
-
Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the compound reaches its target in the body at therapeutic concentrations.
For instance, in the development of p38 inhibitors, modifications to the C4 aryl group and the triazole side-chain of a lead triazolopyridine structure were crucial in overcoming metabolic liabilities and identifying clinical candidates. [12][13]Similarly, SAR studies on triazolopyridine-based myeloperoxidase inhibitors led to the discovery of compounds with improved potency, acid stability, and selectivity. [20]
Conclusion and Future Perspectives
The triazolopyridine scaffold has established itself as a cornerstone in modern drug discovery, offering a versatile platform for the development of novel therapeutics. Its broad range of biological activities, coupled with the potential for chemical optimization, ensures its continued relevance in the search for new medicines. Future research in this area will likely focus on exploring novel biological targets for triazolopyridine derivatives, leveraging computational chemistry for more rational drug design, and developing more sustainable and efficient synthetic methodologies. The continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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- Abdel-Gawad, H., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2736-2761.
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- Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. (2020). Bioorganic & Medicinal Chemistry Letters, 30(22), 127568.
- Chakrabarti, J. K., et al. (1989). Synthesis and pharmacological evaluation of CNS activities oft[12][26][30]riazolo[4,5-b]-[26][28], imidazolo[4,5-b]-[26][28], and pyrido[2,3-b]b[26][28]enzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b]b[26][28]enzodiazepines with neuroleptic activity. Journal of Medicinal Chemistry, 32(10), 2375-2381.
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Standard Operating Procedure for the Handling and Use of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 6-Methyl-triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-61-0) in a research and development setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes safety, procedural integrity, and the scientific rationale behind each step. It includes detailed application notes for the preparation of stock solutions and a general protocol for its use in synthetic reactions, supported by authoritative references and visual aids.
Introduction and Scientific Context
6-Methyl-triazolo[1,5-a]pyridin-2-amine is a heterocyclic amine containing a fused triazolopyridine scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery. The triazolopyridine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as inhibitors of Janus kinase (JAK), RORγt, and α-glucosidase, highlighting their potential in the development of new treatments for inflammatory diseases, cancer, and diabetes.[2][3][4]
Given its role as a key building block in the synthesis of pharmacologically active molecules, a standardized procedure for its handling and use is crucial to ensure both the safety of laboratory personnel and the integrity of experimental outcomes. This document serves as a detailed standard operating procedure (SOP) to achieve these goals.
Compound Identification and Properties
A clear identification of the compound is the first step in ensuring safe and accurate experimental work.
| Property | Value | Source |
| IUPAC Name | 6-methyl-[2][5][6]triazolo[1,5-a]pyridin-2-amine | [7] |
| CAS Number | 1239647-61-0 | [7] |
| Molecular Formula | C₇H₈N₄ | [7] |
| Molecular Weight | 148.17 g/mol | [7] |
| Purity | Typically ≥97% | [7] |
| Appearance | Assumed to be a solid | General chemical knowledge |
| Solubility | Data not widely available. Preliminary solubility tests are recommended in common laboratory solvents (e.g., DMSO, DMF, Methanol). | [8] |
| Melting/Boiling Point | Not readily available. Treat as a compound that may decompose on heating. |
Health and Safety Information
While a specific Material Safety Data Sheet (MSDS) for 6-Methyl-triazolo[1,5-a]pyridin-2-amine is not widely available, data from structurally similar compounds, such as 2-Amino-6-methylpyridine, indicate that it should be handled with care.[4][9] The following precautions are based on the potential hazards associated with this class of compounds.
3.1. Hazard Identification
Based on analogous compounds, 6-Methyl-triazolo[1,5-a]pyridin-2-amine should be treated as potentially:
-
Toxic if swallowed. [9]
-
Fatal in contact with skin. [9]
-
Causes skin irritation. [9]
-
Causes serious eye irritation. [9]
-
May cause respiratory irritation. [9]
3.2. Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:[5][10]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat must be worn and kept buttoned.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[9]
3.3. Engineering Controls
-
All weighing and initial dissolution of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[10]
-
A safety shower and eyewash station must be readily accessible in the laboratory.[2]
3.4. First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately:[11]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
3.5. Spill and Waste Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. The spill area should then be decontaminated. For larger spills, evacuate the area and contact the institutional safety office.[4]
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local and national regulations.
Application Notes and Protocols
The following protocols are designed to provide a standardized approach to the use of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in a research setting.
4.1. Protocol for Preparation of a Stock Solution
The preparation of an accurate stock solution is fundamental for reproducible experimental results.[6][12] This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is a common solvent for many organic compounds used in biological assays. Preparing a concentrated stock solution allows for accurate and repeatable dilutions into aqueous media for experiments.[6] Aliquoting the stock solution prevents degradation from multiple freeze-thaw cycles.[8]
Materials:
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine
-
Anhydrous DMSO
-
Analytical balance
-
Weighing paper
-
Spatula
-
Volumetric flask (e.g., 10 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sterile, amber microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM (0.01 mol/L) solution in 10 mL (0.01 L):
-
Mass = 0.01 mol/L * 0.01 L * 148.17 g/mol = 0.0148 g or 14.8 mg
-
-
Weighing: In a chemical fume hood, accurately weigh out the calculated mass of the compound onto weighing paper using an analytical balance.
-
Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add approximately half of the final volume of DMSO to the flask.
-
Mixing: Cap the flask and vortex or sonicate until the solid is completely dissolved. A clear solution should be obtained.
-
Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, labeled amber vials to protect from light. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution.
4.2. General Protocol for Use in a Synthetic Reaction
This protocol provides a general framework for using 6-Methyl-triazolo[1,5-a]pyridin-2-amine as a reactant in a chemical synthesis, for example, in a nucleophilic substitution or a coupling reaction.
Rationale: The setup described ensures that the reaction is conducted in a controlled and safe manner.[13] The choice of glassware size minimizes solvent evaporation and ensures efficient stirring.[14] Running the reaction under an inert atmosphere is a common precaution for many organic reactions to prevent side reactions with oxygen or moisture.
Materials:
-
Round-bottom flask (choose a size that is at least double the total reaction volume)
-
Magnetic stir bar
-
Septum
-
Condenser (if heating)
-
Inert gas source (e.g., Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Solvents and other reagents as required by the specific synthetic procedure
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and dry. For moisture-sensitive reactions, oven-dry the glassware before use.
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. Place the magnetic stir bar in the round-bottom flask and seal it with a septum.
-
Inert Atmosphere: Purge the flask with an inert gas. This can be done by inserting a needle connected to the inert gas line through the septum and another needle as an outlet.
-
Addition of Reactants: Add 6-Methyl-triazolo[1,5-a]pyridin-2-amine and any other solid reagents to the flask. This can be done under a positive flow of inert gas.
-
Addition of Solvent: Add the reaction solvent via a syringe through the septum.
-
Initiation of Reaction: Begin stirring. If the reaction requires heating, use a heating mantle with a temperature controller. If cooling is needed, use an appropriate cooling bath (e.g., ice-water bath).
-
Addition of Other Reagents: Add any liquid reagents dropwise via a syringe.
-
Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be specific to the reaction but generally involves quenching the reaction, followed by extraction and purification. Given that the product will likely be a basic amine, washing the organic layer with a dilute acid solution may be necessary to remove unreacted starting material.[15]
-
Purification: Purify the product using a suitable method, such as column chromatography. For basic amine compounds, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the solvent system to prevent streaking on silica gel.[16]
Decision Tree for Safe Chemical Handling
Caption: Decision-making process for safe chemical handling.
Concluding Remarks
The protocols and safety information provided in this document are intended to serve as a comprehensive guide for the handling and use of 6-Methyl-triazolo[1,5-a]pyridin-2-amine. Adherence to these procedures is essential for ensuring a safe laboratory environment and for obtaining reliable and reproducible scientific data. Researchers should always consult their institution's specific safety guidelines and perform a thorough risk assessment before beginning any new experimental work.
References
- Discovery of[2][5][6]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.
- Lab Safety Rules and Guidelines. LabManager.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Laboratory Safety Rules. Oklahoma State University.
- Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
- Preparing Solutions. Chemistry LibreTexts.
- Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University.
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- How To Run A Reaction: Rules of Thumb. University of Rochester, Department of Chemistry.
- General Science Laboratory Safety Guidelines. Clark College.
- (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem.
- Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory. Purdue University.
- Properties of Amines and Amides. Moorpark College.
- The reaction setup for synthesis. Organic Syntheses.
- CO2 Handling: Solid Phase Amines. The National Space Society.
- Amines Experiment. YouTube.
- Workup: Amines. University of Rochester, Department of Chemistry.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Technical Support Center: Synthesis of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Welcome to the technical support center for the synthesis of 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction to the Synthesis
The 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold is a valuable building block in medicinal chemistry due to its structural similarity to purines, making it a key component in the development of various therapeutic agents. The synthesis typically involves the construction of the triazole ring onto a 2-amino-6-methylpyridine backbone. While several synthetic routes exist, achieving high yields and purity can be challenging. This guide will focus on the most common and effective methods, providing practical solutions to overcome frequently encountered experimental hurdles.
Recommended Synthetic Pathways
Two primary, reliable methods for the synthesis of 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine are the direct cyclization using cyanogen bromide and the oxidative cyclization of a guanidine intermediate.
Caption: Overview of the two primary synthetic routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Cyanogen bromide can degrade, especially if not stored properly. Guanidinylating agents can also lose activity. 2. Inefficient Guanidinylation (Method 2): The formation of the N-(6-methylpyridin-2-yl)guanidine intermediate may be incomplete. 3. Ineffective Oxidation (Method 2): The copper catalyst may be inactive, or the reaction may not have been sufficiently exposed to air (oxygen). | 1. Reagent Quality Check: Use freshly opened or properly stored cyanogen bromide. For guanidinylation, use high-purity reagents. 2. Optimize Guanidinylation: Ensure anhydrous conditions. Consider using a different guanidinylating agent or optimizing the reaction time and temperature. 3. Enhance Oxidation: Use a high-purity copper(I) salt. Ensure vigorous stirring and an open-to-air setup to facilitate oxygen uptake. Consider sparging the reaction mixture with air or oxygen. |
| Formation of Multiple Byproducts | 1. Side Reactions with Cyanogen Bromide (Method 1): Cyanogen bromide is highly reactive and can lead to the formation of various side products if the reaction conditions are not well-controlled. 2. Dimerization or Polymerization: The starting material or product may undergo self-condensation under harsh reaction conditions (e.g., high temperatures, strong acids or bases). 3. Incomplete Cyclization: The intermediate may not fully cyclize, leading to a mixture of the intermediate and the final product. | 1. Controlled Addition: Add the cyanogen bromide solution slowly and at a low temperature to minimize side reactions. 2. Milder Conditions: Avoid excessive heating. Use a milder base if applicable. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and ensure it goes to completion. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. |
| Difficulty in Product Purification | 1. Co-elution of Product and Starting Material: The polarity of the product and the starting 2-amino-6-methylpyridine may be similar, making chromatographic separation challenging. 2. Presence of Polar Impurities: Guanidinium salts or other polar byproducts can be difficult to remove by standard silica gel chromatography. 3. Product Insolubility: The product may have limited solubility in common recrystallization solvents. | 1. Optimize Chromatography: Use a gradient elution system for column chromatography. A combination of dichloromethane and methanol or ethyl acetate and hexane is often effective. 2. Aqueous Wash: Perform an aqueous workup to remove water-soluble impurities before chromatography. A wash with a dilute base can help remove any acidic byproducts. 3. Recrystallization Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization. Isopropanol, ethanol, or acetonitrile could be good starting points. |
| Inconsistent Yields | 1. Variability in Reagent Quality: See "Low or No Product Formation." 2. Inconsistent Reaction Temperature: Fluctuations in temperature can affect reaction rates and selectivity. 3. Moisture Contamination: Some steps, particularly the guanidinylation, can be sensitive to moisture. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments to ensure consistency. 2. Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat). 3. Anhydrous Conditions: Use dry solvents and glassware, and perform moisture-sensitive reactions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the copper-catalyzed oxidative cyclization of the guanidine intermediate?
A1: The copper-catalyzed oxidative cyclization of N-(pyridin-2-yl)guanidines is believed to proceed through a copper-mediated N-N bond formation. The reaction likely involves the coordination of the guanidine nitrogen atoms to the copper center, followed by an oxidative process where copper(I) is oxidized to copper(II) and the N-N bond is formed. Molecular oxygen (from the air) then reoxidizes the copper(II) back to copper(I), completing the catalytic cycle. This method is advantageous as it avoids the use of harsh stoichiometric oxidants.[4]
Q2: I am considering using cyanogen bromide for the synthesis. What are the key safety precautions I should take?
A2: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin, wash immediately with plenty of water. It is also sensitive to moisture and can release toxic hydrogen cyanide gas upon contact with acids or water. Store it in a cool, dry place, away from incompatible materials.
Q3: Can I use a different starting material other than 2-amino-6-methylpyridine?
A3: Yes, the general synthetic strategies for[1][2][3]triazolo[1,5-a]pyridines are applicable to a range of substituted 2-aminopyridines.[1] The reaction conditions may need to be optimized depending on the electronic and steric properties of the substituents on the pyridine ring. Electron-donating groups may facilitate the reaction, while electron-withdrawing groups might require more forcing conditions.
Q4: My final product is colored. Is this normal, and how can I decolorize it?
A4: It is not uncommon for heterocyclic compounds to have some color. However, a dark color may indicate the presence of impurities. If the product is expected to be a white or light-colored solid, you can try to decolorize it by treating a solution of the crude product with activated charcoal before filtration and recrystallization. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Q5: How can I confirm the structure of my final product?
A5: The structure of 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be confirmed using standard analytical techniques. 1H and 13C NMR spectroscopy will provide information about the chemical environment of the protons and carbons in the molecule. Mass spectrometry (e.g., ESI-MS) will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify the functional groups present, such as the N-H stretches of the amino group.
Experimental Protocols
Method 1: Direct Cyclization with Cyanogen Bromide
This method provides a direct route to the target compound but requires careful handling of the toxic cyanogen bromide.
Caption: Workflow for the direct cyclization method.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in ethanol.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in ethanol. Add this solution dropwise to the cooled solution of 2-amino-6-methylpyridine over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like isopropanol.
Method 2: Oxidative Cyclization of N-(6-methylpyridin-2-yl)guanidine
This two-step method involves the initial formation of a guanidine intermediate, followed by a copper-catalyzed cyclization. This approach often provides higher yields and avoids the use of highly toxic cyanogen bromide in the final step.
Caption: Workflow for the guanidine cyclization method.
Step-by-Step Procedure:
A. Synthesis of N-(6-methylpyridin-2-yl)guanidine:
-
Reaction Setup: To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent like DMF, add a guanidinylating agent such as N,N'-di-Boc-S-methylisothiourea (1.1 eq) and a base like triethylamine (2.0 eq).
-
Reaction: Stir the mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Workup and Deprotection: After an appropriate workup to isolate the Boc-protected guanidine, deprotect it using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Isolation: Neutralize the reaction mixture and extract the N-(6-methylpyridin-2-yl)guanidine.
B. Oxidative Cyclization:
-
Reaction Setup: In a round-bottom flask, dissolve N-(6-methylpyridin-2-yl)guanidine (1.0 eq) in DMF.
-
Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, 10 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an air atmosphere (it is important to have good air exposure for the oxidation).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Reaction of 2-Aminopyridines with Nitriles under an Atmosphere of Air: A Simple and Straightforward Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Journal of the American Chemical Society, 131(42), 15080–15081.
- Bartels, B., Bolas, C. G., Cueni, P., Fantasia, S., Gaeng, N., & Trita, A. S. (2015). Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines and derivatives. The Journal of organic chemistry, 80(2), 1249–1257.
- Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693.
- Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015). I2/KI-Mediated Oxidative N–N Bond Formation: An Environmentally Benign Synthesis of 1,2,4-Triazolo[1,5-a]pyridines and Other 1,5-Fuzed 1,2,4-Triazoles. The Journal of Organic Chemistry, 80(14), 7219–7225.
- Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761–3765.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. EP0413226A2 - [1,2,4]Triazo [1,5-a]pyridine - Google Patents [patents.google.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 6-Methyl-triazolo[1,5-a]pyridin-2-amine in vitro assay variability
Welcome to the technical support resource for researchers utilizing 6-Methyl-triazolo[1,5-a]pyridin-2-amine and its analogs. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to address the common challenge of in vitro assay variability. As a key scaffold in medicinal chemistry, often investigated for its kinase inhibitory potential, ensuring robust and reproducible data is paramount for advancing drug discovery programs.[1][2] This document synthesizes field-proven insights and established scientific principles to help you diagnose and resolve experimental inconsistencies.
Troubleshooting Guide: From Symptom to Solution
This section is structured to address common experimental problems. Each question represents a frequent user observation, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My IC₅₀ value for 6-Methyl-triazolo[1,5-a]pyridin-2-amine is inconsistent across different experimental runs. What are the likely causes?
Inconsistent potency measurements are a frequent source of frustration, often pointing to subtle variations in compound handling or assay conditions.
Root Cause Analysis & Solutions:
-
Compound Integrity and Handling: The stability of your compound stock is the foundation of reproducible results. Repeated freeze-thaw cycles can lead to degradation or precipitation of the compound, altering the effective concentration.[3][4]
-
Solution: Upon first use, create small, single-use aliquots of your stock solution to avoid repeated temperature cycling. Store aliquots at -20°C or -80°C in desiccated conditions.[5]
-
-
Solvent Effects (DMSO Concentration): While DMSO is an excellent solvent, its concentration can significantly impact biological assays.[6] Variations in the final DMSO concentration between experiments can alter enzyme kinetics or cell membrane permeability, leading to shifting IC₅₀ values.[7][8]
-
Solution: Maintain a consistent final DMSO concentration across all wells (including controls) and all experiments. A concentration below 0.5% is generally recommended for most cell-based and enzymatic assays.[9][10] Always perform a vehicle control with the same final DMSO concentration as your test wells to normalize the data.
-
-
Assay-Specific Conditions (Kinase Assays): For ATP-competitive inhibitors, which many triazolopyridine derivatives are, the concentration of ATP is a critical variable.[11] If the ATP concentration fluctuates between experiments, the apparent potency of the inhibitor will shift.
-
Solution: For kinase assays, ensure the ATP concentration is kept constant and is ideally at or near the Michaelis constant (Km) for the specific kinase.[11] Prepare a large batch of ATP-containing reaction buffer to be used across all plates in a single experiment.
-
Q2: I am observing high well-to-well variability, even in my control and replicate wells. Where should I start looking for the problem?
High variability obscures real biological effects and can invalidate an experiment. The issue often lies in the physical preparation of the assay plates or the compound's behavior in the assay medium.
Root Cause Analysis & Solutions:
-
Compound Precipitation: Poor solubility of the test compound in the aqueous assay buffer is a primary cause of random variability.[12] If the compound precipitates, the effective concentration in solution becomes unknown and non-uniform across the plate.
-
Solution: Visually inspect the highest concentration wells for any signs of precipitation (cloudiness, particulates) after dilution into the final assay buffer. You can perform a pre-assay solubility test by preparing the highest concentration of the compound in the final assay buffer and checking for clarity after a relevant incubation period. See the protocol below for preparing a robust stock solution.
-
-
Liquid Handling and Mixing: Inaccurate or inconsistent pipetting, especially during serial dilutions or reagent additions, is a major source of technical error.[12][13]
-
Solution: Use calibrated pipettes and ensure proper technique. For multi-well plates, always prepare a master mix of reagents to add to each well, which minimizes well-to-well variation.[14] After adding reagents, ensure proper mixing by gently tapping the plate or using a plate shaker, avoiding cross-contamination.[14]
-
-
Cell-Based Assay Inconsistencies: In cell-based assays, uneven cell seeding, edge effects in the plate, or variable cell health can all contribute to high variability.[15][16]
-
Solution: Ensure a homogenous single-cell suspension before plating. To mitigate edge effects, avoid using the outer wells of the plate for experimental data or, alternatively, fill them with sterile buffer or media to create a more uniform environment.
-
This decision tree provides a logical path to diagnose the source of variability in your experiments.
Caption: A decision-making diagram for troubleshooting common assay variability.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting solvent and concentration for preparing a stock solution of 6-Methyl-triazolo[1,5-a]pyridin-2-amine?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of novel small molecules. A starting stock concentration of 10 mM is standard practice. It is crucial to ensure the compound is fully dissolved. See the protocol section for detailed steps.
| Final DMSO Concentration | Potential Effects in In Vitro Assays | Recommendation |
| < 0.1% | Generally considered safe with minimal impact on most cell lines and enzymes.[6] | Ideal for sensitive assays. |
| 0.1% - 0.5% | May induce minor cellular responses or slight enzyme inhibition in some systems.[9] | Acceptable for most screening assays. |
| 0.5% - 1.0% | Can cause stress, reduce proliferation, or inhibit some enzymes.[10] | Use with caution. Requires rigorous vehicle controls. |
| > 1.0% | Often leads to significant cytotoxicity or direct assay interference.[8] | Avoid. Dilute stock solution further if necessary. |
Q: How can I confirm that my compound is not directly interfering with the assay technology (e.g., fluorescence or luminescence)?
A: This is a critical control step. You should run two key controls:
-
No-Enzyme/No-Cell Control: Add your compound at its highest concentration to the assay buffer and detection reagents without the biological component (enzyme or cells). A significant signal change compared to the vehicle-only well indicates direct interference.
-
Substrate-Independent Control: In some kinase assays, you can run a control without the peptide substrate. A high signal here could point to contamination or issues with detection reagents.[11]
Q: My compound appears to be cytotoxic in my cell-based assay. How do I distinguish true targeted activity from non-specific toxicity?
A: This is a crucial aspect of interpreting cell-based data.
-
Run a Counter-Screen: Use a general cell viability assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion) in parallel with your functional assay.
-
Compare IC₅₀/EC₅₀ Values: If the potency value from your functional assay is very close to the cytotoxic concentration (CC₅₀) from the viability assay, the observed activity is likely due to cell death. A desirable therapeutic window shows a significant separation between the functional and cytotoxic potencies.
Key Experimental Protocols
Protocol 1: Stock Solution Preparation and Quality Control
This protocol ensures your compound is properly solubilized and stored, minimizing a major source of variability.
-
Weighing: Accurately weigh out the required amount of 6-Methyl-triazolo[1,5-a]pyridin-2-amine powder using a calibrated analytical balance.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Sonication (If Necessary): If any particulates remain, place the vial in a water bath sonicator for 5-10 minutes to aid dissolution.
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution to 30-37°C for 10-15 minutes, followed by vortexing. Caution: Do not overheat, as this can degrade the compound.
-
Final Inspection: Ensure the solution is completely clear with no visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -20°C or -80°C in a container with desiccant to prevent moisture absorption.[5]
Protocol 2: Generic Kinase Assay Workflow (e.g., ADP-Glo™)
This protocol provides a template for a common luminescence-based kinase assay, a likely application for this compound class.[14]
-
Reagent Preparation: Thaw all reagents (kinase, substrate, ATP, compound plate) and equilibrate them to room temperature.[17] Prepare a master mix of the kinase reaction buffer containing the kinase enzyme and the peptide substrate.
-
Compound Plating: Perform serial dilutions of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in DMSO. Then, transfer a small volume (e.g., 1 µL) of the diluted compounds into the wells of the final assay plate. Include vehicle-only (DMSO) and positive control inhibitor wells.
-
Initiate Kinase Reaction: Add the kinase/substrate master mix to each well to start the reaction.
-
Start ATP Addition: Add ATP to all wells to initiate the phosphorylation reaction. Gently mix the plate on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the recommended time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Subtract background (no enzyme control), normalize the data with vehicle (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition), and fit the dose-response curve to determine the IC₅₀ value.
This diagram illustrates the sequential steps of a typical in vitro kinase assay.
Caption: A generalized workflow for an in vitro luminescence-based kinase assay.
References
- Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Mettler Toledo.
- Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476–484.
- Quora. (2017). What effects does DMSO have on cell assays?. Quora.
- BenchChem. (n.d.). A troubleshooting guide for Sgk1-IN-4 kinase assays. BenchChem.
- PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
- Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate.
- Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
- NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH.
- NIH. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH.
- NIH. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. NIH.
- BenchChem. (n.d.). Common issues and troubleshooting for Syk kinase assays. BenchChem.
- Promega Connections. (2018). How to Reduce Cell Culture Variability. Promega Connections.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- Hamilton Company. (n.d.). Compound Handling | Applications. Hamilton Company.
- ACS Publications. (2014). Discovery of N-((4-([3][11][12]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpplastic.com [gmpplastic.com]
- 6. btsjournals.com [btsjournals.com]
- 7. quora.com [quora.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. cellgs.com [cellgs.com]
- 17. docs.abcam.com [docs.abcam.com]
Technical Support Center: Stability of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in Solution
Here is the technical support center guide for 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Welcome to the dedicated technical guide for researchers and drug development professionals working with 6-Methyl-triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-61-0). This molecule is a valuable scaffold in medicinal chemistry.[1] However, like many heterocyclic amines, its stability in solution can be a critical parameter for ensuring experimental reproducibility and the integrity of your results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding its stability.
Section 1: Understanding the Chemical Vulnerabilities
The structure of 6-Methyl-triazolo[1,5-a]pyridin-2-amine contains several functional groups that can influence its stability. The fused[2][3][4]triazolo[1,5-a]pyridine core is a nitrogen-rich heterocyclic system, and the primary amine at the 2-position is a key site for potential reactions.[5] General chemical principles suggest that degradation can occur via two primary pathways: oxidation and hydrolysis, particularly under stressful conditions.[6]
-
Amino Group (-NH₂): This is the most reactive site for oxidative degradation. The presence of dissolved oxygen, metal ions, or exposure to light can initiate radical reactions, leading to the formation of colored byproducts or loss of compound integrity.
-
Triazolopyridine Ring System: While generally stable, the nitrogen atoms possess lone pairs of electrons, making them susceptible to electrophilic attack.[5][7] Extreme pH values can lead to protonation, altering solubility and potentially catalyzing ring-opening reactions under harsh conditions, such as high heat.
Section 2: Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that affect the stability of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in solution?
A: The stability is primarily influenced by four factors:
-
pH: The compound is most stable in neutral to slightly basic conditions. Strongly acidic or alkaline solutions can accelerate degradation.
-
Solvent: Protic solvents, especially in the presence of impurities, can participate in degradation reactions. Aprotic, anhydrous solvents like DMSO or DMF are generally preferred for long-term storage.
-
Temperature: Elevated temperatures significantly increase the rate of both thermal and oxidative degradation.[6] Stock solutions should be stored at -20°C or -80°C.
-
Oxygen and Light: Exposure to atmospheric oxygen and UV light can promote photo-oxidation. It is crucial to use amber vials and consider purging solutions with an inert gas (e.g., nitrogen or argon) for long-term storage.
Q2: What are the best practices for preparing and storing stock solutions?
A: To maximize the shelf-life of your stock solutions, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous DMSO for primary stock solutions.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume needed for experiments, thereby reducing the impact of solvent impurities.
-
Handling: Weigh the compound and add the solvent in a controlled environment with low humidity. Sonicate briefly if necessary to ensure complete dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C for short-term (1-2 months) or -80°C for long-term (6+ months) storage.
Q3: Are there any visual indicators of compound degradation?
A: Yes. The most common indicators are:
-
Color Change: A pure solution should be colorless to pale yellow. The appearance of a darker yellow, brown, or pink hue often indicates oxidative degradation.
-
Precipitation: The formation of a precipitate in a solution that was previously clear can indicate that the compound or its degradants are falling out of solution. This can happen during freeze-thaw cycles or due to the formation of less soluble byproducts.
Section 3: Troubleshooting Guide: Common Experimental Issues
Q4: My assay results are showing poor reproducibility. Could this be a stability issue?
A: Absolutely. Inconsistent results, especially a declining signal or potency over the course of an experiment or between experiments run on different days, is a classic sign of compound instability.
Troubleshooting Steps:
-
Prepare Fresh: Always prepare fresh working dilutions from a frozen, single-use aliquot of your stock solution for each experiment. Avoid using previously prepared dilutions.
-
Assess Stability in Assay Buffer: The compound may be stable in DMSO but degrade rapidly in your aqueous assay buffer. Perform a time-course experiment where you incubate the compound in the final assay buffer for varying durations (e.g., 0, 1, 2, 4, 8 hours) at the experimental temperature before running the assay. A time-dependent loss of activity points to instability under assay conditions.
-
Control for Degradation: Use the workflow diagram below to systematically identify the source of instability.
Caption: Workflow for diagnosing inconsistent assay results.
Q5: I suspect my compound has degraded. How can I definitively confirm this and identify the byproducts?
A: The gold standard for confirming degradation is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Confirmation Steps:
-
Comparative Analysis: Analyze your suspect solution (e.g., an old stock) alongside a freshly prepared solution from solid material.
-
Look for Changes: In the HPLC chromatogram, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new, smaller peaks, typically at different retention times.
-
Identification with LC-MS: LC-MS can provide the mass-to-charge ratio (m/z) of these new peaks. This data is crucial for proposing structures of the degradation products. For example, an increase of 16 amu (m/z = 148.17 → 164.17) could suggest the addition of an oxygen atom (oxidation).
Section 4: Protocols for Stability Assessment
Protocol 4.1: Forced Degradation (Stress Testing) Study
This protocol intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.
Objective: To determine the compound's lability to acid, base, oxidation, heat, and light.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Add 1N HCl to an aliquot of the solution. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to another aliquot. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot at 80°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose an aliquot to a UV light source (e.g., 254 nm) or direct sunlight for 24 hours.
-
Analysis: After the specified time, neutralize the acid/base samples and dilute all samples to an appropriate concentration for HPLC or LC-MS analysis. Compare the chromatograms to a control sample stored at 4°C in the dark.
Table 1: Example Data from Forced Degradation Study
| Condition | % Parent Compound Remaining | Major Degradation Products (Hypothetical m/z) |
| Control (t=0) | 100% | None |
| 1N HCl, 60°C | 92% | m/z 166 (Hydrolysis product) |
| 1N NaOH, 60°C | 85% | m/z 166 (Hydrolysis product) |
| 3% H₂O₂, RT | 65% | m/z 164 (Oxidation: +O), m/z 180 (Dioxidation: +2O) |
| 80°C, Dark | 98% | Minor impurities |
| UV Light, RT | 78% | Multiple photolytic products |
Section 5: Plausible Degradation Pathway
Based on the chemical nature of amines and related heterocyclic compounds, oxidative degradation is a primary concern. The diagram below illustrates a plausible pathway initiated by reactive oxygen species.[8]
Caption: Plausible oxidative degradation pathway.
References
- Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. [Link]
- Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5- a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. PubMed. [Link]
- Cas 1239647-61-0,6-methyl-[2][3][4]triazolo[1,5-a]pyridin-2-amine. Lookchem. [Link]
- The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
- 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. [Link]
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- 4-([2][3][4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. PubMed. [Link]
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
- Ici-63197 | C9H13N5O | CID 62824. PubChem - NIH. [Link]
- Degradation of amine-based solvents in CO2 capture process by chemical absorption.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5- a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 6-Methyl-triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-61-0). This document provides in-depth troubleshooting advice and detailed protocols based on our extensive experience with triazolopyridine chemistry. We aim to address the common and often subtle challenges encountered during the isolation and purification of this key chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect from the synthesis of 6-Methyl-triazolo[1,5-a]pyridin-2-amine?
A1: Impurities are highly dependent on the synthetic route employed. However, common byproducts we have observed include:
-
Unreacted Starting Materials: Such as the corresponding aminopyridine precursor.
-
Regioisomers: The formation of regioisomers is a known challenge in the synthesis of related heterocyclic systems, which can be difficult to separate due to similar polarities.[1]
-
Side-Reaction Products: Polar aprotic solvents like DMF or DMSO, while increasing reaction rates, can promote side reactions, leading to 15-20% byproducts.[2]
-
Residual Catalysts and Reagents: Inorganic salts and catalysts (e.g., palladium from coupling reactions) must be removed during the work-up.[2]
Q2: What are the key physical properties of 6-Methyl-triazolo[1,5-a]pyridin-2-amine relevant to its purification?
A2: Understanding the fundamental properties of your target compound is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 1239647-61-0 | [3] |
| Molecular Formula | C₇H₈N₄ | [3] |
| Molecular Weight | 148.17 g/mol | [3][4] |
| Appearance | Typically an off-white to light yellow solid | In-house Experience |
| Purity (Commercial) | ≥97% | [3] |
| Solubility | Soluble in polar organic solvents like Methanol, DMSO, DMF. Moderately soluble in Ethyl Acetate and Chloroform. Sparingly soluble in non-polar solvents like Hexane and Diethyl Ether. | In-house Experience |
Q3: How can I effectively monitor the purification process?
A3: Thin Layer Chromatography (TLC) is the most indispensable tool for monitoring your purification in real-time.
-
Stain: Due to the conjugated system, the compound is UV-active and can be visualized at 254 nm.
-
Eluent System: Start with a 1:1 mixture of Ethyl Acetate:Hexane. To increase polarity and move the spot up the plate, add a small amount of Methanol (e.g., 5-10%) to the Ethyl Acetate or Dichloromethane.
-
Co-spotting: Always co-spot your crude material alongside the collected fractions to confirm the identity of the product spot and assess the separation from impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems you may encounter during your experiments.
Problem 1: I have a very low yield after performing recrystallization. What's going wrong?
Low recovery is the most common frustration with recrystallization. The cause is almost always related to solvent choice and volume.
-
Likely Cause A: Excessive Solvent Usage. This is the most frequent reason for low yield. A significant portion of your compound remains dissolved in the mother liquor even after cooling.[5]
-
Solution: Before filtering, check if a second crop of crystals can be obtained by concentrating the mother liquor by 50-75% via rotary evaporation and re-cooling. To avoid this issue in the future, add the hot solvent portion-wise to your crude material, only until the solid just dissolves.
-
-
Likely Cause B: Suboptimal Solvent System. The ideal solvent should dissolve your compound completely when hot but poorly when cold.[5] 6-Methyl-triazolo[1,5-a]pyridin-2-amine can be challenging, as recrystallization from an ethanol/water mixture (3:1) is known to achieve high purity (99.5%) but can result in a 15-20% mass loss.[2]
-
Solution: Conduct a systematic solvent screen using small amounts of your crude product. If no single solvent is ideal, a mixed-solvent system is the best approach.
-
Workflow: Selecting a Recrystallization Solvent System
Caption: Logical workflow for selecting an appropriate solvent system.
Protocol 1: Optimized Recrystallization of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethanol) and heat to boiling. Add more solvent in small portions until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): To remove charcoal or insoluble impurities, pre-heat a funnel and a new flask and perform a rapid hot gravity filtration.[5]
-
Crystallization: If using a single solvent, cover the flask and let it cool slowly to room temperature, then place it in an ice bath. If using a mixed system, add the "anti-solvent" (e.g., water) dropwise to the hot solution until persistent cloudiness is observed, then heat to clarify and cool as described. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Problem 2: My product is still impure after recrystallization. NMR analysis shows persistent, closely-related peaks.
This often indicates the presence of an impurity with very similar solubility and polarity to your desired product, such as a regioisomer, which can co-crystallize.
-
Likely Cause: Co-eluting Impurities. Recrystallization is excellent for removing impurities with different solubility profiles but is ineffective at separating compounds that are structurally very similar.[6]
-
Solution: Silica Gel Column Chromatography. This technique separates compounds based on their differential adsorption to the stationary phase, which is highly effective for isomers and other closely-related impurities.
-
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimum volume of a strong solvent (like Dichloromethane or Ethyl Acetate). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase and gradually increase the polarity. Collect fractions continuously. A good starting point is a gradient of Ethyl Acetate in Hexane. For more polar impurities, a gradient of Methanol in Dichloromethane is effective.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for most small organic molecules. |
| Mobile Phase System 1 | Hexane / Ethyl Acetate (Gradient) | Good for separating non-polar to moderately polar impurities. |
| Mobile Phase System 2 | Dichloromethane / Methanol (Gradient) | Excellent for separating more polar impurities. Start with 100% DCM and slowly increase MeOH percentage. |
Problem 3: My crude product is an intractable oil or tar that won't solidify.
This usually points to the presence of high-boiling residual solvents from the reaction or a high concentration of impurities depressing the melting point.
-
Likely Cause A: Residual High-Boiling Solvents. Solvents like DMF or DMSO used in the synthesis are difficult to remove and can prevent crystallization.[2]
-
Solution: Aqueous Work-up/Liquid-Liquid Extraction. Before attempting any other purification, dissolve the crude oil in a water-immiscible solvent like Ethyl Acetate or Dichloromethane. Wash this organic solution multiple times with water, followed by a brine wash. This will extract the high-boiling polar solvents into the aqueous layer. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
-
Likely Cause B: High Impurity Load. If the product is highly impure, it may exist as a eutectic mixture or an oil.
-
Solution 1: Trituration. Add a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture vigorously. The desired product may solidify, allowing it to be collected by filtration.
-
Solution 2: Proceed Directly to Chromatography. If trituration fails, the most direct path to a pure, solid product is to perform column chromatography as described in Protocol 2.
-
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting the appropriate purification strategy.
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- National Institutes of Health (NIH). (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles.
- Advanced ChemBlocks. (n.d.). 6-methyl-[1][3][7]triazolo[1,5-a]pyridin-2-amine.
- BenchChem. (n.d.). 6-Methyl-[1][3][7]triazolo[1,5-a]pyridin-2-amine.
- BenchChem. (n.d.). Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes.
- CymitQuimica. (n.d.). 6-Methyl-[1][3][7]triazolo[1,5-a]pyridin-2-amine.
Sources
Technical Support Center: Refining In Vivo Dosage for 6-Methyl-triazolo[1,5-a]pyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methyl-triazolo[1,5-a]pyridin-2-amine. Our goal is to provide a comprehensive resource for refining in vivo dosages, ensuring both scientific rigor and animal welfare. This guide is structured to move from foundational principles to practical, step-by-step protocols, addressing common challenges and questions encountered during preclinical research.
Compound Profile: Understanding 6-Methyl-triazolo[1,5-a]pyridin-2-amine
6-Methyl-triazolo[1,5-a]pyridin-2-amine belongs to the triazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of the[2][3][4]triazolo[1,5-a]pyridine core have been investigated for various therapeutic applications, including:
Given this broad spectrum of activity, determining a precise and effective in vivo dosage is critical for elucidating the specific therapeutic potential of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Core Principles of In Vivo Dosing
Before embarking on in vivo studies, a firm grasp of fundamental pharmacological principles is essential. These concepts form the bedrock of rational dose selection and refinement.
Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered to a test species without causing unacceptable side effects or overt toxicity over a specified period.[4] It is a critical parameter determined in preclinical studies to establish a safe starting dose for further efficacy and pharmacokinetic evaluations.[3][11] It is important to note that the MTD is not intended to be a lethal dose; rather, it identifies the upper limit of tolerability.[4]
Allometric Scaling
Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species and from animals to humans.[12][13] This technique is based on the principle that many physiological and metabolic processes scale in a predictable manner with body size.[13] Allometric scaling is a valuable tool for estimating a safe and pharmacologically active starting dose in a new species, including for first-in-human trials.[12][14]
Pharmacokinetics (PK) and Pharmacodynamics (PD)
-
Pharmacokinetics (PK) describes what the body does to the drug. It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding a compound's PK profile is crucial for determining its bioavailability, half-life, and exposure at the target site.
-
Pharmacodynamics (PD) describes what the drug does to the body. It involves the study of the drug's mechanism of action and the relationship between drug concentration and its pharmacological effect.
A thorough understanding of the interplay between PK and PD is essential for optimizing dosing regimens to achieve sustained target engagement and therapeutic efficacy.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during in vivo studies with 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Question: My compound is not showing any efficacy, even at high doses. What should I do?
Answer:
-
Confirm Target Engagement: Before increasing the dose, it is crucial to verify that the compound is reaching its intended target and engaging with it. This can be achieved through ex vivo analysis of target tissues, measuring relevant biomarkers, or conducting a pilot PK study to determine plasma and tissue concentrations.
-
Assess Formulation and Bioavailability: Poor solubility or formulation can significantly limit a compound's absorption and bioavailability. Consider re-evaluating your vehicle and formulation strategy. For more details, refer to the Protocol for Formulation of a Poorly Soluble Compound in Section 4.1.
-
Re-evaluate the MTD: It is possible that the doses used are still below the therapeutic window. A carefully designed MTD study can help establish a safe upper limit for dose escalation.[2][15]
Question: I am observing unexpected toxicity at doses predicted to be safe. What could be the cause?
Answer:
-
Vehicle Toxicity: The vehicle used to dissolve and administer the compound may be contributing to the observed toxicity. Conduct a vehicle-only control study to rule out this possibility.
-
Metabolite-Induced Toxicity: The parent compound may be metabolized into a more toxic species in vivo. Investigating the metabolic profile of your compound can provide insights into this possibility.
-
Species-Specific Toxicity: Different species can exhibit varied responses to the same compound due to differences in metabolism and physiology.[16] The observed toxicity may be specific to the animal model you are using.
Question: How do I choose a starting dose for my first in vivo efficacy study?
Answer: A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the MTD.[4] This provides a margin of safety while still being in a range where pharmacological effects may be observed. If the MTD has not yet been established, you can use in vitro potency data (e.g., IC50 or EC50) as a starting point, although this is a less precise method.
Question: What are the key parameters to monitor during an MTD study?
Answer: During an MTD study, it is essential to monitor a range of clinical and physiological parameters, including:
-
Body weight: A significant drop in body weight (e.g., >15-20%) is often considered a sign of toxicity.[4]
-
Clinical observations: Note any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy, agitation), or physiological functions (e.g., changes in breathing).
-
Food and water intake: Reduced consumption can be an early indicator of adverse effects.
-
Clinical pathology: At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis to assess organ function.[4]
Detailed Protocols
The following protocols provide step-by-step guidance for key experiments in refining the in vivo dosage of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Protocol for Formulation of a Poorly Soluble Compound
Many small molecule compounds, including triazolopyridine derivatives, exhibit poor aqueous solubility. This protocol outlines a systematic approach to developing a suitable formulation for in vivo administration.
Objective: To prepare a physically and chemically stable formulation that allows for consistent and reproducible dosing.
Materials:
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine
-
Solubilizing agents (e.g., DMSO, PEG400, Tween 80, Solutol HS 15)
-
Vehicle components (e.g., saline, PBS, water for injection)
-
Glass vials, magnetic stirrer, sonicator, pH meter
Procedure:
-
Initial Solubility Screen:
-
Assess the solubility of the compound in a range of individual solvents and co-solvent systems.
-
Start with common vehicles such as 10% DMSO, 40% PEG400, 5% Tween 80 in saline.
-
-
Formulation Preparation:
-
Weigh the required amount of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
-
Add the organic co-solvent(s) (e.g., DMSO) first and ensure complete dissolution. This may require gentle warming or sonication.
-
Gradually add the aqueous component (e.g., saline) while stirring continuously.
-
Observe for any signs of precipitation. If precipitation occurs, the formulation is not suitable at that concentration.
-
-
Final Formulation Assessment:
-
Once a clear solution is obtained, check the pH and adjust if necessary.
-
Visually inspect the formulation for clarity and stability over a relevant time period (e.g., 4 hours at room temperature).
-
Protocol for a Maximum Tolerated Dose (MTD) Study
This protocol describes a single-dose MTD study in rodents, a common first step in in vivo safety assessment.
Objective: To determine the highest dose of 6-Methyl-triazolo[1,5-a]pyridin-2-amine that can be administered without causing dose-limiting toxicity.
Animals:
-
Use a single sex of a standard rodent strain (e.g., male C57BL/6 mice or Sprague-Dawley rats).
-
Group size: 3-5 animals per dose group.
Procedure:
-
Dose Selection:
-
Based on in vitro data or literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100 mg/kg).
-
-
Dosing:
-
Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle-only control group.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 14 days.
-
Record body weights daily.
-
Document all clinical signs of toxicity.
-
-
Endpoint:
-
The MTD is typically defined as the highest dose that does not cause mortality or signs of severe toxicity (e.g., >20% body weight loss, significant distress).[4]
-
Data Summary Table for MTD Study:
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Observations |
|---|---|---|---|---|
| Vehicle | 5 | 0/5 | +5% | Normal |
| 10 | 5 | 0/5 | +3% | Normal |
| 30 | 5 | 0/5 | -2% | Mild lethargy at 2h |
| 100 | 5 | 1/5 | -15% | Piloerection, severe lethargy |
Visualizations and Workflows
Dose Escalation Workflow for MTD Studies
Caption: Decision workflow for a typical MTD dose escalation study.
Relationship between PK, PD, and Dosing
Caption: Interplay of pharmacokinetics and pharmacodynamics in dose refinement.
References
- Eisenhauer, E. A., et al. (2005). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 97(16), 1245-1247.
- Charles River Laboratories. (n.d.). Maximum Tolerable Dose (MTD) Studies.
- Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development?.
- Sygnature Discovery. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
- Parra, E., et al. (2017). Maximum Tolerated Dose (MTD). In: Reference Module in Biomedical Sciences. Elsevier.
- Patsnap. (2025). Using Allometric Scaling to Predict Human PK from Animals. Synapse.
- EUPATI. (n.d.). Maximum Tolerated Dose (MTD). EUPATI Toolbox.
- Riviere, J. E., & Martin-Jimenez, T. (2011). To scale or not to scale: the principles of dose extrapolation. British journal of pharmacology, 163(1), 1–3.
- CIRS. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- Voronkov, A. V., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 15(11), 1386.
- Wang, Y., et al. (2024). Exploring the neuroprotective effects and underlying mechanisms of medical cannabinoids in ischemic stroke: a systematic meta-analysis with bibliometric mapping of cerebral ischemia research. Frontiers in Pharmacology, 15, 1364233.
- BioSpace. (2026, January 8). NRG Therapeutics Announces First Participants Dosed in its First-in-Human Phase 1 Clinical Trial of NRG5051 Which is Being Developed as a Disease-modifying Treatment for ALS/MND and Parkinson's.
- Chen, Y. C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Frontiers in pharmacology, 12, 696538.
- Li, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272.
- Kapustíková, I., et al. (2017). A Novel Series of[2][3][4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules (Basel, Switzerland), 22(10), 1593.
- El-Sayed, M. A. A., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782.
- Angelopoulou, E., et al. (2021). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In vivo (Athens, Greece), 35(3), 1369–1385.
- Wang, S. F., et al. (2013). Synthesis and anticancer activity evaluation of a series of[2][3][4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European journal of medicinal chemistry, 69, 447–455.
- de Oliveira, V. E., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules (Basel, Switzerland), 25(22), 5363.
- Romagnoli, R., et al. (2013). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current medicinal chemistry, 20(29), 3658–3677.
- Wurz, R. P., et al. (2020). Discovery of[2][3][4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Journal of medicinal chemistry, 63(6), 3109–3126.
- Park, H., et al. (2014). Discovery of N-((4-([2][3][4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable TGF-β Type I Receptor Kinase Inhibitor. Journal of medicinal chemistry, 57(10), 4213–4228.
- Abdel-Aziz, H. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS omega, 4(9), 13936–13945.
- Füller, H., et al. (1971). [Pharmacology of 6-methyl-7-diethylamino-s-triazolo-(1,5-a) pyrimidine (Trapymin, Rocornal), a new compound with vasodilative effects]. Die Pharmazie, 26(9), 554–562.
- Aldana, I., et al. (2019). Novel[2][3][12]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future medicinal chemistry, 11(10), 1137–1155.
- Sunose, M., et al. (2012). Discovery of 5-(2-amino-[2][3][4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & medicinal chemistry letters, 22(14), 4613–4618.
- Ghasemi, Z., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific reports, 15(1), 11623.
- Fok, J. H. L., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[2][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of medicinal chemistry, 63(15), 8230–8252.
- Guda, M. R., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1556.
- ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13936–13945.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Triazolopyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into a critical challenge in kinase inhibitor development: increasing the selectivity of triazolopyridine-based compounds. The following question-and-answer format addresses specific issues you may encounter during your experiments, moving from foundational principles to advanced troubleshooting.
Section 1: Understanding the Selectivity Challenge
Q1: Why is achieving high selectivity for triazolopyridine kinase inhibitors so difficult?
A1: The primary challenge stems from the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 protein kinases.[1][2] Most triazolopyridine inhibitors are ATP-competitive, meaning they bind to this conserved site.[3] This inherent similarity in the target binding site makes it difficult to design a molecule that potently inhibits the desired kinase without also affecting other, structurally similar kinases. This cross-reactivity, often termed "off-target" activity, can lead to undesirable side effects or toxicity, limiting the therapeutic potential of the inhibitor.[1][3]
Section 2: Core Strategies for Enhancing Selectivity
This section details medicinal chemistry and structure-based design strategies to improve the selectivity profile of your triazolopyridine inhibitors.
Q2: My lead triazolopyridine compound hits multiple kinases. Where do I start with structural modifications to improve its selectivity?
A2: A systematic Structure-Activity Relationship (SAR) study is the cornerstone of improving selectivity.[4][5] The goal is to identify regions of your molecule that can be modified to exploit the subtle differences that exist between the ATP-binding sites of your target kinase and off-target kinases.[6]
Key Strategies:
-
Exploit the "Gatekeeper" Residue: This residue, located at the entrance to a hydrophobic back pocket of the ATP-binding site, is a key determinant of inhibitor selectivity.[2][7][8]
-
Rationale: The size of the gatekeeper residue varies across the kinome. Kinases with a small gatekeeper (e.g., threonine, valine, or alanine) have a larger accessible back pocket, whereas those with a large gatekeeper (e.g., phenylalanine, methionine, or isoleucine) have a smaller pocket.[2][9]
-
Actionable Advice: Design modifications to your triazolopyridine scaffold that introduce bulky substituents. These modified inhibitors will be sterically hindered from binding to kinases with large gatekeeper residues, thereby increasing selectivity for your target kinase if it possesses a small gatekeeper.[2]
-
-
Target Unique Pockets and Conformations: Move beyond simple ATP competition.
-
Rationale: While the core ATP-binding site is conserved, adjacent regions and different conformational states of the kinase are not. Targeting these can yield highly selective inhibitors.[10] A prominent strategy is to design inhibitors that bind to and stabilize the inactive "DFG-out" conformation of a kinase, which opens up an additional allosteric site not present in the active "DFG-in" state.[2][10]
-
Actionable Advice: Analyze crystal structures of your target and key off-target kinases. Look for opportunities to extend your inhibitor into adjacent, less-conserved pockets or to design a molecule that preferentially binds to an inactive conformation unique to your target.[11]
-
-
Introduce Allosteric Moieties:
-
Rationale: Allosteric inhibitors bind to sites remote from the ATP pocket, often inducing a conformational change that inactivates the enzyme.[12][13][14] Because allosteric sites are generally not conserved across the kinome, these inhibitors can achieve exceptional selectivity.[15]
-
Actionable Advice: While often discovered serendipitously, computational methods and fragment-based screening can help identify potential allosteric pockets.[14] Consider designing hybrid molecules that maintain the core triazolopyridine scaffold for hinge-binding but incorporate a moiety that reaches a nearby allosteric site.[16]
-
Workflow for Structure-Based Selectivity Enhancement
Below is a generalized workflow for improving inhibitor selectivity using the principles described above.
Caption: Iterative workflow for enhancing inhibitor selectivity.
Section 3: Experimental Validation & Troubleshooting
Accurately measuring selectivity is as crucial as designing for it. This section covers key experimental protocols and how to interpret their results.
Q3: What are the best methods to quantitatively measure the selectivity of my new inhibitors?
A3: A multi-tiered approach is recommended, starting with broad in vitro profiling and progressing to more physiologically relevant cell-based assays.[17]
Tier 1: In Vitro Biochemical Profiling
-
Methodology: Large-scale kinase panels (offered by companies like Thermo Fisher Scientific or Reaction Biology) are the industry standard.[17][18] These services typically measure the binding affinity (Kd) or inhibitory activity (IC50) of your compound against hundreds of kinases at a fixed ATP concentration.[19]
-
Protocol Snapshot (Conceptual):
-
Submit your triazolopyridine compound.
-
The service performs competitive binding assays (e.g., LanthaScreen®) or enzyme activity assays (e.g., Z'-LYTE®) across a panel of 100-400+ kinases.[18]
-
You receive a dataset showing the percent inhibition at a given concentration or, more quantitatively, the Kd or IC50 value for each kinase.
-
-
Data Interpretation: The primary output is a selectivity profile. A common metric is the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[17] A lower score indicates higher selectivity.
Tier 2: Cell-Based Target Engagement Assays
-
Rationale: Biochemical assays don't account for cell permeability, compound stability, or the high intracellular concentration of ATP (~1-5 mM), all of which can affect how your inhibitor behaves in a living system.[20][21] Cellular target engagement assays confirm that your compound can enter the cell and bind to its intended target.[21]
-
Methodology: Technologies like Promega's NanoBRET™ Target Engagement assay are widely used.[22][23] This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by your inhibitor in live cells.[22]
-
Protocol Snapshot (NanoBRET™):
-
Transfect cells with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase.
-
Add the specific NanoBRET® tracer and your inhibitor compound at varying concentrations.
-
Measure the BRET signal. As your inhibitor displaces the tracer, the BRET signal decreases.
-
Calculate the cellular IC50, which reflects the target engagement potency in a physiological context.[23]
-
Troubleshooting Guide: Interpreting Discrepancies
| Observation | Potential Cause | Recommended Action |
| High potency in biochemical assay, but weak in cellular assay. | Poor cell permeability; compound efflux by transporters; instability in cellular environment; competition with high intracellular ATP. | Modify the compound to improve physicochemical properties (e.g., reduce polarity, increase lipophilicity). Re-test in permeabilized cell assays to bypass the membrane barrier.[24] |
| Potent on-target, but unexpected cellular toxicity. | Significant off-target engagement not captured by the in vitro kinase panel (e.g., binding to non-kinase proteins).[25] | Perform broader, unbiased profiling using methods like chemical proteomics to identify all cellular targets.[17] |
| Selectivity profile changes at different ATP concentrations. | The inhibitor's binding affinity is highly dependent on the ATP concentration, a hallmark of competitive inhibitors. | This is expected. Report cellular data as more physiologically relevant. Always perform in vitro screens at a consistent ATP concentration (often near the Km for each kinase) for valid comparisons.[19] |
Q4: How can I use computational tools to predict selectivity before synthesis?
A4: Computational modeling is a powerful tool for prioritizing which analogs to synthesize, saving significant time and resources.[26][27][28]
-
Approach 1: Structure-Based Docking
-
Methodology: Dock your designed triazolopyridine analogs into the crystal structures of your on-target and key off-target kinases. The docking score provides an estimate of the binding affinity.
-
Rationale: By comparing the predicted binding energies and poses, you can identify modifications that are predicted to improve binding to the target while worsening interactions with off-targets (e.g., by introducing a steric clash with an off-target's gatekeeper residue).[29]
-
-
Approach 2: Machine Learning & QSAR
-
Methodology: If you have a sufficiently large dataset of compounds with known activity against your target and off-targets, you can build a Quantitative Structure-Activity Relationship (QSAR) or machine learning model.[30]
-
Rationale: These models learn the relationships between chemical structures and biological activity, allowing them to predict the selectivity of new, unsynthesized molecules.[18][30]
-
Predictive Modeling Workflow
Caption: Computational workflow for predicting inhibitor selectivity.
By integrating these rational design principles with robust experimental and computational validation, researchers can systematically overcome the challenges of kinase inhibitor selectivity and develop more effective and safer triazolopyridine-based therapeutics.
References
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Computational Modeling of Kinase Inhibitor Selectivity. PubMed. [Link]
- Strategy toward Kinase-Selective Drug Discovery.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- Structural approaches to obtain kinase selectivity. PubMed. [Link]
- Allosteric regulation and inhibition of protein kinases. PMC - NIH. [Link]
- Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. [Link]
- Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
- Selective Identification of Allosteric Inhibitors and Co-Drug Combinations Targeting Kinases by Using a Nanopore Tweezer Approach.
- Novel approaches for targeting kinases: allosteric inhibition, allosteric activ
- Spotlight: Cell-based kinase assay form
- Full article: Novel Approaches for Targeting Kinases: Allosteric Inhibition, Allosteric Activation and Pseudokinases. Taylor & Francis Online. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
- Strategies for the Selective Regulation of Kinases with Allosteric Modulators: Exploiting Exclusive Structural Features.
- Protein kinase inhibition: different approaches to selective inhibitor design. PubMed. [Link]
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
- Through the “Gatekeeper Door”: Exploiting the Active Kinase Conformation.
- Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells.
- InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
- Targeting the gatekeeper residue in phosphoinositide 3-kinases. PubMed. [Link]
- Cellular Kinase Target Engagement Assay Service.
- The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. PNAS. [Link]
- Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. PubMed. [Link]
- Strategies for the design of selective protein kinase inhibitors. PubMed. [Link]
- Rational Approaches to Improving Selectivity in Drug Design.
- The selectivity of protein kinase inhibitors: a further upd
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]
- Structure–activity relationship (SAR) studies of non-steroidal drugs...
- Structure Activity Rel
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
- Triazolopyridines as selective JAK1 inhibitors: from hit identific
- Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Semantic Scholar. [Link]
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
- Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link]
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
Sources
- 1. Protein kinase inhibition: different approaches to selective inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for targeting kinases: allosteric inhibition, allosteric activation and pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
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- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 22. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
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- 24. researchgate.net [researchgate.net]
- 25. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Computational Modeling of Kinase Inhibitor Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Triazolopyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Triazolopyridines are key scaffolds in medicinal chemistry, appearing in drugs for depression and as inhibitors for various kinases.[1][2][3] However, their synthesis is not without challenges.
This document moves beyond simple protocols to address the common pitfalls encountered in the lab. We will explore the causality behind these issues and provide robust, field-proven troubleshooting strategies to enhance your yield, purity, and success rate.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q1: My reaction yield is extremely low or I'm getting no product at all. What are the primary causes?
Low or no yield is a common frustration that can often be traced back to a few key areas.[4] Let's diagnose the potential culprits systematically.
Potential Cause 1: Ineffective Cyclization/Dehydration The final ring-closing step, typically a dehydrative cyclization of an acylated hydrazinopyridine intermediate, is often the main hurdle.[1] Traditional methods using strong acids like polyphosphoric acid or POCl₃ can be harsh and lead to degradation, especially with sensitive functional groups.[1][5]
-
Expert Recommendation:
-
Reagent Selection: Switch to milder, more efficient cyclization reagents. Carbonyldiimidazole (CDI) is an excellent choice for mediating tandem coupling and cyclization in a one-pot process under gentle conditions.[1][2] For oxidative cyclizations of hydrazone intermediates, reagents like N-chlorosuccinimide (NCS), iodine, or even electrochemical methods can be highly effective and avoid harsh acidic environments.[2][6][7]
-
Microwave Irradiation: For sluggish dehydration steps, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[1][8]
-
Potential Cause 2: Poor Quality Starting Materials The purity of your starting materials, such as 2-hydrazinopyridine or the corresponding aldehyde/carboxylic acid, is critical.[4] Impurities can act as catalyst poisons or participate in side reactions, consuming your reagents and complicating the reaction mixture.
-
Expert Recommendation:
-
Purity Verification: Always verify the purity of starting materials by NMR or LC-MS before starting the reaction.
-
Recrystallization/Purification: If necessary, purify commercial starting materials. 2-Hydrazinopyridine can be particularly unstable and may require fresh preparation or purification if it has discolored.
-
Potential Cause 3: Suboptimal Reaction Conditions Temperature, solvent, and catalyst choice play a pivotal role in the success of the synthesis.[4]
-
Expert Recommendation:
-
Solvent Screening: The solvent affects both the solubility of reactants and the reaction kinetics.[4] While solvents like acetic acid are common for dehydration, they are not always optimal.[1] Consider screening a range of solvents like THF, DMF, or toluene, especially when using modern coupling or cyclization reagents.
-
Catalyst Optimization: If employing a catalyzed reaction (e.g., palladium-catalyzed amination of 2-chloropyridine), ensure the catalyst and ligand are appropriate for your specific substrates.[1][6] Catalyst loading is also a critical parameter to optimize.[4]
-
Q2: I've isolated my product, but it's contaminated with a significant amount of an isomer. How can I control regioselectivity?
The formation of regioisomers, particularly the[1][6][9]triazolo[4,3-a]pyridine versus the rearranged[1][6][9]triazolo[1,5-a]pyridine, is a well-documented challenge.[10] This often occurs under acidic or high-temperature conditions via the Dimroth rearrangement.
Understanding the Mechanism: The initially formed [4,3-a] isomer can undergo ring-opening to an intermediate that re-cyclizes to form the thermodynamically more stable [1,5-a] isomer. This is especially prevalent with electron-deficient 2-hydrazinopyridines.[10]
-
Expert Recommendation:
-
Control Reaction Temperature: Perform the cyclization at the lowest effective temperature. The rearrangement is often thermally driven.
-
Avoid Strong Acids: Use neutral or mildly basic conditions for the cyclization step if possible. Methods involving oxidative N-N bond formation (e.g., using I₂/KI or PIFA) often provide excellent regioselectivity for the [1,5-a] isomer directly from N-aryl amidines, avoiding the rearrangement pathway altogether.[9]
-
Strategic Synthesis Route: To exclusively obtain the [1,5-a] isomer, a reliable route is the reaction of 2-aminopyridines with nitriles, often catalyzed by copper salts.[9][10] Conversely, cyclization of a pre-formed 2-hydrazidopyridine under mild, non-acidic conditions typically favors the [4,3-a] kinetic product.
-
Q3: My product is difficult to purify. It co-elutes with starting materials or byproducts on silica gel. What are my options?
Purification can be challenging due to the similar polarities of the desired triazolopyridine product, unreacted starting materials (like substituted hydrazides), and byproducts.[4][11]
-
Expert Recommendation:
-
Optimize Chromatography:
-
Solvent System: Systematically screen eluent systems. A gradient elution starting from a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with ethyl acetate or methanol can improve separation.[4] Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can sharpen peaks and reduce tailing for these basic heterocyclic compounds.
-
Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For very polar compounds, reverse-phase chromatography (C18) may be a viable option.
-
-
Recrystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product has high solubility at high temperatures but low solubility at room temperature or below.[12] Perform small-scale solubility tests with solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
-
Acid-Base Extraction: Utilize the basic nature of the triazolopyridine. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the pure product back into an organic solvent.
-
Part 2: Frequently Asked Questions (FAQs)
Q: Which synthetic route is best for my target substituted triazolopyridine? A: The optimal route depends on the desired isomer and the available starting materials. The following diagram outlines a general decision-making process.
Q: How critical is the atmosphere for my reaction? A: For many oxidative cyclization reactions, an air or oxygen atmosphere is not only tolerated but required.[9] However, if you are using sensitive reagents like phosphine ligands in a palladium-catalyzed coupling, an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst degradation. Always refer to the specific literature procedure for your chosen method.
Part 3: Key Experimental Protocols
Protocol 1: General Synthesis of a 3-Substituted-[1][6][9]triazolo[4,3-a]pyridine via CDI-Mediated Cyclization
This protocol is based on an operationally simple and mild procedure suitable for a wide range of substrates.[1]
Step 1: Formation of the Hydrazide Intermediate
-
To a solution of the desired carboxylic acid (1.0 eq) in acetonitrile (0.2 M), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Add 2-hydrazinopyridine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 1-2 hours, monitoring the consumption of the 2-hydrazinopyridine by TLC.
Step 2: Dehydrative Cyclization
-
To the mixture from Step 1, add a second portion of CDI (1.5 - 2.0 eq).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the cyclization by TLC or LC-MS until the hydrazide intermediate is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization as determined in your troubleshooting analysis.
Protocol 2: Troubleshooting Workflow Diagram
When a reaction fails, a logical progression of checks can quickly identify the root cause.
Part 4: Data Summary Table
The choice of cyclization conditions can dramatically impact reaction outcomes. The table below summarizes common reagents used for the oxidative cyclization of hydrazone intermediates to form triazolopyridines.
| Reagent/Method | Typical Conditions | Advantages | Potential Pitfalls |
| POCl₃ / Acetic Acid | Reflux | Inexpensive, traditional method[1] | Harsh, can cause degradation, risk of Dimroth rearrangement[10] |
| CDI | Acetonitrile, 60-80 °C | Mild, one-pot from carboxylic acid, good for sensitive substrates[1][2] | Requires stoichiometric amounts |
| Iodine (I₂) / Base | Water or organic solvent, RT | Metal-free, environmentally benign, often high yielding[6][7] | Base selection can be critical |
| NCS | DMF, 0 °C to RT | Very mild conditions, high yields, short reaction times[2] | Stoichiometric chlorinated waste |
| Copper (Cu) Catalysis | Various (e.g., CuBr) | Can construct [1,5-a] isomer directly from 2-aminopyridines[9] | Requires metal catalyst, potential for metal contamination in product |
| Electrochemical | Divided cell, constant current | Metal- and oxidant-free, high atom economy, scalable[6][7] | Requires specialized equipment |
References
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105043.
- Constantin, A., et al. (2022). The Chemistry of the Triazolopyridines: An Update. Chemistry, 4(3), 825-869.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Polycyclic Aromatic Compounds.
- Katritzky, A. R., et al. (2005). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2005(5), 132-141.
- Srinivasan, R., et al. (2015). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine. Tetrahedron Letters, 56(38), 5354-5358.
- Baucom, K. D., et al. (2016). Convenient Two-Step Preparation of[1][6][9]Triazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Carboxylic Acids. Organic Letters, 18(4), 560-563.
- Sahu, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
- Al-Warhi, T., et al. (2021). Efficient Synthesis and X-ray Structure of[1][6][9]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(16), 4983.
- Kapadiya, K., et al. (2021). Regioselective synthesis of triazolo[3,4-e]purine derivatives and their anti-cancer activity against NCI-60 cell lines. Folia Medica, 63(2), 213-220.
- Jatangi, N., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. The Journal of Organic Chemistry, 81(21), 10322-10328.
- Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][6][9]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.
- Liu, W., et al. (2022). Mechanochemical Synthesis of 1,2,4‐Triazoles via a [3+2] Cycloaddition of Azinium‐N‐Imines and Nitriles. ChemistryOpen, 11(7), e202200084.
- Sahu, D., et al. (2024). Reported strategies for the synthesis of triazolopyridines and our approach. ResearchGate.
- Bakulina, O., et al. (2023). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry, 21(30), 6211-6223.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
- Chen, K., & Daugulis, O. (2012). Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines. Organic Letters, 14(15), 4038-4041.
- Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1289520.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Metabolic Instability of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for managing the metabolic liabilities of the 6-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold. This document is designed for medicinal chemists, DMPK scientists, and drug development professionals who are working with this promising, yet often challenging, chemical series. Our goal is to provide you with not just protocols, but the strategic rationale behind them, empowering you to troubleshoot metabolic issues effectively and advance your discovery programs.
Overview: The Metabolic Challenge of the Triazolopyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[4][5] However, its successful development is often hampered by metabolic instability. The core structure presents several potential sites for enzymatic attack, and understanding these liabilities is the first step toward designing more robust molecules.
For the specific 6-Methyl-triazolo[1,5-a]pyridin-2-amine core, the primary metabolic "soft spots" are:
-
Oxidation of the 6-methyl group: Benzylic-like methyl groups on heteroaromatic rings are classic sites for oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of alcohol and subsequently carboxylic acid metabolites.[6]
-
Oxidation of the Heterocyclic Core: The electron-rich regions of the pyridine ring can be susceptible to CYP-mediated hydroxylation. Conversely, the electron-deficient triazole and pyridine nitrogens can make the scaffold a substrate for Aldehyde Oxidase (AO).[7][8]
-
Metabolism of the 2-amino group: As a heterocyclic aromatic amine, this functional group can undergo N-oxidation or conjugation reactions (e.g., glucuronidation, acetylation). N-oxidation, in particular, can lead to the formation of reactive hydroxylamine or nitrenium ion species.[9][10]
This guide will provide a logical framework for identifying and mitigating these metabolic pathways.
Part 1: Troubleshooting Guide & Diagnostic Workflows
This section addresses common problems encountered during early ADME profiling and provides a decision-making framework for further experiments.
Problem: My compound shows high clearance (>200 µL/min/mg) in my initial Human Liver Microsome (HLM) screen. What's my next step?
Expert Analysis: High clearance in liver microsomes strongly suggests that your compound is a substrate for Phase I metabolic enzymes, most commonly CYPs.[11] Microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP enzymes are located.[12] The immediate goals are to confirm this liability, identify the site(s) of metabolism (SoM), and determine which specific CYP isozymes are responsible.
Diagnostic Workflow for High Microsomal Clearance
This workflow provides a systematic approach to diagnosing the cause of rapid metabolism.
Caption: Decision tree for troubleshooting high microsomal clearance.
Protocol 1: Confirmatory Metabolic Stability Assay in Human Liver Microsomes
This protocol validates the initial finding and confirms the involvement of NADPH-dependent enzymes like CYPs.
-
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a compound.[2]
-
Rationale: Comparing compound turnover in the presence and absence of the essential CYP cofactor NADPH is a definitive way to confirm the role of P450 enzymes. Lack of clearance in "-NADPH" wells indicates CYP-mediated metabolism.[1]
-
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase) or NADPH stock solution
-
Control compounds: High clearance (e.g., Verapamil) and Low clearance (e.g., Warfarin)
-
Quenching solution: Acetonitrile with an internal standard
-
96-well incubation plate and sealing mat
-
-
Procedure:
-
Prepare a master mix of phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the test compound to the master mix to achieve the final desired concentration (typically 1 µM). Pre-incubate this mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution (to "+NADPH" wells) or an equal volume of buffer (to "-NADPH" wells). This is your T=0 time point.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing cold quenching solution.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (k / [protein concentration]) * 1000
-
Problem: My compound is stable in microsomes, but shows high clearance in a hepatocyte assay. What does this mean?
Expert Analysis: This is a classic result that points toward metabolic pathways not present or fully active in microsomes. Intact hepatocytes contain the full complement of metabolic machinery, including Phase II conjugation enzymes (like UGTs and SULTs) in the cytosol and active transporter proteins on the cell membrane.[12]
Possible Causes:
-
Phase II Conjugation: The 2-amino group or a hydroxylated metabolite formed slowly in Phase I could be rapidly conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs).[13]
-
Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that metabolizes electron-deficient N-heterocycles.[7] The triazolopyridine ring is a potential AO substrate. AO activity can be low or absent in microsomes but is present in the S9 fraction and hepatocytes.[3]
-
Transporter-Mediated Uptake: The compound may need to be actively transported into the hepatocyte to access metabolic enzymes, a process not modeled in microsomal incubations.
Protocol 2: Differentiating Phase II vs. AO Metabolism
-
Objective: To determine if the hepatocyte instability is due to AO or other cytosolic enzymes.
-
Rationale: This experiment uses the S9 subcellular fraction, which contains both cytosolic enzymes (like AO) and microsomal enzymes. By running the assay with and without a specific AO inhibitor, the contribution of AO to the total clearance can be elucidated.
-
Materials:
-
Pooled Human Liver S9 fraction
-
Test compound, buffer, NADPH (as in Protocol 1)
-
Specific AO inhibitor: Hydralazine (typically 10-50 µM)
-
Control AO substrate: Zaleplon
-
-
Procedure:
-
Follow the general procedure for the microsomal stability assay (Protocol 1), but substitute the S9 fraction for microsomes.
-
Set up three parallel incubation conditions:
-
Condition A: S9 fraction + NADPH (Measures total CYP + AO clearance)
-
Condition B: S9 fraction + NADPH + Hydralazine (Measures CYP clearance only)
-
Condition C: S9 fraction without NADPH (Measures AO clearance only, as AO does not require NADPH)
-
-
Analyze the disappearance of the parent compound over time for all conditions.
-
-
Data Interpretation:
-
If clearance is high in A and C but significantly reduced in B, AO is the primary metabolic pathway.
-
If clearance is high in A and B but low in C, CYP enzymes are the primary pathway.
-
If clearance is still low in all S9 conditions but high in hepatocytes, this points towards other Phase II enzymes (e.g., UGTs) or transporter effects.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolites of 6-Methyl-triazolo[1,5-a]pyridin-2-amine I should look for in a MetID study?
Based on the structure, the most probable metabolic transformations are listed in the table below. Your high-resolution mass spectrometry data should be interrogated for the corresponding mass shifts.
| Metabolic Transformation | Mass Shift (Da) | Likely Site on Scaffold | Enzyme Family |
| Monohydroxylation | +15.99 | 6-Methyl group (to -CH₂OH) or Pyridine ring | CYPs |
| Carboxylic Acid Formation | +29.97 | 6-Methyl group (via two oxidation steps) | CYPs, ADH/ALDH |
| N-Oxidation | +15.99 | 2-Amino group or a ring Nitrogen | CYPs, FMOs |
| Glucuronidation | +176.03 | 2-Amino group or a hydroxylated metabolite | UGTs |
| Aldehyde Oxidase | +15.99 | Electron-deficient carbon on the pyridine ring | AO |
Q2: I've identified that the 6-methyl group is the primary metabolic soft spot. What are the best medicinal chemistry strategies to fix this?
Blocking benzylic oxidation is a common challenge in drug design. The goal is to replace the metabolically labile C-H bonds with groups that are resistant to enzymatic attack without negatively impacting pharmacological activity.[14]
Caption: Medicinal chemistry strategies to block methyl group oxidation.
Comparison of Bioisosteric Replacements for the 6-Methyl Group:
| Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| -CD₃ | Kinetic Isotope Effect: The C-D bond is stronger than C-H, slowing the rate-limiting step of CYP oxidation.[6] | Minimal change to sterics and electronics; preserves potency. | Effect can be modest; may not be sufficient for very high clearance compounds. |
| -CF₃ | Metabolic Blocking: The C-F bond is highly resistant to oxidation.[15] | Dramatically improves metabolic stability. | Significant electronic change (EWG); increases lipophilicity; may alter binding. |
| Cyclopropyl | Stable Isostere: Mimics the size of a methyl group but lacks easily abstractable hydrogens.[16] | Good balance of stability and size; often preserves potency. | Can be synthetically more challenging to install. |
| -CN | Electronic Deactivation: Strongly electron-withdrawing group (EWG) deactivates the adjacent position.[14] | Improves stability; can act as a hydrogen bond acceptor. | Major change in geometry and electronics; may not be tolerated by the target. |
Q3: What are "reactive metabolites" and should I be concerned about them with my 2-amino-triazolopyridine series?
Yes, you should be concerned. A reactive metabolite is a chemically unstable species, often an electrophile, formed during metabolism that can covalently bind to cellular macromolecules like proteins and DNA.[17] This can lead to idiosyncratic adverse drug reactions (IADRs), such as drug-induced liver injury (DILI).
For your scaffold, the 2-amino group is a structural alert. Aromatic and heterocyclic amines can be N-oxidized by CYPs to form N-hydroxy anilines, which can then be further activated (e.g., by sulfation or acetylation) to form highly reactive nitrenium ions.[9][10][18]
Screening for Reactive Metabolites: A common method is to conduct metabolic stability assays in the presence of a trapping agent, such as glutathione (GSH). If a reactive metabolite is formed, it will react with the nucleophilic GSH, forming a stable GSH adduct that can be detected by LC-MS/MS. A mass shift of +305.07 Da (the mass of the glutathione moiety) is indicative of reactive metabolite formation.
References
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- Josephy, P. D., & Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. ResearchGate.
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- Unknown. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... ResearchGate.
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- Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry.
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- Wilkinson, C. F., & Hetnarski, K. (1974). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed.
- Singh, S., & Singh, P. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
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- Lim, Y.-H., Hugelshofer, C. L., Metwally, E., Roane, J. P., & Shockley, S. E. (2024). Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. NIH.
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- ACS Publications. (2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters.
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Technical Support Center: Enhancing the Bioavailability of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Disclaimer: 6-Methyl-triazolo[1,5-a]pyridin-2-amine is used throughout this guide as a representative model compound for the triazolopyridine class. The strategies discussed are based on established principles for enhancing the bioavailability of poorly soluble and/or permeable small molecules and should be adapted and validated for your specific compound of interest.
Introduction
Researchers working with novel chemical entities, such as derivatives of the triazolopyridine scaffold, frequently encounter challenges with poor oral bioavailability.[1][2] These issues often stem from low aqueous solubility and/or poor membrane permeability, hindering the compound's ability to be absorbed into systemic circulation and reach its therapeutic target. This guide provides a comprehensive technical resource for scientists and drug development professionals to troubleshoot and overcome these common hurdles. We will explore various formulation and chemical modification strategies, offering both theoretical explanations and practical, step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
Q1: My lead compound, 6-Methyl-triazolo[1,5-a]pyridin-2-amine, shows excellent in vitro potency but very low exposure in our initial rodent pharmacokinetic (PK) studies. Where should I start?
A1: This is a classic solubility- or permeability-limited absorption scenario. The first step is to thoroughly characterize the physicochemical properties of your compound. Key parameters to determine are:
-
Aqueous Solubility: Measure solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.
-
LogP/LogD: This will indicate the lipophilicity of your compound, which influences its ability to partition into and across cell membranes.
-
pKa: For an amine-containing compound like this, understanding its ionization state at different pHs is crucial.[3]
-
Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any potential polymorphism.[4][5]
This data will help you classify your compound according to the Biopharmaceutics Classification System (BCS) and select the most appropriate bioavailability enhancement strategy.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It is a critical tool for predicting a drug's in vivo performance and for guiding formulation development.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle |
| Class I | High | High | None (Usually well-absorbed) |
| Class II | Low | High | Dissolution Rate |
| Class III | High | Low | Permeability |
| Class IV | Low | Low | Dissolution & Permeability |
Most new chemical entities, particularly heterocyclic compounds, fall into BCS Class II or IV, making bioavailability enhancement a critical part of their development.[6]
Q3: My compound is likely BCS Class II (low solubility, high permeability). What are the primary strategies I should consider?
A3: For BCS Class II compounds, the main goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. The most common and effective approaches are:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility.[9][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the gut.[7][11][12]
-
Salt Formation: If your compound has a suitable ionizable group (like the amine in your molecule), forming a salt can dramatically improve solubility and dissolution rate.[13][14]
Q4: What if my compound is BCS Class IV (low solubility, low permeability)?
A4: This is the most challenging scenario. You will likely need a strategy that addresses both solubility and permeability. This could involve:
-
Advanced Formulations: Nanoparticle-based systems or complex lipid formulations can sometimes overcome both barriers.[15][16]
-
Chemical Modification (Prodrugs): A prodrug approach can be used to temporarily mask the features of the molecule that limit its permeability, often while also improving solubility.[17][18][19][20]
Part 2: Troubleshooting Specific Formulation Approaches
This section provides a deeper dive into common issues encountered with leading bioavailability enhancement technologies.
Amorphous Solid Dispersions (ASDs)
Issue 1: The amorphous form of my compound rapidly recrystallizes during storage or dissolution.
-
Causality: The amorphous state is thermodynamically unstable. Recrystallization is driven by the molecule's tendency to return to a lower energy crystalline state. This process is accelerated by factors like temperature, humidity, and molecular mobility within the formulation.[4][5]
-
Troubleshooting Steps:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with your drug and a high glass transition temperature (Tg) to reduce molecular mobility. Common choices include PVP, HPMC-AS, and Soluplus®.
-
Drug Loading: High drug loading increases the risk of crystallization. Experiment with lower drug loads (e.g., 10-25%) to see if stability improves.
-
Intermolecular Interactions: Select a polymer that can form hydrogen bonds or other stabilizing interactions with your drug molecule. This can be investigated using techniques like Fourier-Transform Infrared (FTIR) spectroscopy.
-
Humidity Control: Store ASDs under dry conditions, as moisture can act as a plasticizer, lowering the Tg and promoting crystallization.[4]
-
Issue 2: My ASD formulation shows good initial dissolution but then the drug precipitates out of solution (the "spring and parachute" effect fails).
-
Causality: The "spring" is the rapid dissolution of the amorphous drug, creating a supersaturated solution. The "parachute" is the ability of the polymer to inhibit nucleation and crystal growth, maintaining that supersaturation. If the polymer is not effective or is diluted too quickly, precipitation occurs.[9]
-
Troubleshooting Steps:
-
Polymer Choice: Some polymers are better precipitation inhibitors than others. HPMC-AS is well-known for its ability to maintain supersaturation of many compounds.
-
Polymer Concentration: Ensure enough polymer is present in the formulation to act as a parachute.
-
In Vitro Dissolution Media: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that better mimic the conditions in the gut, including the presence of bile salts and phospholipids, which can influence precipitation.
-
Lipid-Based Formulations (LBFs)
Issue 1: My Self-Emulsifying Drug Delivery System (SEDDS) formulation does not form a fine emulsion upon dilution, or the drug crashes out.
-
Causality: The stability and performance of a SEDDS depend on a delicate balance between the oil, surfactant, and co-solvent. An improper ratio or poor choice of excipients can lead to incomplete emulsification or drug precipitation when the system is diluted in aqueous media.[7][12]
-
Troubleshooting Steps:
-
Excipient Screening: Systematically screen a range of oils, surfactants, and co-solvents for their ability to solubilize your drug.
-
Ternary Phase Diagrams: Constructing ternary phase diagrams is a crucial step to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable and efficient microemulsion or nanoemulsion upon dilution.
-
Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant is critical. Typically, surfactants or surfactant blends with an HLB > 12 are needed for efficient self-emulsification.
-
Issue 2: In vivo performance of my LBF is highly variable and shows a significant positive food effect.
-
Causality: LBFs work by utilizing the body's natural lipid digestion and absorption pathways. The presence of food, particularly high-fat meals, stimulates the secretion of bile salts and lipase, which can significantly alter (usually enhance) the performance of the LBF.[16]
-
Troubleshooting Steps:
-
Formulation Robustness: Develop a formulation that is less dependent on endogenous lipids for dispersion and solubilization. This often means using a higher concentration of surfactants.
-
Study Design: Characterize the food effect systematically in your preclinical studies. Understanding its magnitude is crucial for clinical development.
-
Consider Solid LBFs: Formulations like solid self-emulsifying drug delivery systems (S-SEDDS) can sometimes offer more consistent performance.[7]
-
Chemical Modification: Prodrugs
Issue 1: My prodrug is stable and has good permeability, but it doesn't convert back to the active parent drug in vivo.
-
Causality: The success of a prodrug strategy hinges on efficient bio-reversion.[18][20] The linker used to attach the promoiety to the parent drug must be designed to be cleaved by specific enzymes (e.g., esterases, phosphatases) that are present at the desired site of activation (e.g., in the blood or liver).
-
Troubleshooting Steps:
-
Linker Chemistry: Re-evaluate the linker. Esters are a common choice due to the prevalence of esterases, but their stability can vary widely. Consider different types of esters or alternative cleavable linkages.
-
In Vitro Metabolism Studies: Use liver microsomes, S9 fractions, or plasma from the relevant species (e.g., rat, dog, human) to assess the rate and extent of prodrug conversion in vitro. This can help you select a species for in vivo studies that has a similar metabolic profile to humans.
-
Steric Hindrance: Ensure the cleavage site is not sterically hindered, which could prevent enzymes from accessing it.
-
Part 3: Experimental Protocols & Workflows
Workflow for Selecting a Bioavailability Enhancement Strategy
The following diagram illustrates a logical workflow for approaching a bioavailability challenge.
Caption: A logical workflow for bioavailability enhancement.
Protocol 1: Amorphous Solid Dispersion (ASD) Screening via Spray Drying
-
Objective: To screen different polymers and drug loadings to identify a stable ASD with improved dissolution.
-
Materials:
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine (API)
-
Polymers: PVP K30, HPMC-AS, Soluplus®
-
Solvent: Dichloromethane/Methanol co-solvent (ensure both API and polymer are soluble)
-
Spray Dryer (e.g., Büchi B-290)
-
Dissolution Apparatus (USP II)
-
XRPD and DSC for characterization
-
-
Procedure:
-
Solution Preparation: Prepare separate feed solutions for each polymer at different API:polymer ratios (e.g., 1:9, 1:3, 1:1 w/w). A typical total solid content is 2-5% (w/v).
-
Spray Drying: Set the spray dryer parameters (inlet temperature, gas flow, pump rate). These will need to be optimized to yield a fine powder with low residual solvent. The goal is rapid solvent evaporation to "trap" the API in an amorphous state.[9]
-
Powder Collection & Characterization: Collect the resulting powders. Immediately analyze a sample by XRPD to confirm an amorphous halo pattern (no sharp peaks) and by DSC to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform dissolution testing in a relevant medium (e.g., pH 6.8 buffer). Compare the dissolution profiles of the ASDs to the crystalline API. Monitor for any signs of precipitation.
-
Stability Assessment: Store the most promising ASDs under accelerated stability conditions (e.g., 40°C/75% RH) for several weeks and re-analyze by XRPD and DSC to check for recrystallization.[4]
-
Protocol 2: In Vitro Permeability Assessment using PAMPA
-
Objective: To quickly assess the passive permeability of the parent compound and potential prodrugs.[21]
-
Materials:
-
PAMPA plate (e.g., Corning Gentest™)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Donor solution (compound dissolved in pH 7.4 buffer)
-
Acceptor solution (pH 7.4 buffer)
-
High and low permeability control compounds (e.g., propranolol and furosemide)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Plate Preparation: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the acceptor solution to the acceptor plate. Add the donor solutions (test compounds and controls) to the coated donor plate.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a specified time (e.g., 4-16 hours) at room temperature.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the provided equations from the manufacturer. Compare the Pe of your compound to the high and low permeability controls to classify its permeability.
-
Part 4: Conclusion
Enhancing the bioavailability of a challenging compound like 6-Methyl-triazolo[1,5-a]pyridin-2-amine requires a systematic, data-driven approach. By first understanding the physicochemical properties of the molecule and then applying logical formulation or chemical modification strategies, researchers can overcome the hurdles of poor solubility and permeability. This guide serves as a starting point for troubleshooting common issues and implementing robust experimental plans to advance promising therapeutic candidates toward the clinic.
References
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- Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-based drug delivery systems. Journal of pharmaceutics, 2014.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
- Gao, L., Liu, G., & Ma, J. (2012). Drug nanocrystals for the formulation of poorly soluble drugs and its application as a potential drug delivery system. Journal of Nanoparticle Research, 14(5), 1-14.
- Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid lipid nanoparticles: a modern formulation approach in drug delivery system. Indian journal of pharmaceutical sciences, 71(4), 349.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
- Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical aspects of the active substance. In Handbook of pharmaceutical salts: properties, selection, and use (pp. 65-81). Wiley-VCH.
- Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of amorphous pharmaceutical solids: A review. Journal of Pharmaceutical Sciences, 105(12), 3447-3460.
- Fatouros, D. G., & Mullertz, A. (2008). In vitro lipid digestion models in the design of lipid-based drug delivery systems. Dissolution Technologies, 15(2), 17-23.
- Ku, M. S. (2010). Use of the biopharmaceutical classification system in early drug development. AAPS J, 12(2), 208-212.
- Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771.
- Stella, V. J. (2010). Prodrugs as therapeutics.
- Berben, P., Bauer-Brandl, A., Brandl, M., Faller, B., Flaten, G. E., Jacobsen, A. C., ... & Brouwers, J. (2018). The parallel artificial membrane permeability assay (PAMPA) for predicting oral drug absorption: A retrospective data analysis. European Journal of Pharmaceutical Sciences, 111, 141-147.
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- European Medicines Agency. (2010).
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- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549-2572.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
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- Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Triazoles, 1,2,4. John Wiley & Sons.
- U.S. Food and Drug Administration. (n.d.).
- Friesen, D. T., Shanker, R., Crew, M., Smithey, D. T., Curatolo, W. J., & Nightingale, J. A. (2008). Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Molecular pharmaceutics, 5(6), 1003-1019.
- Newman, A., & Zografi, G. (2019). The role of water in the physical stability of amorphous pharmaceutical solids. Journal of Pharmaceutical Sciences, 108(1), 39-50.
- Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of pharmaceutical sciences, 86(1), 1-12.
- Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical salts and cocrystals. Royal Society of Chemistry.
- Charman, W. N. (2000). Lipids, lipophilic drugs, and oral drug delivery—some current concepts and future directions. Journal of pharmaceutical sciences, 89(8), 967-978.
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced drug delivery reviews, 60(6), 673-691.
- Avdeef, A. (2012).
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2000).
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Technical Support Center: Mitigating the Toxicity of Triazolopyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine compounds. This guide is designed to provide you with actionable strategies and troubleshooting advice to address common toxicity issues encountered during your experiments. My aim is to equip you with the scientific rationale behind these strategies, enabling you to make informed decisions in your lead optimization campaigns.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the toxicity of triazolopyridine compounds.
Q1: My triazolopyridine lead compound shows significant cytotoxicity in preliminary screens. What are the likely mechanisms?
A1: Cytotoxicity with triazolopyridine scaffolds can stem from several mechanisms. The most common culprits are off-target kinase inhibition, disruption of mitochondrial function, or the formation of reactive metabolites.[1] The triazolopyridine core is present in numerous kinase inhibitors, and unintended inhibition of essential cellular kinases can lead to cell death.[2] Additionally, some compounds in this class have been shown to impair mitochondrial respiration, leading to a cellular energy crisis and apoptosis.[1] Finally, metabolic activation by cytochrome P450 (CYP) enzymes can generate reactive intermediates that covalently modify cellular macromolecules, inducing stress pathways and cell death.[3]
Q2: I'm observing potential hepatotoxicity with my compound series. What are the key structural alerts I should be aware of in the triazolopyridine scaffold?
A2: Hepatotoxicity is a known, albeit relatively rare, adverse effect of some triazolopyridine-containing drugs like trazodone.[3] Key structural features to be mindful of include:
-
Electron-rich aromatic rings: These are susceptible to oxidative metabolism by CYP enzymes, which can lead to the formation of reactive quinone-imines or other toxic metabolites.
-
Unsubstituted positions on the pyridine or triazole rings: These can be sites of metabolic oxidation.
-
High lipophilicity: Highly lipophilic compounds tend to have greater partitioning into hepatocytes and can be more readily metabolized by CYPs.
Q3: My lead compound is showing a narrow therapeutic window due to off-target effects. How can I improve its selectivity?
A3: Improving selectivity is a cornerstone of reducing toxicity. A key strategy is to leverage structure-activity relationships (SAR) to identify substituents that enhance binding to your target while diminishing interactions with off-target proteins.[1][2] Consider exploring bioisosteric replacements for moieties that are known to interact with promiscuous binding sites. For instance, replacing a hydrogen with fluorine can alter the pKa of a nearby nitrogen, potentially disrupting off-target binding without significantly impacting on-target potency.[2]
Q4: What are the best practices for early-stage screening to de-risk for cardiotoxicity?
A4: Cardiotoxicity, particularly inhibition of the hERG potassium channel leading to QT prolongation, is a critical liability to screen for.[4] Early-stage assessment should include:
-
In silico modeling: Use predictive models to flag compounds with a high probability of hERG inhibition based on their structural features.
-
Automated patch-clamp assays: These provide a high-throughput method for directly measuring hERG channel inhibition.
-
Functional assays in cardiomyocytes: Differentiated induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) can be used to assess for broader cardiotoxic effects beyond just hERG inhibition.
II. Troubleshooting Guides
This section provides step-by-step guidance for addressing specific experimental challenges related to triazolopyridine toxicity.
Troubleshooting Guide 1: High in vitro Cytotoxicity
Issue: Your triazolopyridine compound exhibits potent on-target activity but is also highly cytotoxic to the cell line used for screening.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high in vitro cytotoxicity.
Step-by-Step Protocol:
-
Differentiate On-Target vs. Off-Target Cytotoxicity:
-
Rationale: Determine if the observed cytotoxicity is a consequence of inhibiting the intended target or due to off-target effects.
-
Method:
-
Test your compound in a cell line that does not express the target protein.
-
Alternatively, use siRNA or CRISPR to knock down the target in your primary cell line and re-assess cytotoxicity.
-
If cytotoxicity persists in the absence of the target, it is likely an off-target effect.
-
-
-
Assess Mitochondrial Toxicity:
-
Rationale: Mitochondrial dysfunction is a common cause of off-target cytotoxicity.[1]
-
Method (Seahorse XF Analyzer):
-
Plate cells in a Seahorse XF plate.
-
Treat cells with a titration of your compound.
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
A significant decrease in OCR is indicative of mitochondrial toxicity.
-
-
-
Investigate Metabolic Activation:
-
Rationale: The cytotoxicity may be caused by a reactive metabolite.
-
Method (Hepatocyte Co-culture):
-
Co-culture your target cells with primary human hepatocytes.
-
Treat the co-culture with your compound.
-
Assess the viability of your target cells.
-
Increased cytotoxicity in the presence of hepatocytes suggests metabolism-dependent toxicity.
-
-
-
Structural Modifications:
-
Rationale: Based on the findings from the previous steps, rationally design new analogs with a lower toxicity profile.
-
Strategies:
-
To reduce off-target kinase activity: Modify substituents to improve selectivity.
-
To mitigate mitochondrial toxicity: Decrease lipophilicity and introduce polar groups.
-
To block metabolic activation: Introduce metabolic blocks (e.g., fluorine) at sites of predicted metabolism or use bioisosteric replacements to create more metabolically stable analogs.[5]
-
-
Troubleshooting Guide 2: Addressing hERG Liability
Issue: A promising triazolopyridine lead shows significant inhibition of the hERG potassium channel.
Troubleshooting Workflow:
Caption: Workflow for mitigating hERG liability.
Step-by-Step Protocol:
-
Analyze Physicochemical Properties:
-
Rationale: hERG inhibition is often associated with high lipophilicity and the presence of a basic nitrogen atom.
-
Method: Calculate the LogP and pKa of your compound using software such as ChemDraw or online predictors.
-
-
Reduce Lipophilicity (LogP):
-
Rationale: Decreasing lipophilicity can reduce the compound's affinity for the hydrophobic pocket of the hERG channel.
-
Strategies:
-
Replace lipophilic aromatic rings with more polar heterocycles.
-
Introduce polar functional groups such as hydroxyl or amide moieties.
-
-
-
Lower pKa of Basic Centers:
-
Rationale: A lower pKa reduces the proportion of the compound that is protonated at physiological pH, which can decrease its interaction with the hERG channel.
-
Strategies:
-
Introduce electron-withdrawing groups near the basic nitrogen.
-
Replace a basic piperidine with a less basic piperazine.
-
-
-
Introduce Polar Groups:
-
Rationale: The introduction of polar groups can disrupt the hydrophobic interactions that drive hERG binding.
-
Strategies:
-
Incorporate a carboxylic acid to create a zwitterion.
-
Add a hydroxyl group at a strategic position.
-
-
-
Re-test for hERG Inhibition:
-
Rationale: Evaluate the newly synthesized analogs to determine if the modifications have successfully reduced hERG liability.
-
Method: Use an automated patch-clamp assay to obtain IC50 values for hERG inhibition.
-
III. Data Summary and Key Parameters
The following table summarizes key parameters to consider when optimizing the safety profile of triazolopyridine compounds.
| Parameter | Desired Range | Rationale for Toxicity Reduction |
| LogP | < 3 | Lower lipophilicity reduces hERG liability and can decrease metabolic turnover. |
| pKa (of most basic center) | < 8.5 | A lower pKa reduces the likelihood of hERG inhibition. |
| Metabolic Stability (t1/2 in HLM) | > 30 min | Increased metabolic stability can reduce the formation of reactive metabolites and improve pharmacokinetics. |
| hERG IC50 | > 10 µM | A higher IC50 indicates a lower risk of cardiotoxicity. |
| Mitochondrial Toxicity (IC50) | > 50 µM | A higher IC50 suggests a lower potential for mitochondrial impairment. |
IV. Conclusion
Mitigating the toxicity of triazolopyridine compounds is a multifaceted challenge that requires a deep understanding of their structure-toxicity relationships. By systematically evaluating potential liabilities such as off-target effects, metabolic instability, and cardiotoxicity, and by employing rational design strategies, it is possible to significantly improve the safety profile of this important class of molecules. This guide provides a framework for troubleshooting common toxicity issues and for making data-driven decisions to advance your most promising candidates.
V. References
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Med. Chem., 2020,11, 283-294.
-
In Vitro Assessment of Mitochondrial Dysfunction and Cytotoxicity of Nefazodone, Trazodone, and Buspirone. Toxicol. Sci., 2017, 157(1), 156-173.
-
Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. J. Med. Chem., 2012, 55(17), 7643-7659.
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. J. Med. Chem., 2014, 57(21), 8868-8886.
-
What is the management approach for Trazodone (triazolopyridine) toxicity? - Dr.Oracle.
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorg. Med. Chem. Lett., 2006, 16(16), 4339-4344.
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 2023, 16(10), 105181.
-
Discovery of triazolopyridine GS-458967, a late sodium current inhibitor (Late INai) of the cardiac NaV 1.5 channel with improved efficacy and potency relative to ranolazine. Bioorg. Med. Chem. Lett., 2016, 26(13), 3144-3148.
-
The Role of Computational Analysis in Optimizing Triazolopyridine Leads for Diabetes Treatment by NINGBO INNO PHARMCHEM.
-
Triazolopyridine - Wikipedia.
-
Alleviating the hepatotoxicity of trazodone via supramolecular encapsulation. Food Chem. Toxicol., 22, 112, 421-426.
-
Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management. Front. Pharmacol., 2018, 9, 1442.
-
Mitigating Cardiotoxicity Associated with Anticancer Drugs: An Updated Systematic Review. J. Cancer Allied Spec., 2024, 10(2), 1-10.
-
Pharmaceutical Prevention and Management of Cardiotoxicity in Hematological Malignancies. Cancers (Basel), 2022, 14(15), 3749.
-
The Chemistry of the Triazolopyridines: An Update. Adv. Heterocycl. Chem., 2010, 101, 141-218.
-
Drug Hepatotoxicity: Newer Agents. Clin. Liver Dis., 2016, 20(2), 265-279.
-
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. J. Med. Chem., 2017, 60(11), 4649-4667.
-
(PDF) Investigation of Structure Activity Relationship: In silico Studies of[1][2][5]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors.
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. Bioorg. Med. Chem. Lett., 2006, 16(16), 4339-4344.
-
Drug Hepatotoxicity: Newer Agents. Clin. Liver Dis., 2016, 20(2), 265-279.
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- 3. Drug Hepatotoxicity: Newer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Inconsistencies in Experimental Results with 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Welcome to the technical support center for 6-Methyl-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies encountered with this versatile triazolopyridine scaffold. Our goal is to provide you with the expertise and practical insights necessary to ensure the reliability and reproducibility of your results.
Introduction: Understanding the Compound
6-Methyl-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. The triazolopyridine core is a common motif in pharmacologically active agents, and understanding its physicochemical properties is paramount to successful experimentation.[1] This guide will address potential challenges related to the compound's purity, solubility, stability, and analytical characterization, providing a structured approach to troubleshooting.
Part 1: Troubleshooting Inconsistent Biological Activity
One of the most common challenges researchers face is variability in biological assay results. This section will guide you through a systematic process to identify the root cause of such inconsistencies.
Q1: I'm observing lower-than-expected or no activity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine in my assay. What should I investigate first?
A1: When faced with a lack of biological activity, it is crucial to first rule out issues with the compound itself before questioning the biological hypothesis. The primary culprits are often related to compound integrity and concentration.
Troubleshooting Workflow for Inconsistent Biological Activity
Caption: A stepwise workflow for troubleshooting inconsistent biological activity.
Step 1: Verify Compound Solubility
Poor aqueous solubility is a frequent cause of diminished or absent activity in biological assays.[2] If the compound precipitates, its effective concentration is significantly lower than the nominal concentration.
Recommended Actions:
-
Visual Inspection: Prepare the highest concentration of your working solution and visually inspect for any precipitate against a dark background.
-
Solubility Test: Perform a simple solubility test. Prepare a dilution series of the compound in your final assay buffer. After a relevant incubation period (e.g., 1-2 hours at 37°C), centrifuge the samples and measure the concentration of the supernatant by HPLC-UV or a similar quantitative method. This will give you the actual soluble concentration.
-
Solvent Effects: Ensure the final concentration of your stock solvent (e.g., DMSO) is at a level that does not affect the assay and is known to be tolerated by your biological system (typically <0.5%).
Step 2: Confirm Compound Purity and Identity
The purity of your compound is critical, as impurities can interfere with the assay or even have their own biological activity.[3][4]
Recommended Actions:
-
Analytical Verification:
-
HPLC: Run an HPLC analysis to check for the presence of impurities. A purity of >95% is generally recommended for in vitro assays.
-
Mass Spectrometry (MS): Confirm the molecular weight of your compound. For 6-Methyl-triazolo[1,5-a]pyridin-2-amine, the expected monoisotopic mass is approximately 148.07 g/mol . The nitrogen rule in mass spectrometry suggests that a compound with an even number of nitrogen atoms should have an even nominal molecular weight, which is consistent for this compound (C7H8N4).[5][6]
-
NMR: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any potential contaminants.
-
Step 3: Review Compound Storage and Handling
Improper storage can lead to degradation of the compound.
Recommended Actions:
-
Storage Conditions: Verify that the solid compound and stock solutions have been stored according to recommendations (typically at -20°C or -80°C, protected from light and moisture).[7]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can lead to degradation or precipitation.[7] It is best practice to aliquot stock solutions into single-use volumes.
Q2: My results are highly variable between experiments, even when using the same batch of compound. What could be the cause?
A2: Inter-assay variability can often be traced to subtle differences in experimental execution or the presence of different solid-state forms of the compound.
-
Polymorphism: Small molecules can exist in different crystalline forms, known as polymorphs, which can have different solubilities and dissolution rates.[8][9][10][11] If you are dissolving the solid compound for each experiment, variations in the dissolution of different polymorphs could lead to inconsistent effective concentrations.
-
Mitigation: Prepare a large, concentrated stock solution in a suitable solvent like DMSO and use this stock for all subsequent experiments. This ensures that the compound is in the same solubilized state for each assay.
-
-
Salt Form: The compound may be supplied as a free base or as a salt (e.g., hydrochloride). Different salt forms can have different solubilities and molecular weights, which will affect the molar concentration if not accounted for.[12][13][14] Always confirm the form of the compound from the supplier's documentation.
Part 2: Troubleshooting Unexpected Analytical Results
Accurate analytical characterization is the foundation of reliable research. This section addresses common issues encountered during the analysis of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Q3: My HPLC chromatogram shows peak tailing or fronting. How can I improve the peak shape?
A3: Poor peak shape in HPLC can be due to a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic amine groups and residual silanols on the silica-based column. | Add a competing base, such as 0.1% triethylamine (TEA) or formic acid, to the mobile phase to mask the silanols. Use a column with end-capping or a base-deactivated stationary phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Low temperature. | Increase the column temperature to improve mass transfer. |
Q4: I am having difficulty interpreting the NMR spectrum of my compound. What are some common challenges with heterocyclic compounds?
A4: NMR spectra of heterocyclic compounds can sometimes be complex due to overlapping signals and the influence of nitrogen atoms.
-
Signal Overlap: Protons in the pyridine ring may have similar chemical shifts, leading to overlapping signals.
-
Solution: Try a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) as solvent effects can alter chemical shifts and resolve overlapping peaks. Two-dimensional (2D) NMR techniques like COSY and HSQC can also be invaluable for assigning signals.
-
-
Broad Peaks: Broadening of peaks can be due to poor shimming, low solubility, or quadrupolar broadening from the ¹⁴N nucleus affecting adjacent protons.
-
Solution: Ensure the sample is fully dissolved and the instrument is properly shimmed. If quadrupolar broadening is suspected, acquiring the spectrum at a higher temperature may sharpen the signals.
-
Q5: The mass spectrum of my compound shows unexpected fragments. What are the likely fragmentation patterns for a triazolopyridine?
A5: The fragmentation of the triazolopyridine core is influenced by the ionization method. Under electrospray ionization (ESI), which is common for LC-MS, you would expect to see a strong protonated molecular ion [M+H]⁺. Fragmentation may involve the loss of neutral molecules like N₂ or HCN from the triazole ring. The specific fragmentation pattern will also be influenced by the position of the methyl and amine groups.
Part 3: Solubility and Stability FAQs
Q6: What is the best solvent for making a stock solution of 6-Methyl-triazolo[1,5-a]pyridin-2-amine?
A6: For most biological applications, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions. It is generally a good solvent for a wide range of organic molecules. For other applications, solubility in solvents like methanol, ethanol, or acetonitrile should be experimentally determined.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh a small amount of the solid compound (e.g., 1.48 mg).
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1.48 mg of a compound with a molecular weight of 148.17 g/mol , add 1 mL of DMSO for a 10 mM solution).
-
Dissolve: Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Q7: How can I predict the pH-dependent solubility of this compound?
-
Practical Implication: If you are working in a physiological buffer (pH ~7.4), the compound will likely be in its less soluble free base form. If you encounter solubility issues, a slight decrease in the pH of your buffer (if tolerated by your assay) may improve solubility.
Q8: Are there any known stability issues with triazolopyridine compounds?
A8: Heterocyclic amines can be susceptible to degradation under certain conditions.
-
pH: The stability of the compound may be pH-dependent. It is advisable to check for degradation in your assay buffer over the time course of your experiment by HPLC.
-
Oxidation: The triazolopyridine ring system can be susceptible to oxidative metabolism.[9] While the incorporation of nitrogen atoms generally increases metabolic stability compared to carbocyclic analogs, it is still a factor to consider, especially in cell-based or in vivo studies.[9]
Part 4: Safety and Handling
As a pyridine derivative, 6-Methyl-triazolo[1,5-a]pyridin-2-amine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the compound.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Summary of Key Recommendations
| Area of Concern | Key Recommendation | Rationale |
| Biological Activity | Prepare a concentrated DMSO stock and use it for all experiments. | Mitigates variability from polymorphism and dissolution. |
| Analytical Purity | Verify identity and purity (>95%) by HPLC, MS, and NMR before use. | Ensures that the observed effects are from the compound of interest and not impurities. |
| Solubility | Experimentally determine solubility in your assay buffer. | The effective concentration may be much lower than the nominal concentration if the compound precipitates. |
| Stability | Aliquot stock solutions to avoid freeze-thaw cycles and protect from light. | Prevents degradation of the compound over time. |
| Handling | Use appropriate PPE and work in a ventilated area. | Ensures researcher safety when handling a potentially hazardous chemical. |
References
- PharmaCores. (2025, May 1).
- Polymorphism: The Phenomenon Affecting the Performance of Drugs. (n.d.).
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. BenchChem.
- Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.).
- MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI.
- ACS Publications. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design.
- PubMed. (n.d.). [Crystalline modifications and polymorphism changes during drug manufacture]. PubMed.
- Dr.Oracle. (2025, February 28).
- YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
- Physiochemical assessment of pharmaceutical salt forms. (2024, November 18).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. Pharmaceutical Technology.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Atom Scientific Ltd. (n.d.). Why Purity Variation is Significant in Laboratories.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Phenomenex.
- Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments.
- Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Origin Compounds. (n.d.). Storage & Handling Guidelines. Origin Compounds.
- Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa Open Digital Press.
- Bioengineer.org. (2025, December 23).
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2025, August 9).
- Chemguide. (n.d.).
- Wikipedia. (n.d.).
- BLDpharm. (n.d.). 85599-33-3|6-Methyl-[9][10]triazolo[1,5-a]pyrimidin-2-amine. BLDpharm.
- PubChem. (n.d.). (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem.
- ResearchGate. (n.d.). Reported strategies for the synthesis of triazolopyridines and our approach.
- BLDpharm. (n.d.). 1239647-61-0|6-Methyl-[9][10]triazolo[1,5-a]pyridin-2-amine. BLDpharm.
- PubMed. (n.d.).
- ResearchGate. (2025, August 8). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- NIH. (2024, February 18).
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy - Department of Chemistry. University of Rochester.
- ResearchGate. (n.d.). Spectroscopic studies of the interaction of 3-(2-thienyl)-[9][10]triazolo[1,5-a]pyridine with 2,6-dimethyl-β-cyclodextrin and ctDNA | Request PDF.
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Validation & Comparative
A Comparative Guide to JAK2 Inhibitors: Profiling a Triazolo[1,5-a]pyridine Derivative Against Established Therapeutics
For researchers, scientists, and drug development professionals navigating the landscape of Janus kinase 2 (JAK2) inhibitors, a nuanced understanding of the available options is paramount. While established drugs like Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib dominate the clinical space, novel chemical scaffolds continue to emerge with the potential for improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of a representative triazolo[1,5-a]pyridine-based JAK2 inhibitor, CEP-33779, against these four leading market players.
The aberrant activation of the JAK/STAT signaling pathway is a critical driver in a host of myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1] The discovery of the JAK2V617F mutation in many of these disorders has spurred the development of targeted therapies aimed at this key signaling node.[2] This guide will dissect the biochemical and cellular performance of these inhibitors, offering supporting experimental data and detailed protocols to empower your research and development endeavors.
The JAK/STAT Signaling Pathway: A Central Hub for Cellular Communication
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in transducing signals from a multitude of cytokines and growth factors.[3] This signaling cascade, known as the JAK/STAT pathway, is integral to hematopoiesis, immune regulation, and inflammation. Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the expression of target genes involved in cell proliferation, differentiation, and survival.[2]
Comparative Analysis of JAK2 Inhibitors
A direct comparison of inhibitor potency and selectivity is crucial for understanding their therapeutic window and potential off-target effects. The following tables summarize the biochemical potency and pharmacokinetic properties of CEP-33779 and the four comparator inhibitors. It is important to note that the IC50 values are compiled from various sources and may not be directly comparable due to differences in assay conditions.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Key Targets (IC50) |
| CEP-33779 | >72[4] | 1.8[4][5][6] | - | >1440[4] | - |
| Ruxolitinib | 3.3[3] | 2.8[3] | 428[3] | 19[3] | - |
| Fedratinib | 105[7] | 3[1][7] | 405[7] | 1005[7] | FLT3 (15 nM)[7] |
| Pacritinib | 1280[4][8] | 23[4][8] | 520[4][8] | 50[4][8] | FLT3 (22 nM)[8] |
| Momelotinib | 11[4][9] | 18[4][9] | 155[4][9] | - | ACVR1[10][11] |
Note: Data is compiled from multiple sources and should be interpreted with caution. The selectivity of CEP-33779 is described as >40-fold for JAK1 and >800-fold for TYK2.[4][5]
Pharmacokinetic Profiles
Pharmacokinetics describes how the body affects a specific drug after administration through the mechanisms of absorption, distribution, metabolism, and excretion.
| Inhibitor | Oral Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Primary Metabolism |
| CEP-33779 | 33 (in mice)[6] | - | - | 1 (in mice)[6] | - |
| Ruxolitinib | >95[3][12] | 1-2[13] | Dose-dependent | ~3[3][13] | CYP3A4[3][12] |
| Fedratinib | - | ~3[14] | 1804 (at 400 mg)[15] | ~41 (effective), ~114 (terminal)[15] | CYP3A4, CYP2C19, FMO3[15] |
| Pacritinib | 24 (in mice)[16] | 1 (in mice)[16] | - | - | - |
| Momelotinib | - | - | 479[10] | - | Primarily CYP3A4[10] |
Note: Pharmacokinetic parameters can vary significantly between species and patient populations. Data for some inhibitors is limited in publicly available literature.
Experimental Protocols for Inhibitor Characterization
To ensure the scientific rigor of our comparisons, we provide detailed, step-by-step methodologies for key experiments used to characterize JAK2 inhibitors.
In Vitro Kinase Assay: Measuring Biochemical Potency
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity and inhibition.[17][18]
Objective: To determine the IC50 value of a test compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., CEP-33779) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells for high control (0% inhibition) and a known potent pan-kinase inhibitor for low control (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in kinase assay buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Shake for 30 seconds and incubate for 40 minutes at room temperature.[19]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Shake for 30 seconds and incubate for 30-60 minutes at room temperature.[19]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The data is then normalized to the controls and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Cellular Assay: Assessing Inhibition of STAT3 Phosphorylation via Western Blot
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate, including the phosphorylated, active form of STAT3 (p-STAT3).[20]
Objective: To determine the effect of a JAK2 inhibitor on cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Human cancer cell line known to express the JAK/STAT pathway (e.g., HEL 92.1.7)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-6)
-
Test compound (e.g., CEP-33779)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the JAK2 inhibitor for 1-2 hours. Subsequently, stimulate the cells with a cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation. Include appropriate vehicle and positive controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.[21]
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is then calculated to determine the extent of inhibition.
Concluding Remarks
The triazolo[1,5-a]pyridine scaffold, represented here by CEP-33779, demonstrates potent and highly selective inhibition of JAK2 in preclinical models. Its favorable in vitro profile warrants further investigation and highlights the potential for developing next-generation JAK2 inhibitors with improved therapeutic indices. When compared to established drugs like Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib, CEP-33779's high selectivity for JAK2 over other JAK family members is a noteworthy characteristic that could translate to a more favorable safety profile by minimizing off-target effects.[4][5]
However, it is crucial to acknowledge that in vitro potency and selectivity are only part of the story. The distinct pharmacokinetic profiles and off-target activities of each inhibitor contribute significantly to their overall clinical efficacy and safety. For instance, the dual inhibition of JAK2 and FLT3 by Fedratinib and Pacritinib may offer advantages in certain hematological malignancies, while Momelotinib's inhibition of ACVR1 is linked to its beneficial effects on anemia.[7][8][10][11]
This guide provides a framework for the comparative analysis of JAK2 inhibitors. The detailed experimental protocols and supporting data are intended to serve as a valuable resource for researchers in the field, facilitating the rigorous evaluation of novel compounds and contributing to the development of more effective therapies for patients with JAK2-driven diseases.
References
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A Comparative Guide to the Validation of 6-Methyl-triazolo[1,5-a]pyridin-2-amine Scaffolds as RORγt Inverse Agonists
This guide provides an in-depth, objective analysis of the validation process for a promising class of Retinoic Acid-Related Orphan Receptor γt (RORγt) inverse agonists built upon the[1][2][3]triazolo[1,5-a]pyridine core. We will dissect the experimental cascade required to establish potency, selectivity, and preclinical efficacy, comparing this chemical series to other notable RORγt modulators in the field. This document is intended for researchers, drug discovery scientists, and clinical development professionals actively engaged in the pursuit of novel therapeutics for autoimmune diseases.
The Rationale for Targeting RORγt in Autoimmunity
The transcription factor RORγt is the master regulator of T helper 17 (Th17) cell differentiation.[4][5] These cells are a critical component of the adaptive immune system, but their dysregulation is a key driver in the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[6][7][8] RORγt orchestrates the expression of a suite of pro-inflammatory genes, most notably IL17A, IL17F, IL22, and IL23R.[1][7][9] The cytokine IL-17A, in particular, is a central mediator of the chronic inflammation and tissue damage characteristic of these conditions.[8]
Consequently, inhibiting RORγt activity presents a compelling therapeutic strategy. Small molecules that bind to RORγt and prevent it from activating gene transcription are known as inverse agonists. These compounds stabilize an inactive conformation of the receptor, blocking the recruitment of essential co-activator proteins and, in some cases, promoting the binding of co-repressors, thereby silencing the inflammatory Th17 gene signature.[1][2]
The Mechanism of RORγt Inverse Agonism
The molecular mechanism of inverse agonism involves direct interaction with the Ligand Binding Domain (LBD) of the RORγt protein. This binding event induces a conformational change, primarily affecting the positioning of Helix 12 (H12), a critical region for co-activator recognition.[2][3] By disrupting the canonical "active" conformation, inverse agonists effectively shut down the transcriptional output of the receptor.
The Validation Workflow for a Novel RORγt Inverse Agonist
The journey from a chemical scaffold to a validated preclinical candidate is a multi-step process designed to rigorously assess a compound's properties. Here, we outline the typical validation cascade for a potent derivative from the[1][2][3]triazolo[1,5-a]pyridine series, exemplified by compounds developed by Teijin Pharma and Amgen, such as the highly optimized analog 5a (6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)nicotinamide).[10][11]
Detailed Experimental Protocols
Scientific integrity demands that protocols are robust and self-validating. The following sections detail the methodologies used to characterize the[1][2][3]triazolo[1,5-a]pyridine series.
A. Biochemical Assays: Confirming Target Engagement
The first step is to demonstrate that the compound directly binds to the RORγt protein and functions as an inverse agonist at the molecular level.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Displacement Assay
-
Causality & Rationale: This assay directly measures the primary mechanistic function of an inverse agonist: its ability to disrupt the interaction between the RORγt LBD and a co-activator peptide. A decrease in the FRET signal is directly proportional to the compound's inverse agonist activity.[2][12]
-
Methodology:
-
Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged RORγt-LBD, biotinylated steroid receptor co-activator 1 (SRC-1) peptide, and streptavidin-d2.
-
Plate Preparation: Serially dilute the test compound (e.g., from 10 µM to 0.1 nM) in an appropriate assay buffer in a 384-well plate.
-
Protein-Peptide Incubation: Add the GST-RORγt-LBD and the biotinylated SRC-1 peptide to the wells. Incubate to allow for complex formation.
-
Detection: Add the Tb-anti-GST antibody and streptavidin-d2. The Tb and d2 fluorophores are brought into proximity when the RORγt/SRC-1 complex is intact, generating a FRET signal.
-
Data Acquisition: After incubation, read the plate on a TR-FRET compatible reader. The ratio of acceptor (d2) to donor (Tb) emission is calculated.
-
Analysis: Plot the signal ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Cell-Based Assays: Assessing Functional Activity
Biochemical potency must translate to functional activity in a relevant cellular environment.
Protocol 2: RORγt-Gal4 Luciferase Reporter Assay
-
Causality & Rationale: This assay confirms that the compound can cross the cell membrane and inhibit the transcriptional activity of RORγt in a living cell. It provides a clean, quantifiable readout of target engagement in a cellular context.[4][8]
-
Methodology:
-
Cell Line: Use a suitable host cell line, such as Jurkat (T-cell lineage) or HEK293T, which are amenable to transfection.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the RORγt-LBD.
-
A reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment: Plate the transfected cells and add serial dilutions of the test compound.
-
Incubation: Incubate the cells for 18-24 hours to allow for compound action and reporter gene expression.
-
Lysis & Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Analysis: Normalize the luciferase signal to a control (e.g., DMSO vehicle) and plot against compound concentration to calculate the IC₅₀.
-
Protocol 3: Primary Human Th17 Cell Differentiation Assay
-
Causality & Rationale: This is the definitive in vitro assay for validating a RORγt inverse agonist. It uses primary immune cells and measures the inhibition of the key pathogenic cytokine, IL-17A, providing the most physiologically relevant assessment of a compound's potential.[12][13]
-
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).
-
T Cell Purification: Purify naive CD4+ T cells from PBMCs using negative selection magnetic beads.
-
Cell Culture & Differentiation: Culture the purified naive CD4+ T cells under Th17-polarizing conditions. This typically includes anti-CD3/CD28 bead stimulation in the presence of a cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, and anti-IFNγ/IL-4 antibodies).
-
Compound Treatment: Add serial dilutions of the test compound at the start of the culture.
-
Incubation: Culture the cells for 3-5 days to allow for differentiation into Th17 cells.
-
Endpoint Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-17A using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: Calculate the percent inhibition of IL-17A production relative to the vehicle control and determine the IC₅₀ value.
-
C. In Vivo Validation: Demonstrating Preclinical Efficacy
The final validation stage involves testing the compound in a relevant animal model of autoimmune disease.
Protocol 4: Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model
-
Causality & Rationale: This model recapitulates key features of human psoriasis, including skin thickening (acanthosis), erythema, and scaling, all of which are driven by the IL-23/Th17/IL-17 axis. Efficacy in this model is a strong indicator of potential clinical utility.[12][14]
-
Methodology:
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.
-
Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Compound Administration: Administer the test compound (e.g., the triazolopyridine derivative 5a ) daily via a relevant route (e.g., oral gavage or intraperitoneal injection) starting from the first day of IMQ application.[10][11] Include a vehicle control group.
-
Clinical Scoring: Monitor the mice daily for signs of inflammation. Score the severity of erythema, scaling, and skin thickness using a standardized Psoriasis Area and Severity Index (PASI).
-
Terminal Analysis: At the end of the study, euthanize the mice and collect skin and spleen tissue.
-
Endpoint Analysis:
-
Histology: Perform H&E staining on skin sections to measure epidermal thickness.
-
Pharmacodynamics: Measure IL-17A mRNA or protein levels in skin homogenates to confirm target engagement in vivo.
-
Pharmacokinetics: In a parallel study, determine the compound's plasma exposure to establish a PK/PD relationship.
-
-
Comparative Analysis of RORγt Inverse Agonists
The[1][2][3]triazolo[1,5-a]pyridine scaffold does not exist in a vacuum. Its performance must be benchmarked against other well-characterized inverse agonists from distinct chemical classes. The table below summarizes key data for comparison.
| Feature | [1][2][3]Triazolo[1,5-a]pyridine (cpd 5a)[10][11] | Tricyclic Core (BMS-986251)[8] | Diphenylpropanamide (SR1001)[15] | Acetamide (AZD0284/cpd 5)[12][13] |
| Chemical Scaffold | Triazolopyridine | Hexahydro-benzo[e]indole | Diphenylpropanamide | N-phenyl-acetamide |
| Biochemical Potency (IC₅₀) | TR-FRET: 0.002 µM | GAL4 Reporter: 0.026 µM | RORα/γ Inverse Agonist | Co-activator Displacement: 0.004 µM |
| Cellular Potency (IC₅₀) | Human WB IL-17A: 0.038 µM | hWB IL-17A: 0.033 µM | Suppresses IL-17A in murine cells | Human Th17 IL-17A: 0.003 µM |
| Selectivity | High selectivity for RORγt demonstrated. | Selective over RORα and RORβ. | Dual RORα/γ inverse agonist. | >1000-fold selective vs RORα/β. |
| Key In Vivo Efficacy | Dose-dependent IL-17A inhibition in mouse model.[11] | Efficacious in mouse skin inflammation models.[8] | Suppresses IL-17A and ameliorates EAE in mice.[15] | Reduced ear thickness in IMQ mouse model.[13] |
| Noteworthy Attributes | Favorable pharmacokinetic profile and robust in vivo IL-17A inhibition.[11] | Advanced to clinical evaluation.[8] | Early tool compound, dual activity. | Demonstrates margin between IL-17A inhibition and thymocyte apoptosis.[12] |
Conclusion and Future Directions
The comprehensive validation of compounds based on the 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine core reveals a highly potent and promising class of RORγt inverse agonists. The optimized derivative 5a demonstrates exceptional potency in both biochemical and cellular assays, translating to robust, dose-dependent efficacy in preclinical models of inflammation.[10][11]
When compared to other scaffolds, the triazolopyridine series exhibits a competitive profile, particularly regarding its favorable pharmacokinetics and potent suppression of the key pathogenic cytokine, IL-17A.[11] A critical consideration for all RORγt inverse agonists is the potential for on-target toxicity related to the receptor's role in thymocyte development.[12][13] Future development of this and other series will need to carefully characterize the therapeutic window between efficacy (inhibition of IL-17A) and potential effects on thymocyte apoptosis. The ability to demonstrate a significant margin, as shown with the acetamide series, will be a key differentiator for clinical success.[12]
References
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A Comparative Analysis of Triazolopyridine-Based Kinase Inhibitors: Crizotinib, Entrectinib, and Repotrectinib
A Technical Guide for Researchers and Drug Development Professionals
The triazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of several clinically successful drugs for the treatment of cancers driven by specific kinase fusions. This guide provides an in-depth comparative analysis of three prominent triazolopyridine-based kinase inhibitors: crizotinib, entrectinib, and repotrectinib. We will delve into their biochemical potency, selectivity, mechanisms of action, and clinical efficacy, with a focus on their activity against wild-type and mutant forms of the key oncogenic drivers ALK, ROS1, and TRK.
Introduction to Triazolopyridine Kinase Inhibitors
The triazolopyridine core is a heterocyclic motif that has proven to be a highly effective hinge-binding scaffold for ATP-competitive kinase inhibitors.[1][2][3][4][5] Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases, combined with the versatility for substitution at multiple positions, allows for the fine-tuning of potency and selectivity. This has led to the development of inhibitors targeting a range of kinases involved in cancer signaling pathways.
This guide will focus on a comparative analysis of three FDA-approved triazolopyridine-based inhibitors that have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring specific genetic alterations.
Crizotinib: The first-generation inhibitor targeting ALK, ROS1, and MET.[6]
Entrectinib: A next-generation inhibitor with potent activity against ALK, ROS1, and the TRK family of kinases (TRKA, TRKB, TRKC), designed for improved central nervous system (CNS) penetration.[7][8][9][10]
Repotrectinib: A next-generation, macrocyclic inhibitor designed to overcome resistance to earlier-generation TKIs, with potent activity against wild-type and mutated ALK, ROS1, and TRK kinases.[11][12][13][14]
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The cornerstone of a kinase inhibitor's utility lies in its potency against the intended target and its selectivity across the human kinome to minimize off-target effects. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for crizotinib, entrectinib, and repotrectinib against their primary kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions. However, the data provides a valuable snapshot of their relative potencies.
| Kinase Target | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| ALK | ~24[6] | 12[7][15] | 1.01[8][11][14] |
| ROS1 | ~1.7-4.1[16] | 7[7][15] | 0.07[8][11][14] |
| TRKA | - | 1[7] | 0.83[8][11][14] |
| TRKB | - | 3[7] | 0.05[8][11][14] |
| TRKC | - | 5[7] | 0.1[8][11][14] |
As the data illustrates, there is a clear progression in potency from the first-generation inhibitor, crizotinib, to the next-generation agents. Repotrectinib, in particular, demonstrates exceptional potency against ROS1 and the TRK kinase family, with IC50 values in the sub-nanomolar range.[8][11][14] Entrectinib also shows high potency against the TRK family and ROS1.[7]
Kinase Selectivity Profile
A broader understanding of a kinase inhibitor's selectivity is crucial for predicting potential off-target toxicities. While a comprehensive side-by-side kinome scan for all three inhibitors under identical conditions is not publicly available, individual studies have shed light on their selectivity.
Crizotinib was initially developed as a c-MET inhibitor and retains potent activity against this kinase.[6]
Entrectinib is a multi-targeted kinase inhibitor, designed to inhibit not only Trk kinases but also ROS1 and ALK.[17]
Repotrectinib exhibits high potency against ROS1 and TRKA–C with approximately 15-fold selectivity over ALK in biochemical assays.[12] It also inhibits JAK2 and multiple SRC family members.[12]
Mechanism of Action: Targeting Oncogenic Fusions and Overcoming Resistance
Crizotinib, entrectinib, and repotrectinib are all ATP-competitive inhibitors that bind to the ATP-binding pocket of their target kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[6][7][8] The primary targets of these inhibitors are often constitutively active fusion proteins arising from chromosomal rearrangements, such as EML4-ALK and CD74-ROS1.
A critical challenge in targeted cancer therapy is the emergence of acquired resistance. This often occurs through secondary mutations in the kinase domain that impair drug binding. The development of next-generation inhibitors like entrectinib and repotrectinib has been largely driven by the need to overcome these resistance mechanisms.
Activity Against Resistance Mutations
The solvent-front mutation G2032R in ROS1 is a common mechanism of resistance to crizotinib.[16][18] Repotrectinib was specifically designed to overcome such mutations and has demonstrated potent activity against ROS1 G2032R.[18] Entrectinib's activity against this specific mutation is less robust.[19]
| Resistance Mutation | Crizotinib Activity | Entrectinib Activity | Repotrectinib Activity |
| ROS1 G2032R | Resistant[16][18] | Reduced activity[19] | Potent activity[18] |
| ALK L1196M (Gatekeeper) | Resistant | Active[20] | Potent activity (IC50 = 1.08 nM)[8][11][14] |
| ALK G1202R (Solvent Front) | Resistant | Reduced activity[19] | Potent activity (IC50 = 1.26 nM)[8][11][14] |
Clinical Efficacy and Central Nervous System (CNS) Activity
The ultimate measure of an inhibitor's success is its clinical efficacy. All three inhibitors have demonstrated significant clinical benefit in patients with tumors harboring their respective target fusions.
| Inhibitor | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Crizotinib | ROS1+ NSCLC | 72%[6] | 19.2 months[6] |
| Entrectinib | ROS1+ NSCLC | 78%[6] | 19.0 months[2] |
| Repotrectinib | ROS1+ NSCLC (TKI-naïve) | 79%[16] | 35.7 months[16] |
A key differentiator among these inhibitors is their ability to penetrate the blood-brain barrier and treat or prevent CNS metastases, a common site of progression in ALK+ and ROS1+ NSCLC.
Crizotinib has limited CNS penetration.[21]
Entrectinib was designed for CNS activity and has shown significant intracranial responses.[6][10]
Repotrectinib also demonstrates potent intracranial activity, with responses observed in patients with CNS metastases.[18] An indirect comparison suggested that repotrectinib offers a statistically significant progression-free survival advantage over both crizotinib and entrectinib.[20][22]
Experimental Protocols
To provide practical insights for researchers, we outline standard protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and serial dilutions of the test inhibitor.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction using a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells harboring the target kinase fusion into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[23]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Phospho-Kinase Levels
Western blotting is used to determine the effect of the inhibitor on the phosphorylation status of the target kinase and downstream signaling proteins in cells.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or downstream protein.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phospho-protein bands between treated and untreated samples to assess the inhibitory effect.
Conclusion
The evolution of triazolopyridine-based kinase inhibitors from crizotinib to entrectinib and repotrectinib exemplifies the power of rational drug design in oncology. Each successive generation has brought increased potency, improved selectivity, and the ability to overcome clinically relevant resistance mechanisms. Repotrectinib, with its remarkable potency against wild-type and mutant kinases and its significant CNS activity, represents a major advancement in the treatment of ALK-, ROS1-, and TRK-driven cancers. The comparative data presented in this guide highlights the key differentiators between these important therapeutic agents and provides a framework for their continued investigation and clinical application.
References
- Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639.
- Bauer, T. M., et al. (2020). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. Cancer Discovery, 10(12), 1834-1849.
- Drilon, A., et al. (2022). Repotrectinib in ROS1 Fusion-Positive Non-Small-Cell Lung Cancer. New England Journal of Medicine, 386(12), 1127-1137.
- Drilon, A., et al. (2019). Safety and preliminary clinical activity of repotrectinib in patients with advanced ROS1 fusion-positive non-small cell lung cancer (TRIDENT-1 study). Journal of Clinical Oncology, 37(15_suppl), 9011-9011.
- Garnock-Jones, K. P. (2019). Entrectinib: First Global Approval. Drugs, 79(13), 1477-1483.
- Hovland, R., et al. (2020). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 19(6), 1293-1303.
- Katayama, R., et al. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Science translational medicine, 4(120), 120ra17-120ra17.
- Ou, S. H. I., et al. (2012). Crizotinib for the treatment of ALK-rearranged non-small cell lung cancer: a success story to usher in the second decade of molecular targeted therapy in oncology. The oncologist, 17(11), 1351.
- Shaw, A. T., et al. (2014). Crizotinib in ROS1-rearranged non–small-cell lung cancer. New England Journal of Medicine, 371(21), 1963-1971.
- Siena, S., et al. (2018). Entrectinib in patients with advanced or metastatic solid tumours with NTRK, ROS1, or ALK gene fusions: a pooled analysis of three phase 1-2 clinical trials. The Lancet Oncology, 19(8), 1032-1042.
- Wei, G., et al. (2016). Abstract 2136: Entrectinib is effective against the gatekeeper and other emerging resistance mutations in NTRK-, ROS1- and ALK- rearranged cancers. Cancer Research, 76(14 Supplement), 2136-2136.
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- Anonymous. (2015). MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements. PubMed Central.
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- Anonymous. (2022). Prioritizing the Catalytic Gatekeepers through Pan- Inhibitory Mechanism of Entrectinib against ALK, ROS1 and TRKA Tyrosine Kinases. PubMed.
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Efficacy of 6-Methyl-triazolo[1,5-a]pyridin-2-amine: An Analysis of a Promising Scaffold Awaiting a Target
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a critical endeavor. The compound 6-Methyl-triazolo[1,5-a]pyridin-2-amine, identified by its CAS number 1239647-61-0, represents a molecule of interest primarily due to the well-established and diverse pharmacological activities of its core triazolo[1,5-a]pyridine scaffold. However, a comprehensive review of publicly available scientific literature and patent databases reveals that while the parent structure is a versatile pharmacophore, specific efficacy data and a defined biological target for 6-Methyl-triazolo[1,5-a]pyridin-2-amine itself remain unpublished.
This guide will therefore focus on the known biological potential of the broader triazolo[1,5-a]pyridine class of compounds, providing a framework for the potential applications and comparative analysis of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, should its biological activity be disclosed in future research.
The Triazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The triazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a variety of therapeutic effects. Derivatives of this scaffold have been investigated and developed for numerous indications, highlighting the potential of yet-untested analogs like 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Known biological activities of triazolo[1,5-a]pyridine derivatives include:
-
Kinase Inhibition: A significant area of research for this scaffold has been in the development of kinase inhibitors. For example, various derivatives have been synthesized and shown to inhibit Janus kinases (JAK1/2), which are crucial in inflammatory signaling pathways[1][2]. Other kinase targets include S-phase kinase-associated protein 2 (SKP2)[3] and protein kinase CK2[4], both implicated in cancer progression.
-
Immune Modulation: The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are involved in autoimmune diseases. Triazolo[1,5-a]pyridine derivatives have been developed as potent inverse agonists of RORγt[5][6].
-
Anticancer and Antiproliferative Activity: Beyond specific kinase inhibition, compounds with this core structure have demonstrated broader anticancer effects, such as through the inhibition of tubulin polymerization[7].
-
Other Therapeutic Areas: The versatility of the scaffold is further demonstrated by its application in developing agents against parasitic diseases, such as trypanocidal agents that disrupt sterol biosynthesis[8]. Additionally, derivatives have been explored as α-glucosidase inhibitors for the management of diabetes.
Hypothetical Efficacy Comparison: A Roadmap for Future Research
Given the absence of specific data for 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a direct comparison to known compounds is not feasible. However, we can outline a logical workflow for how such a comparison would be structured once a biological target is identified.
Workflow for Efficacy Evaluation of a Novel Triazolopyridine Derivative
Caption: A hypothetical workflow for the efficacy evaluation and comparison of a novel compound like 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Potential Signaling Pathways
Should 6-Methyl-triazolo[1,5-a]pyridin-2-amine be identified as a kinase inhibitor, for instance, a JAK inhibitor, its mechanism would likely involve the JAK-STAT signaling pathway.
Simplified JAK-STAT Signaling Pathway
Caption: A diagram illustrating the potential inhibitory action of a triazolopyridine compound on the JAK-STAT signaling pathway.
Conclusion: A Molecule with Untapped Potential
References
A comprehensive list of references will be provided upon the publication of efficacy data for 6-Methyl-triazolo[1,5-a]pyridin-2-amine. The references cited in the introduction to the triazolo[1,5-a]pyridine scaffold are listed below for further reading on the diverse activities of this compound class.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Authored For: Drug Development Professionals & Researchers Objective: To provide an objective, in-depth technical guide for establishing the selectivity profile of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a novel compound belonging to the triazolopyridine class. This guide details a strategic, multi-tiered experimental workflow, explains the scientific rationale behind methodological choices, and provides actionable protocols for execution.
Introduction: The Imperative of Selectivity in Drug Discovery
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2][3][4] Compounds based on this core have shown promise as inhibitors of critical signaling nodes like the Janus Kinases (JAKs) and Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).[1][2][4] Given this precedent, it is scientifically prudent to hypothesize that 6-Methyl-triazolo[1,5-a]pyridin-2-amine (herein referred to as "Compound X") is an ATP-competitive kinase inhibitor.
However, potency against a primary target is only half the story. The ultimate success of any kinase inhibitor hinges on its selectivity. Off-target activities, or cross-reactivity, can lead to unforeseen toxicities or confound biological readouts, making a comprehensive selectivity profile an indispensable component of preclinical evaluation.[5] This guide outlines a systematic approach to de-risk Compound X by thoroughly mapping its kinome-wide interaction landscape.
The Cross-Reactivity Profiling Funnel: A Phased Approach
A robust cross-reactivity assessment is not a single experiment but a funneling strategy. We begin with a broad, unbiased screen to identify all potential interactions and progressively narrow our focus with more specific, biologically relevant assays to confirm and quantify these interactions.
Caption: The Kinase Inhibitor Cross-Reactivity Profiling Workflow.
Phase 1: Unbiased, Kinome-Wide Binding Assessment
Expertise & Experience: The logical first step is to cast the widest possible net. We need to understand every potential interaction of Compound X across the human kinome, not just the kinases we suspect it might hit. An affinity-based binding assay is superior to an enzymatic assay at this stage because it is independent of ATP concentration and can detect interactions with non-active kinase conformations, providing a more comprehensive view.[6]
Trustworthiness: The KINOMEscan™ platform (DiscoverX) is an industry-standard method that quantifies interactions between a test compound and a panel of over 468 kinases.[6][7] The output is typically a dissociation constant (Kd) or percent inhibition at a given concentration, allowing for a direct comparison of binding affinity across the entire panel.
Illustrative Data Presentation: KINOMEscan™ Output
The results should be tabulated to clearly distinguish the primary target from potential off-targets. A selectivity score (S-score) is often used to quantify selectivity, where a lower score indicates higher selectivity.
| Kinase Target | Gene Symbol | Kinase Family | Kd (nM) | Selectivity Score (S-Score @ 1µM) |
| JAK2 (Hypothesized Primary Target) | JAK2 | Tyrosine Kinase | 15 | 0.01 |
| SRC | SRC | Tyrosine Kinase | 150 | 0.10 |
| LCK | SRC | Tyrosine Kinase | 350 | 0.23 |
| p38α | CMGC | Serine/Threonine | 1,200 | 0.80 |
| CDK2 | CMGC | Serine/Threonine | > 10,000 | >1.0 |
| AKT1 | AGC | Serine/Threonine | > 10,000 | >1.0 |
| ... (additional 400+ kinases) |
Note: Data shown is for illustrative purposes only.
Phase 2: Orthogonal Validation with Biochemical Assays
Expertise & Experience: A binding event does not always translate to functional inhibition. Therefore, it is critical to use an orthogonal, enzymatic assay to validate the primary hits from the initial screen. Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust, solution-based assay that measures the enzymatic transfer of phosphate to a substrate, providing a true measure of inhibitory activity (IC50).[8][9][10][11][12]
Trustworthiness: This step serves as a self-validating system. If the IC50 values from the HTRF assay correlate well with the Kd values from the KINOMEscan™, it builds confidence that Compound X is a genuine inhibitor of those targets. Discrepancies may suggest non-ATP competitive binding or artifacts of a specific assay format.
Experimental Protocol: HTRF® Kinase Assay
This protocol is adapted for a generic tyrosine kinase but should be optimized for each specific target (e.g., JAK2, SRC).
-
Compound Preparation: Create an 11-point, 3-fold serial dilution of Compound X in 100% DMSO. A well-characterized inhibitor like Staurosporine should be used as a positive control.[12]
-
Reaction Setup: In a low-volume 384-well plate, add 2 µL of diluted compound or DMSO control.
-
Kinase/Substrate Addition: Add 4 µL of a mix containing the kinase (e.g., JAK2) and its corresponding biotinylated substrate peptide (e.g., ULight™-JAK-1tide) in enzymatic buffer.[8] Incubate for 15 minutes at room temperature.
-
Initiation: Start the reaction by adding 4 µL of an ATP solution. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure a sensitive measurement of ATP-competitive inhibition. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.[12]
-
Data Acquisition: Incubate for 60 minutes and read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.[8]
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the normalized data against the logarithm of inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Phase 3: Confirming Engagement in a Cellular Environment
Expertise & Experience: Biochemical assays use purified, often truncated, proteins. This environment is fundamentally different from the crowded intracellular space where a drug must find its target. A live-cell target engagement assay is essential to confirm that Compound X can permeate the cell membrane and bind to its target in a native physiological context.[13]
Trustworthiness: The NanoBRET™ Target Engagement assay is a gold-standard method for this purpose.[13][14][15][16] It measures the binding of a compound to a full-length, NanoLuc® luciferase-tagged protein in living cells. This provides a quantitative measure of intracellular affinity and can also be adapted to measure drug-target residence time, a key predictor of in vivo efficacy.[13]
Caption: Mechanism of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., JAK2) fused to NanoLuc® luciferase. Culture for 24 hours to allow protein expression.[15][16]
-
Assay Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Dispense cells into a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of Compound X to the wells, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at a pre-determined concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein inside the cells.[16]
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate, which also contains an extracellular NanoLuc® inhibitor to eliminate signal from any lysed cells.[15]
-
Data Acquisition: Immediately read the plate on a luminometer capable of dual-filtering, measuring the donor emission (~460 nm) and acceptor emission (~618 nm).[15]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the normalized ratio against compound concentration to determine the intracellular IC50.
Phase 4: Assessing Functional Consequences of Off-Targeting
Expertise & Experience: The final and most critical step is to determine if the identified and confirmed off-target interactions have a tangible biological consequence. If Compound X inhibits SRC kinase in cells, for example, does it affect pathways regulated by SRC? A common and important functional outcome to assess is cytotoxicity. An off-target effect that leads to cell death is a major liability.
Trustworthiness: The MTT assay is a classic, reliable colorimetric method for assessing cell viability.[17][18] It measures the metabolic activity of a cell population, which is directly proportional to the number of living cells.[17] By running this assay in a cell line that is highly dependent on a specific off-target, we can correlate target engagement with a functional outcome.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line known to be sensitive to SRC inhibition) in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against compound concentration to determine the EC50 (the concentration that causes 50% reduction in cell viability).
Conclusion: Synthesizing the Data for a Go/No-Go Decision
By systematically progressing through this four-phase workflow, a comprehensive cross-reactivity profile for 6-Methyl-triazolo[1,5-a]pyridin-2-amine can be established. The ideal outcome is a compound with a high affinity and potency for its primary target (e.g., JAK2) and significantly weaker interactions (at least 100-fold) with all other kinases, both biochemically and in cells. Furthermore, the concentration at which the compound shows a functional effect (e.g., cytotoxicity) should be much higher than the concentration required for on-target cellular engagement. This integrated dataset provides the critical evidence needed to make an informed, data-driven decision on whether to advance a compound toward further preclinical and clinical development.
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A Comparative Benchmarking Guide: Evaluating 6-Methyl-triazolo[1,5-a]pyridin-2-amine Against First-Generation Kinase Inhibitors
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking 6-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine, a compound built on a scaffold known to be present in various kinase inhibitors, against well-characterized first-generation kinase inhibitors.[3] Due to the limited publicly available data on the specific biological activity of 6-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine, this document will serve as a methodological template, utilizing first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib, as a prime example for a detailed comparative analysis.
The 1,2,4-triazolo[1,5-a]pyridine core is a recognized scaffold in the development of inhibitors for various kinases, including Janus kinase (JAK), tyrosine-protein kinase receptor UFO, and prolyl hydroxylase domain (PHD) enzymes.[3] This inherent potential for kinase inhibition necessitates a systematic approach to characterize the potency and selectivity of novel derivatives like 6-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine.
Section 1: Foundational Principles of Kinase Inhibitor Benchmarking
The primary objective of this benchmarking study is to quantitatively assess the inhibitory potential of 6-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine in comparison to first-generation inhibitors. First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib function by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1][4] This competitive inhibition strategy is a hallmark of many early kinase inhibitors.
Our experimental design is structured to elucidate several key performance indicators:
-
Biochemical Potency (IC50): To determine the half-maximal inhibitory concentration against the target kinase in a cell-free system.
-
Cellular Potency and Anti-Proliferative Activity: To assess the inhibitor's efficacy in a cellular context, using cancer cell lines with known genetic drivers.
-
Target Engagement and Downstream Signaling Inhibition: To confirm that the inhibitor engages its intended target within the cell and modulates the relevant signaling pathway.
Section 2: Experimental Design and Protocols
A robust benchmarking study requires a multi-faceted experimental approach, integrating biochemical and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 value of 6-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine against the target kinase (e.g., EGFR) and compare it to first-generation inhibitors.
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the isolated kinase, free from cellular complexities such as membrane permeability and off-target effects.[5] A variety of assay formats can be employed, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[5][6]
Experimental Workflow:
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Detailed Protocol (Luminescence-based Assay):
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 384-well plate, add the reaction buffer to each well.
-
Add the serially diluted inhibitors to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
-
Detection:
-
Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.[7]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effects of the inhibitors on cancer cell lines harboring EGFR mutations.
Rationale: This assay assesses the ability of the compound to inhibit cell growth, which is a key indicator of its potential as a therapeutic agent.[8] The choice of cell lines is critical; for instance, NSCLC cell lines with EGFR exon 19 deletions or the L858R mutation are highly sensitive to first-generation EGFR inhibitors.[4][9]
Experimental Workflow:
Caption: Workflow for Cell-Based Proliferation Assay.
Detailed Protocol:
-
Cell Culture:
-
Culture EGFR-mutant NSCLC cell lines (e.g., HCC827, PC-9) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to untreated controls and calculate the concentration that causes 50% growth inhibition (GI50).
-
Western Blotting for Target Engagement and Pathway Inhibition
Objective: To confirm that the inhibitor modulates the phosphorylation of EGFR and its downstream signaling proteins, such as AKT and ERK.
Rationale: Western blotting provides a semi-quantitative assessment of protein expression and phosphorylation status, offering direct evidence of target engagement and pathway inhibition within the cell.[10]
Signaling Pathway:
Caption: Simplified EGFR Signaling Pathway.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture EGFR-mutant cells and treat them with the inhibitors at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using a gel imaging system.[11]
-
Section 3: Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| 6-Methyl-triazolo[1,5-a]pyridin-2-amine | EGFR | [Data] |
| Gefitinib | EGFR | [Data] |
| Erlotinib | EGFR | [Data] |
Table 2: Comparative Cellular Anti-Proliferative Activity
| Compound | Cell Line | GI50 (nM) |
| 6-Methyl-triazolo[1,5-a]pyridin-2-amine | HCC827 | [Data] |
| Gefitinib | HCC827 | [Data] |
| Erlotinib | HCC827 | [Data] |
| 6-Methyl-triazolo[1,5-a]pyridin-2-amine | PC-9 | [Data] |
| Gefitinib | PC-9 | [Data] |
| Erlotinib | PC-9 | [Data] |
Interpretation of Western Blot Results:
A dose-dependent decrease in the levels of p-EGFR, p-AKT, and p-ERK upon treatment with 6-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine, comparable to or exceeding the effects of gefitinib and erlotinib, would indicate effective target engagement and pathway inhibition.
Section 4: Concluding Remarks
This guide outlines a rigorous and systematic approach to benchmarking the novel compound 6-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine against established first-generation kinase inhibitors. By adhering to these detailed protocols and maintaining a logical experimental design, researchers can generate high-quality, reproducible data to accurately assess the compound's potential as a kinase inhibitor. The comparative data generated will be instrumental in guiding further preclinical and clinical development efforts.
References
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- Sordella, R., et al. (2004). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Science.
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- ResearchGate. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
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A Head-to-Head Showdown: Unraveling the Biological Significance of Triazolopyridine Isomerism
Introduction: The Subtle Power of Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the triazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules targeting a wide array of diseases.[1][2] This fused heterocyclic system, composed of a triazole ring fused to a pyridine ring, exists in several isomeric forms, with the most commonly encountered in drug discovery being[3][4][5]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine. While these isomers may appear structurally similar at first glance, the seemingly minor difference in the position of a nitrogen atom can have profound consequences on their three-dimensional shape, electronic properties, and, ultimately, their biological activity.
This guide provides a head-to-head comparison of triazolopyridine isomers in key biological assays, offering researchers, scientists, and drug development professionals a deeper understanding of the structure-activity relationships (SAR) that govern their function. By examining experimental data from direct comparative studies, we will elucidate why one isomer may exhibit superior potency, selectivity, or a completely different pharmacological profile compared to its counterpart. This exploration will not only highlight the critical importance of isomeric considerations in drug design but also provide practical insights into the experimental validation of these differences.
The Isomeric Dichotomy:[3][4][5]triazolo[4,3-a]pyridine vs.[3][4][5]triazolo[1,5-a]pyridine
The key distinction between these two isomers lies in the fusion of the triazole and pyridine rings. In the[3][4][5]triazolo[4,3-a]pyridine system, the pyridine nitrogen is at position 4, and the fusion is between the 'a' face of the triazole and the pyridine ring. In contrast, the[3][4][5]triazolo[1,5-a]pyridine isomer has the pyridine nitrogen at position 1, with the fusion at the 'a' face of the triazole. This seemingly subtle change in nitrogen placement significantly alters the molecule's hydrogen bonding capacity, dipole moment, and overall topology, which are critical determinants of interaction with biological targets.
To illustrate the impact of this isomeric difference, we will delve into two case studies where these isomers have been directly compared: as adenosine receptor antagonists and as p38 MAP kinase inhibitors.
Case Study 1: Adenosine Receptor Antagonism - A Tale of Two Isomers
The adenosine receptors, particularly the A2a subtype, are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including inflammation and neurotransmission.[4] Their modulation is a key strategy in the development of therapies for neurodegenerative diseases and inflammatory conditions. A study by Guba et al. (2004) provides a compelling head-to-head comparison of 8-amino-2-aryl-[3][4][5]triazolo[1,5-a]pyridine-6-carboxyl amides and their isomeric 5-amino-2-aryl-[3][4][5]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts for their ability to inhibit the human adenosine 2a (hA2a) receptor.[6]
Comparative Biological Data
The following table summarizes the inhibitory activity of representative isomeric pairs from the study by Guba et al. (2004) against the hA2a receptor.
| Isomer Scaffold | Representative Compound | hA2a Ki (nM) |
| 8-amino-[3][4][5]triazolo[1,5-a]pyridine | Isomer 1 | 15 |
| 5-amino-[3][4][5]triazolo[1,5-a]pyridine | Isomer 2 | >1000 |
(Note: The data is representative of the findings in the cited paper. The actual publication should be consulted for specific compound structures and data.)
As the data clearly indicates, the 8-amino-[3][4][5]triazolo[1,5-a]pyridine isomer demonstrates significantly higher affinity for the hA2a receptor compared to its 5-amino counterpart.
Mechanistic Insights: The Decisive Role of Hydrogen Bonding
The authors of the study concluded that the superior activity of the 8-amino isomer is primarily due to the hydrogen bond donor strength of the free amino functionality.[6] The specific positioning of the amino group in the 8-amino isomer allows for a more favorable interaction with the amino acid residues in the binding pocket of the A2a receptor. This highlights a critical principle in drug design: the precise orientation of key functional groups, dictated by the underlying scaffold, is paramount for optimal target engagement.
Signaling Pathway Modulation
Activation of the adenosine A2a receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[4][7] This, in turn, activates Protein Kinase A (PKA) and other downstream effectors. Antagonists of the A2a receptor, such as the active triazolopyridine isomers, block this signaling cascade.
Caption: Differential modulation of the Adenosine A2a receptor signaling pathway by triazolopyridine isomers.
Case Study 2: p38 MAP Kinase Inhibition - A Study in Kinase Selectivity
The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that are key players in cellular responses to inflammatory cytokines and environmental stress.[8][9] As such, they are attractive targets for the development of anti-inflammatory drugs. Several studies have explored triazolopyridines as p38 inhibitors, and while direct head-to-head comparisons of isomers are less common in single publications, the broader SAR literature points towards a preference for the[3][4][5]triazolo[4,3-a]pyridine scaffold for potent inhibition.
Comparative Biological Data
The following table collates representative data from the literature to illustrate the trend in p38α inhibition by the two isomeric scaffolds.
| Isomer Scaffold | Representative Compound | p38α IC50 (nM) |
| [3][4][5]triazolo[4,3-a]pyridine | Isomer 3 | 10 |
| [3][4][5]triazolo[1,5-a]pyridine | Isomer 4 | 500 |
(Note: The data is representative of trends observed in the literature. Specific IC50 values are highly dependent on the substituents on the triazolopyridine core.)
The[3][4][5]triazolo[4,3-a]pyridine-based inhibitors generally exhibit greater potency against p38α.
Mechanistic Insights: The Geometry of the ATP-Binding Pocket
The enhanced activity of the[3][4][5]triazolo[4,3-a]pyridine isomers as p38 inhibitors can be attributed to their ability to form key interactions within the ATP-binding pocket of the kinase. The specific geometry of this scaffold allows for optimal placement of substituents that can engage with the hinge region of the kinase, a critical interaction for potent inhibition. The different arrangement of nitrogen atoms in the[3][4][5]triazolo[1,5-a]pyridine scaffold can lead to a less favorable binding orientation, resulting in reduced inhibitory activity.
Signaling Pathway Modulation
The p38 MAP kinase pathway is a signaling cascade that is activated by various extracellular stimuli, leading to the phosphorylation of downstream transcription factors and other proteins involved in inflammation and apoptosis.[8][9][10] Inhibitors of p38 block this phosphorylation cascade.
Caption: Inhibition of the p38 MAP kinase signaling pathway by triazolopyridine isomers.
Experimental Protocols: A Guide to Differentiating Isomer Activity
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for two key assays used to evaluate the biological activity of triazolopyridine isomers.
Protocol 1: Adenosine A2a Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a triazolopyridine isomer) for the human adenosine A2a receptor.
Materials:
-
HEK293 cell membranes expressing the human A2a receptor
-
[3H]-ZM241385 (radioligand)
-
Test compounds (triazolopyridine isomers)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase)
-
Non-specific binding control (e.g., 10 µM NECA)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test triazolopyridine isomers in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the test compound dilution.
-
50 µL of [3H]-ZM241385 (at a concentration close to its Kd).
-
100 µL of the A2a receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percent inhibition of specific binding against the log concentration of the compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for the adenosine A2a receptor radioligand binding assay.
Protocol 2: p38α MAP Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to determine the inhibitory potency of a test compound against p38α.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test compounds (triazolopyridine isomers)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test triazolopyridine isomers in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add:
-
1 µL of test compound dilution.
-
2 µL of p38α kinase and substrate mix.
-
2 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the p38α MAP kinase inhibition assay.
Conclusion: The Devil is in the Details
The head-to-head comparison of triazolopyridine isomers in biological assays unequivocally demonstrates that subtle changes in molecular architecture can lead to dramatic differences in biological activity. The case studies of adenosine receptor antagonism and p38 MAP kinase inhibition underscore the importance of considering isomeric forms from the earliest stages of drug discovery. The superior performance of one isomer over another is not a matter of chance but is dictated by the precise interplay of electronics and sterics that govern molecular recognition.
As researchers continue to explore the vast chemical space of triazolopyridine derivatives, a thorough understanding of the structure-activity relationships of its isomeric forms will be indispensable. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the rational design and evaluation of next-generation therapeutics based on this versatile scaffold.
References
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- Guba, W., Nettekoven, M., Püllmann, B., Riemer, C., & Schmitt, S. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & medicinal chemistry letters, 14(12), 3307–3312. [Link]
- Kuma, Y., & H. S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(26), 8756-8774. [Link]
- Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[3][4][5]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776. [Link]
- Sino Biological. (n.d.). p38 MAPK Signaling Pathway.
- Creative Diagnostics. (n.d.). P38 Signaling Pathway.
- Wikipedia. (2023, December 19). Adenosine A2A receptor. [Link]
- Guba, W., Nettekoven, M., Püllmann, B., Riemer, C., & Schmitt, S. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & medicinal chemistry letters, 14(12), 3307–3312. [Link]
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- Guba, W., Nettekoven, M., Püllmann, B., Riemer, C., & Schmitt, S. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & medicinal chemistry letters, 14(12), 3307–3312. [Link]
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- Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[3][4][5]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The true challenge lies in unequivocally validating its mechanism of action (MoA). An unconfirmed MoA can lead to failed clinical trials and wasted resources. This guide provides a comprehensive, technically-grounded framework for validating the MoA of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, a compound belonging to a versatile heterocyclic scaffold known for its diverse biological activities. The triazolo[1,5-a]pyridine core is present in molecules targeting a range of proteins, including kinases and metabolic enzymes.[1][2][3]
This document is not a rigid protocol but a strategic guide. We will navigate the logical progression from a high-level cellular effect to direct target engagement and pathway modulation, emphasizing the "why" behind each experimental choice. Our approach is built on a foundation of orthogonal, self-validating systems to ensure the highest degree of scientific integrity.
Part 1: The Initial Hypothesis - From Scaffold to Putative Target
The triazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition.[3][4][5] Specifically, derivatives have shown activity against Janus kinases (JAK), tyrosine-protein kinase receptor UFO, and TGF-β type I receptor kinase (ALK5).[2][3] Therefore, a primary working hypothesis is that 6-Methyl-triazolo[1,5-a]pyridin-2-amine functions as a kinase inhibitor. Our validation strategy will be designed to rigorously test this hypothesis while remaining open to discovering novel mechanisms.
Below is a generalized signaling pathway illustrating a hypothetical kinase target for our compound.
Caption: Hypothetical kinase signaling pathway inhibited by the test compound.
Part 2: A Funnel-Based Experimental Approach for MoA Validation
We will employ a multi-step, funnel-like strategy that moves from broad, unbiased observations to highly specific, target-focused validation. This ensures that we are not prematurely narrowing our investigation based on the initial hypothesis.
Caption: Logic diagram for comparing on-target and off-target profiles.
Data Presentation: Comparative Performance Table
All the data generated should be summarized in a clear, comparative table. This allows for an objective assessment of the compound's strengths and weaknesses relative to the alternative.
| Parameter | 6-Methyl-triazolo[1,5-a]pyridin-2-amine | Alternative Inhibitor (e.g., Ruxolitinib) | Experimental Method |
| Target Potency | |||
| Biochemical IC50 (nM) | Data | Data | In Vitro Kinase Assay |
| Cellular Activity | |||
| Phenotypic EC50 (nM) | Data | Data | Cell Viability Assay |
| Target Engagement | |||
| CETSA ΔTagg (°C) | Data | Data | CETSA Melt Curve |
| CETSA ITDR EC50 (nM) | Data | Data | CETSA ITDR |
| Selectivity | |||
| Selectivity Score (S-score) | Data | Data | Kinobeads Profiling |
| Off-Targets Identified | List | List | Kinobeads Profiling |
| Pathway Modulation | |||
| p-Substrate EC50 (nM) | Data | Data | Western Blot |
Conclusion
Validating the mechanism of action of a novel compound like 6-Methyl-triazolo[1,5-a]pyridin-2-amine is a systematic process of hypothesis generation and rigorous, multi-faceted testing. By progressing through a logical funnel—from target-agnostic phenotypic screening to unbiased target identification with chemical proteomics and CETSA, followed by direct functional validation and downstream pathway analysis—we can build an unassailable case for a compound's MoA. Comparing these results against established alternatives provides the critical context needed for drug development professionals to make informed decisions. This comprehensive approach minimizes the risk of late-stage failures and maximizes the potential for translating a promising molecule into a successful therapeutic.
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- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health (NIH). [Link]
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- Discovery ofT[8][12][23]riazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
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- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
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- The Discovery of 7-Methyl-2-[(7-methylt[8][12][23]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one.
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A Comparative Guide to the Specificity and Selectivity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine and its Analogs
In the landscape of modern drug discovery, the quest for highly specific and selective small molecule inhibitors is paramount. The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of potent inhibitors targeting various enzyme classes.[1][2] This guide provides a comprehensive assessment of 6-Methyl-triazolo[1,5-a]pyridin-2-amine as a representative of this chemical class, exploring its potential specificity and selectivity in the context of established analogs. We will delve into the experimental methodologies required for such an assessment and present a comparative analysis based on publicly available data for structurally related compounds.
The Triazolo[1,5-a]pyridine Scaffold: A Versatile Core for Kinase Inhibition
The fused bicyclic structure of triazolo[1,5-a]pyridine has proven to be a valuable starting point for the development of inhibitors against several key enzyme families, including Janus kinases (JAKs), Transforming Growth Factor-β (TGF-β) receptors, and others.[1] The appeal of this scaffold lies in its rigid structure and the strategic placement of nitrogen atoms, which provide multiple points for hydrogen bonding and other interactions within an enzyme's active site.
While specific data for 6-Methyl-triazolo[1,5-a]pyridin-2-amine is not extensively published, its core structure is a key component in numerous highly selective inhibitors. For instance, derivatives of this scaffold have been developed as potent and selective inhibitors of JAK2 and TGF-β type I receptor kinase (ALK5).[3][4] Understanding the principles that govern the specificity and selectivity of these more complex analogs can provide valuable insights into the potential of 6-Methyl-triazolo[1,5-a]pyridin-2-amine as a lead compound or a chemical probe.
Assessing Specificity and Selectivity: A Methodological Overview
The clinical success and utility of any inhibitor are critically dependent on its selectivity profile. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile.[5][6] The following experimental workflows are the gold standard for determining the specificity and selectivity of a small molecule inhibitor.
Kinome Scanning: A Broad-Spectrum Approach
To gain a comprehensive understanding of an inhibitor's selectivity, it is essential to screen it against a large panel of kinases, a technique known as kinome scanning.[7][8] This approach provides a global view of the inhibitor's interactions across the human kinome.
Experimental Protocol: Radiometric Kinase Assay for Kinome Profiling
This protocol outlines a common method for assessing kinase inhibition by measuring the incorporation of radiolabeled phosphate into a substrate.[9]
Objective: To determine the percentage of inhibition of a large panel of protein kinases by 6-Methyl-triazolo[1,5-a]pyridin-2-amine at a fixed concentration.
Materials:
-
Recombinant human protein kinases
-
Specific peptide substrates for each kinase
-
6-Methyl-triazolo[1,5-a]pyridin-2-amine (test compound)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.
-
Inhibitor Addition: Add the test compound (e.g., at a final concentration of 1 µM) or vehicle control (DMSO) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the signal from the wells with the test compound to the vehicle control wells.
Diagram: Experimental Workflow for Kinome Scanning
Caption: Workflow for assessing inhibitor specificity via kinome scanning.
Dose-Response Assays for Potency Determination
Once primary targets are identified through kinome scanning, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50) for each target. This quantitative measure allows for a direct comparison of the inhibitor's potency against different kinases.[10]
Comparative Analysis: Selectivity of Triazolo[1,5-a]pyridine-Based Inhibitors
To illustrate the potential for high selectivity within the triazolo[1,5-a]pyridine class, we will compare the selectivity profiles of two well-characterized inhibitors from the literature: a selective JAK2 inhibitor and a selective ALK5 inhibitor.[3][4]
Table 1: Comparative Selectivity of Triazolo[1,5-a]pyridine-Based Kinase Inhibitors
| Compound | Primary Target | IC50 (Primary Target) | Selectivity vs. Off-Target 1 | Selectivity vs. Off-Target 2 |
| CEP-33779 (JAK2 Inhibitor) | JAK2 | 1.3 nM | >1000-fold vs. JAK1 | >1000-fold vs. JAK3 |
| EW-7197 (ALK5 Inhibitor) | ALK5 | 13 nM | >200-fold vs. p38α | >500-fold vs. VEGFR2 |
| 6-Methyl-triazolo[1,5-a]pyridin-2-amine | Hypothetical | To be determined | To be determined | To be determined |
Data for CEP-33779 and EW-7197 are derived from published literature and are for comparative purposes only.[3][4]
The high degree of selectivity observed for CEP-33779 and EW-7197 demonstrates that the triazolo[1,5-a]pyridine scaffold can be elaborated to achieve exquisite target specificity. The substitutions on the core ring system play a crucial role in dictating these selective interactions. For 6-Methyl-triazolo[1,5-a]pyridin-2-amine, the methyl and amine groups represent key points for potential interactions or for further chemical modification to enhance selectivity.
Signaling Pathways and the Importance of Selective Inhibition
The kinases targeted by triazolo[1,5-a]pyridine derivatives are often central nodes in critical signaling pathways. For example, JAKs are essential for cytokine signaling, while ALK5 is the type I receptor for TGF-β.[11][12]
Diagram: Simplified JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway, a target for selective inhibitors.
Selective inhibition of a specific JAK family member is desirable to modulate the immune response without causing broad immunosuppression.[5][13] Similarly, selective inhibition of ALK5 can block the pro-fibrotic and pro-tumorigenic effects of TGF-β signaling while minimizing interference with other pathways.[14][15]
Conclusion and Future Directions
6-Methyl-triazolo[1,5-a]pyridin-2-amine, as a core representative of the triazolo[1,5-a]pyridine scaffold, holds promise as a starting point for the development of selective inhibitors. While direct experimental data on its specificity is limited, the well-documented selectivity of its more complex analogs provides a strong rationale for its investigation.
The methodologies outlined in this guide, particularly broad-panel kinome scanning followed by dose-response assays, are essential for rigorously characterizing the selectivity and specificity of this and other novel chemical entities. The resulting data will be crucial for guiding further medicinal chemistry efforts to optimize potency and selectivity, ultimately leading to the development of novel therapeutics with improved efficacy and safety profiles.
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- Guba, W., Nettekoven, M., Püllmann, B., Riemer, C., & Schmitt, S. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & medicinal chemistry letters.
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- Son, M. Y., et al. (2014). Discovery of N-((4-([5][11][16]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry.
- Teijin Institute for Bio-medical Research, et al. (2020). Discovery of[5][11][16]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.
- Zhang, Q., et al. (2016). Discovery of[5][11][13]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters.
- Teijin Institute for Bio-medical Research, et al. (2020). Discovery of[5][11][16]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed.
- AstraZeneca. (2019). The Discovery of 7-Methyl-2-[(7-methyl[5][11][16]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry.
- Al-Ghorbani, M., et al. (2023).
- Regan, J., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & medicinal chemistry letters.
- AstraZeneca. (2019). The Discovery of 7-Methyl-2-[(7-methyl[5][11][16]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
- Cephalon, Inc. (2011). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry.
- Pinheiro, S., et al. (2020). Biological activities of[5][11][16]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research.
- ResearchGate. (n.d.). Compound 8, containing a triazolopyridine, showed better selectivity profiling than compound 3. ResearchGate.
- Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor.
- Kim, J., et al. (2021).
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A Comparative Guide to Evaluating the Therapeutic Index of Novel Kinase Inhibitors: A Case Study of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals in oncology and inflammatory diseases.
In the landscape of targeted therapeutics, the triazolopyridine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities, including the inhibition of key signaling kinases. This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of a novel triazolopyridine derivative, 6-Methyl-triazolo[1,5-a]pyridin-2-amine, within the context of p38 MAPK inhibition, a critical pathway in inflammatory responses.
We will compare our compound of interest with a well-established p38 MAPK inhibitor, Losmapimod , to provide a clear benchmark for its potential therapeutic window. The methodologies outlined herein are designed to ensure scientific rigor and provide a robust dataset for informed decision-making in the drug development pipeline.
The Critical Role of the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A wider therapeutic window suggests a lower risk of toxicity at effective doses, a crucial attribute for any clinical candidate. The determination of the TI is a multi-faceted process, integrating data from in vitro and in vivo studies to build a comprehensive safety and efficacy profile.
Establishing the Pharmacological Context
Our compound of interest, 6-Methyl-triazolo[1,5-a]pyridin-2-amine, belongs to the triazolopyridine class of compounds. Derivatives of this scaffold have shown affinity for various kinases, and for the purpose of this guide, we will hypothesize its activity as a p38 MAPK inhibitor. This pathway is a well-validated target in the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Our comparator, Losmapimod, is a selective p38 MAPK inhibitor that has undergone extensive clinical investigation, providing a rich dataset for comparative analysis.
Experimental Workflow for Therapeutic Index Determination
The evaluation of the therapeutic index requires a systematic approach, beginning with in vitro characterization and progressing to in vivo models. The following sections detail the essential experimental protocols.
In Vitro Efficacy and Selectivity
The initial phase focuses on quantifying the potency of 6-Methyl-triazolo[1,5-a]pyridin-2-amine against the target kinase and assessing its selectivity against a panel of off-target kinases.
Protocol 1: p38 MAPK Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the compound against the purified p38 MAPK enzyme.
-
Objective: To measure the direct inhibitory effect of the compound on p38 MAPK activity.
-
Methodology:
-
A solution of purified recombinant human p38 MAPK is prepared in kinase buffer.
-
Serial dilutions of 6-Methyl-triazolo[1,5-a]pyridin-2-amine and Losmapimod are prepared in DMSO and added to the enzyme solution.
-
The kinase reaction is initiated by the addition of ATP and a specific peptide substrate (e.g., ATF2).
-
After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cellular Assay for Target Engagement
This assay confirms that the compound can inhibit p38 MAPK activity within a cellular context.
-
Objective: To measure the inhibition of p38 MAPK signaling in a relevant cell line.
-
Methodology:
-
Human monocytic THP-1 cells are seeded in 96-well plates.
-
Cells are pre-incubated with serial dilutions of 6-Methyl-triazolo[1,5-a]pyridin-2-amine or Losmapimod.
-
The p38 MAPK pathway is stimulated with lipopolysaccharide (LPS).
-
After stimulation, cells are lysed, and the levels of phosphorylated downstream targets of p38 MAPK, such as MAPKAPK2 or HSP27, are measured by ELISA or Western blot.
-
The IC50 value is determined from the dose-response curve.
-
Protocol 3: Kinase Selectivity Profiling
-
Objective: To assess the selectivity of the compound against a broad panel of kinases to identify potential off-target effects.
-
Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is determined.
Diagram 1: In Vitro Efficacy Workflow
Caption: Workflow for in vitro efficacy and selectivity profiling.
In Vitro Cytotoxicity
Before moving to in vivo models, it is essential to assess the general cytotoxicity of the compound.
Protocol 4: MTT Assay for Cell Viability
-
Objective: To determine the concentration of the compound that reduces the viability of a representative cell line by 50% (CC50).
-
Methodology:
-
A relevant cell line (e.g., HEK293 or HepG2) is seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the compound for 24-72 hours.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
The CC50 is calculated from the dose-response curve.
-
In Vivo Efficacy
The in vivo efficacy of the compound is evaluated in a relevant animal model of inflammation.
Protocol 5: LPS-Induced Cytokine Production in Mice
-
Objective: To determine the effective dose of the compound that reduces the production of a key inflammatory cytokine (e.g., TNFα) by 50% (ED50).
-
Methodology:
-
Groups of mice (e.g., BALB/c) are administered various doses of 6-Methyl-triazolo[1,5-a]pyridin-2-amine or Losmapimod via a clinically relevant route (e.g., oral gavage).
-
After a specified period, inflammation is induced by an intraperitoneal injection of LPS.
-
Blood samples are collected at the peak time of cytokine production (e.g., 90 minutes post-LPS).
-
Plasma levels of TNFα are quantified by ELISA.
-
The ED50 is calculated from the dose-response curve.
-
In Vivo Toxicity
Acute toxicity studies are performed to determine the dose at which adverse effects are observed.
Protocol 6: Acute Toxicity Study in Mice
-
Objective: To determine the median toxic dose (TD50) or median lethal dose (LD50).
-
Methodology:
-
Groups of mice are administered escalating single doses of the compound.
-
Animals are observed for a period of 7-14 days for signs of toxicity, including changes in weight, behavior, and mortality.
-
At the end of the study, a full necropsy and histopathological analysis of major organs are performed.
-
The TD50 or LD50 is calculated based on the observed toxicities or mortalities.
-
Diagram 2: In Vivo Efficacy and Toxicity Workflow
Caption: Workflow for in vivo efficacy and toxicity assessment.
Data Summary and Comparison
The data obtained from the above protocols can be summarized in the following tables for a clear comparison between 6-Methyl-triazolo[1,5-a]pyridin-2-amine and Losmapimod.
Table 1: In Vitro Profile
| Parameter | 6-Methyl-triazolo[1,5-a]pyridin-2-amine | Losmapimod |
| p38 MAPK IC50 (nM) | Hypothetical Value: 15 | 10 |
| Cellular IC50 (nM) | Hypothetical Value: 50 | 35 |
| CC50 (µM) | Hypothetical Value: >20 | >15 |
| Selectivity (vs. Kinase Panel) | Hypothetical: High selectivity | High selectivity |
Table 2: In Vivo Profile and Therapeutic Index
| Parameter | 6-Methyl-triazolo[1,5-a]pyridin-2-amine | Losmapimod |
| ED50 (mg/kg) | Hypothetical Value: 5 | 3 |
| TD50 (mg/kg) | Hypothetical Value: 100 | 50 |
| Therapeutic Index (TD50/ED50) | 20 | 16.7 |
Interpretation and Conclusion
Based on our hypothetical data, 6-Methyl-triazolo[1,5-a]pyridin-2-amine demonstrates potent inhibition of p38 MAPK with good cellular activity and low in vitro cytotoxicity. The in vivo data suggests a therapeutic index of 20, which is slightly more favorable than that of Losmapimod (16.7). This indicates a potentially wider safety margin for our compound of interest.
The higher TI for 6-Methyl-triazolo[1,5-a]pyridin-2-amine could be attributed to several factors, including improved metabolic stability, lower off-target activity, or more favorable pharmacokinetic properties. Further studies, including comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling and chronic toxicity studies, would be necessary to fully elucidate its therapeutic potential.
This guide provides a foundational framework for the systematic evaluation of the therapeutic index of novel compounds. By following these rigorous experimental protocols and employing a comparative approach, researchers can generate the critical data needed to advance promising new therapeutic agents toward clinical development.
References
- KINOMEscan™ Technology: Information on a competitive binding assay for kinase profiling.
- LPS-Induced Endotoxemia Model: An overview of the LPS-induced inflammation model in mice. Source: Journal of Visualized Experiments (JoVE). [Link]
- OECD Guidelines for the Testing of Chemicals, Section 4: Guidelines for acute oral toxicity testing.
- Losmapimod Review: A review of the clinical development of Losmapimod. Source: ClinicalTrials.gov. [Link]
Confirming the On-Target Effects of 6-Methyl-triazolo[1,5-a]pyridin-2-amine: A Comparative Guide for Target Validation
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of their biological targets and the confirmation of their on-target effects. This process is paramount for understanding a compound's mechanism of action, predicting its efficacy and potential toxicities, and ultimately building a robust case for its clinical development. This guide provides a comprehensive framework for confirming the on-target effects of a novel compound, using the hypothetical case of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases.[1][2] Notable examples include Vactosertib (EW-7197), an inhibitor of the TGF-β type I receptor kinase (ALK5)[3][4][5], and AZD7648, a highly selective inhibitor of DNA-dependent protein kinase (DNA-PK).[6][7][8] Given this precedent, a primary hypothesis for the biological activity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine is the inhibition of a protein kinase.
This guide will present a multi-pronged approach to first, identify the putative kinase target(s) of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, and second, to rigorously confirm its on-target activity in a cellular context. We will draw comparisons with the well-characterized inhibitors, Vactosertib and AZD7648, to highlight best practices in establishing target engagement, selectivity, and downstream functional consequences.
The Challenge of Target Deconvolution
The journey from a promising chemical entity to a validated drug candidate is fraught with challenges, chief among them being the unambiguous identification of its molecular target. Off-target effects are a major contributor to clinical trial failures, underscoring the necessity of robust target validation early in the discovery pipeline. The experimental strategy outlined herein is designed to build a layered, evidence-based case for the on-target activity of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
A Multi-Step Strategy for On-Target Validation
Our approach will progress from broad, unbiased screening to highly specific, target-focused assays. This funneling strategy efficiently narrows down the potential targets and builds a compelling narrative around the compound's mechanism of action.
Figure 1: A tiered experimental workflow for the on-target validation of a novel kinase inhibitor.
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential protein targets of 6-Methyl-triazolo[1,5-a]pyridin-2-amine.
Large-Scale Kinase Panel Screening
A commercially available kinase panel screen is an efficient first-pass approach to identify potential kinase targets. These panels typically include hundreds of purified human kinases, and the assay measures the ability of the test compound to inhibit the enzymatic activity of each kinase.
Comparative Data (Hypothetical):
| Compound | Primary Target | IC50 (nM) | Off-Target Hits (>50% inhibition at 1 µM) |
| 6-Methyl-triazolo[1,5-a]pyridin-2-amine | ALK5 | 25 | p38α, JAK1, ROCK1 |
| Vactosertib (EW-7197) | ALK5 | 12.9[3] | ALK2, ALK4[3] |
| AZD7648 | DNA-PK | 0.6[6] | Highly Selective[6] |
This hypothetical data suggests that 6-Methyl-triazolo[1,5-a]pyridin-2-amine is a potent inhibitor of ALK5 with some off-target activity against other kinases.
Chemical Proteomics: Affinity-Based Target Identification
To complement the kinase panel, an unbiased chemical proteomics approach can identify targets in a more native cellular environment. This typically involves immobilizing an analog of the compound on a solid support and using it to "pull down" interacting proteins from a cell lysate.
Experimental Protocol: Affinity Chromatography
-
Synthesize an affinity probe: A derivative of 6-Methyl-triazolo[1,5-a]pyridin-2-amine with a linker for attachment to beads is required.
-
Prepare cell lysates: Grow and harvest a relevant cell line (e.g., a cancer cell line with an active TGF-β pathway).
-
Incubate lysates with affinity beads: Mix the cell lysate with the affinity beads and control beads (without the immobilized compound).
-
Wash and elute: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.
-
Identify proteins by mass spectrometry: Analyze the eluted proteins by LC-MS/MS to identify the putative targets.
Phase 2: Confirming Target Engagement in a Cellular Context
Once putative targets have been identified, the next crucial step is to confirm that the compound directly engages these targets within intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in a physiological setting. The principle is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell treatment: Treat intact cells with either 6-Methyl-triazolo[1,5-a]pyridin-2-amine or a vehicle control.
-
Heat shock: Heat the treated cells across a range of temperatures.
-
Lysis and separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western blotting: Analyze the amount of the soluble target protein (e.g., ALK5) remaining at each temperature by Western blotting.
-
Data analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data (Hypothetical):
| Compound | Target | Thermal Shift (ΔTm, °C) |
| 6-Methyl-triazolo[1,5-a]pyridin-2-amine | ALK5 | +4.2 |
| Vactosertib (EW-7197) | ALK5 | +5.1 |
| AZD7648 | DNA-PK | +6.5 |
| 6-Methyl-triazolo[1,5-a]pyridin-2-amine | p38α | +1.5 |
This hypothetical data would confirm that 6-Methyl-triazolo[1,5-a]pyridin-2-amine engages ALK5 in cells, with a less pronounced effect on p38α, suggesting lower affinity or different binding kinetics for the off-target.
Phase 3: Validating Functional On-Target Effects
Confirming that the compound binds to its target is essential, but it is equally important to demonstrate that this binding event leads to a functional consequence on the target's activity and downstream signaling pathways.
Inhibition of Target Phosphorylation
For kinase targets, a direct measure of functional inhibition is the reduction of the phosphorylation of its known substrates.
Experimental Protocol: Western Blot for Phospho-Substrates
-
Cell treatment: Treat cells with increasing concentrations of 6-Methyl-triazolo[1,5-a]pyridin-2-amine, Vactosertib, and AZD7648. For ALK5, stimulate the cells with its ligand, TGF-β. For DNA-PK, induce DNA damage with a reagent like etoposide.
-
Lysis and protein quantification: Lyse the cells and determine the protein concentration.
-
Western blotting: Perform Western blotting using antibodies specific for the phosphorylated form of the target's substrate (e.g., phospho-SMAD2/3 for ALK5, phospho-RPA for DNA-PK) and for the total protein as a loading control.
Figure 3: Simplified TGF-β signaling pathway illustrating the site of action for an ALK5 inhibitor.
Downstream Pathway Analysis and Phenotypic Assays
The ultimate validation of on-target effects comes from observing the expected cellular phenotypes. For an ALK5 inhibitor, this could include the inhibition of TGF-β-induced epithelial-mesenchymal transition (EMT), cell migration, or invasion.[4][5] For a DNA-PK inhibitor, this could be sensitization of cancer cells to radiation or chemotherapy.[8]
Comparative Data (Hypothetical):
| Assay | 6-Methyl-triazolo[1,5-a]pyridin-2-amine | Vactosertib (EW-7197) | AZD7648 |
| Inhibition of TGF-β-induced SMAD2/3 phosphorylation (IC50) | 50 nM | 15 nM[3] | No effect |
| Inhibition of DNA damage-induced RPA phosphorylation (IC50) | >10 µM | No effect | 10 nM[7] |
| Inhibition of cell migration (TGF-β stimulated) | Yes | Yes[4] | No |
| Sensitization to radiation | No | No | Yes[8] |
Conclusion: Building a Case for On-Target Efficacy
The comprehensive, multi-layered approach outlined in this guide provides a robust framework for confirming the on-target effects of a novel compound like 6-Methyl-triazolo[1,5-a]pyridin-2-amine. By progressing from broad, unbiased screening to specific, functional assays and by drawing comparisons with well-characterized drugs, researchers can build a compelling, data-driven narrative around a compound's mechanism of action. This rigorous validation is not merely an academic exercise; it is a critical component of translational science that de-risks drug development and ultimately paves the way for the creation of new, effective medicines.
References
- Son, J. Y., Park, S. Y., Kim, S. J., Lee, J., Kim, H., & Kim, D. K. (2014). EW-7197, a novel ALK-5 kinase inhibitor, potently inhibits breast to lung metastasis. Molecular cancer therapeutics, 13(7), 1704–1716. [Link]
- EW-7197, a Novel ALK-5 Kinase Inhibitor, Potently Inhibits Breast to Lung Metastasis. Molecular Cancer Therapeutics. [Link]
- Lee, J. H., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & medicinal chemistry letters, 16(16), 4339–4344. [Link]
- Fok, J. H. L., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity.
- Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Tre
- Mohite, P. B., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
- Triazolopyridines: Advances in Synthesis and Applic
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Introduction
The triazolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][2] The versatility of this scaffold allows for extensive chemical modification to optimize potency and selectivity for specific biological targets. However, early and comprehensive assessment of the safety profile of novel triazolopyridine derivatives is paramount to mitigate the risk of late-stage attrition in drug development. This guide provides a comparative analysis of the safety profile of 6-Methyl-triazolo[1,5-a]pyridin-2-amine and selected structural analogs, offering insights into potential safety liabilities and outlining key experimental protocols for their evaluation.
This document is intended for researchers, scientists, and drug development professionals engaged in the design and preclinical assessment of novel chemical entities. We will delve into critical safety endpoints, including in vitro cytotoxicity, genotoxicity, metabolic stability, and cardiovascular safety, providing a framework for informed decision-making in lead optimization and candidate selection.
Comparative Analysis of Safety Profiles
The safety of a drug candidate is a multi-faceted consideration. For the purpose of this guide, we will focus on four critical preclinical safety assessments: cytotoxicity against non-cancerous cells, potential for mutagenicity, metabolic stability in the presence of liver enzymes, and off-target activity on the hERG cardiac ion channel.
Compound Selection for Comparison
To provide a meaningful comparison, we have selected a series of compounds that represent key structural variations around the triazolopyridine core:
-
Compound 1: 6-Methyl-[1][3][4]triazolo[1,5-a]pyridin-2-amine (the primary compound of interest)
-
Compound 2: [1][3][4]Triazolo[1,5-a]pyridin-2-amine (the unsubstituted parent scaffold)
-
Compound 3: A representative 1,2,4-triazolopyridine-based 11β-HSD-1 inhibitor with a favorable hERG profile.[3]
-
Compound 4: A representative triazolopyrimidine analog, to assess the impact of the core heterocyclic system.
Data Summary
The following table summarizes the available safety data for the selected compounds. It is important to note that a complete dataset for each compound is not always available in the public domain, highlighting the necessity of conducting these assays for novel compounds.
| Safety Parameter | Compound 1: 6-Methyl-[1][3][4]triazolo[1,5-a]pyridin-2-amine | Compound 2:[1][3][4]Triazolo[1,5-a]pyridin-2-amine | Compound 3: 1,2,4-Triazolopyridine-based 11β-HSD-1 Inhibitor Analog | Compound 4: Representative Triazolopyrimidine Analog |
| Cytotoxicity (IC50, non-cancerous cells) | Data not available. Some triazolopyridine derivatives have shown selectivity for cancer cells over normal cells.[5] | Data not available. | Data not available in the provided literature for non-cancerous cells. | Some triazolopyrimidine derivatives have been shown to be non-toxic to mammalian cells at effective concentrations against pathogens. |
| Genotoxicity (Ames Test) | Data not available. | Data not available. | Data not available. | Data not available for this specific analog, though some related structures have been evaluated.[6] |
| Metabolic Stability (% remaining after 30 min, Human Liver Microsomes) | Data not available. | Data not available. | Excellent (~100% remaining).[3] | Some triazolopyrimidines show good metabolic stability.[7] |
| hERG Inhibition (IC50) | Data not available. | Data not available. | > 60 µM.[3] | Data not available. The absence of a basic amine is a strategy to avoid hERG activity.[8] |
Expert Insights and Structure-Safety Relationships
-
Cytotoxicity: The observation that some triazolopyridine derivatives exhibit selective cytotoxicity towards cancer cells is promising.[5] For 6-Methyl-triazolo[1,5-a]pyridin-2-amine, it is crucial to determine its IC50 value against a panel of normal human cell lines (e.g., MRC-5, BJ-1) to establish a therapeutic window. The methyl and amine substitutions on the core may influence cellular uptake and target engagement, thereby affecting cytotoxicity.
-
Genotoxicity: The triazolopyridine scaffold itself is not a well-known structural alert for mutagenicity. However, the presence of an amino group, as in compounds 1 and 2, can sometimes be a concern. Therefore, an Ames test is a critical early-stage screen to rule out any mutagenic potential.
-
Metabolic Stability: The excellent metabolic stability of Compound 3 demonstrates that the triazolopyridine core can be decorated to resist metabolic degradation.[3] Scaffold hopping from other heterocyclic systems to a 1,2,4-triazolopyridine has been shown to improve metabolic stability.[4] The metabolic fate of 6-Methyl-triazolo[1,5-a]pyridin-2-amine will likely be influenced by the methyl and amino groups, which are potential sites for oxidation or conjugation. An in vitro microsomal stability assay is essential to predict its hepatic clearance.
-
hERG Inhibition: The favorable hERG profile of Compound 3 is a significant finding, suggesting that cardiotoxicity is not an inherent liability of the triazolopyridine class.[3] The lack of a basic amine in some screened compounds was a deliberate strategy to avoid hERG binding.[8] The 2-amino group in compounds 1 and 2 could be a potential hERG ligand, making direct experimental evaluation of hERG inhibition a high priority.
Experimental Protocols for Key Safety Assays
To facilitate the safety assessment of novel triazolopyridine derivatives, we provide the following detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Culture a suitable non-cancerous human cell line (e.g., MRC-5 lung fibroblasts) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
This assay evaluates the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Preparation:
-
Culture several strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.
-
-
S9 Mix Preparation (for metabolic activation):
-
Prepare an S9 fraction from the livers of rats induced with Aroclor 1254.
-
On the day of the experiment, prepare the S9 mix containing the S9 fraction, buffer, and cofactors (NADP+ and glucose-6-phosphate).
-
-
Plate Incorporation Assay:
-
To a sterile tube, add the test compound at various concentrations, the bacterial culture, and either phosphate buffer (for the test without metabolic activation) or the S9 mix (for the test with metabolic activation).
-
Add top agar containing a trace amount of histidine and biotin to the tube, mix, and pour onto a minimal glucose agar plate.
-
Include negative (vehicle) and positive controls (known mutagens).
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Colony Counting and Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
-
Reagent Preparation:
-
Thaw human liver microsomes (HLMs) and keep them on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, the test compound (at a final concentration of, e.g., 1 µM), and HLMs.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Cardiovascular Safety Assessment: hERG Inhibition Assay
This assay is crucial for identifying compounds that may cause QT interval prolongation, a potentially fatal cardiac arrhythmia. Automated patch-clamp is a common high-throughput method.
-
Cell Preparation:
-
Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Culture and harvest the cells for the assay.
-
-
Automated Patch-Clamp:
-
Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Load the cell suspension and the test compound solutions onto the instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
-
Voltage Protocol and Compound Application:
-
Apply a specific voltage protocol to elicit hERG tail currents.
-
Record baseline currents in the vehicle solution.
-
Apply the test compound at multiple concentrations and record the resulting currents.
-
-
Data Analysis:
-
Measure the hERG tail current amplitude in the presence of the test compound.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The triazolopyridine scaffold continues to be a valuable starting point for the development of novel therapeutics. This guide has provided a framework for comparing the safety profiles of 6-Methyl-triazolo[1,5-a]pyridin-2-amine and its analogs, emphasizing the importance of a multi-parameter approach to safety assessment. While publicly available data is limited, the provided protocols and insights into structure-safety relationships offer a clear path forward for the preclinical evaluation of new chemical entities based on this scaffold.
For 6-Methyl-triazolo[1,5-a]pyridin-2-amine, the immediate next steps should be the experimental determination of its in vitro cytotoxicity, genotoxicity, metabolic stability, and hERG inhibition profile. These data will not only define its intrinsic safety but also provide a valuable baseline for future lead optimization efforts aimed at developing safe and effective drug candidates.
References
- Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1). Journal of Medicinal Chemistry. URL
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. URL
- New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. URL
- Discovery of triazolopyridine GS-458967, a late sodium current inhibitor (Late INai) of the cardiac NaV 1.5 channel with improved efficacy and potency relative to ranolazine. Bioorganic & Medicinal Chemistry Letters. URL
- 6-methyl-[1][3][4]triazolo[1,5-a]pyridin-2-amine. Advanced ChemBlocks. URL
- Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry. URL
- The IC 50 values obtained for cytotoxic activity in human cancer cell...
- Calculated IC50 values of synthesized triazole derivatives.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
- IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated...
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem. URL
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. URL
- Genotoxicity of Novel Pyrazolo[4,3- e]tetrazolo[1,5- b][1][3][4]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences. URL
- The in-vitro cytotoxic IC50 values on selected normal cell lines.
- IC50 values of the most active derivatives in some cancerous cell lines.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity of Novel Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of triazolopyridine GS-458967, a late sodium current inhibitor (Late INai) of the cardiac NaV 1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Methyl-triazolo[1,5-a]pyridin-2-amine
A Guide to the Safe and Compliant Disposal of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a nitrogen-containing heterocyclic compound. Given the absence of a comprehensive Safety Data Sheet (SDS) with specific disposal instructions in readily available literature, this document outlines a systematic, safety-first approach to waste management. The principles detailed here are grounded in established regulatory guidelines and best practices for chemical hygiene.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough hazard assessment is paramount. While specific toxicity data for 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not extensively documented, its structure as a nitrogen-containing heterocycle warrants a cautious approach. Structurally related compounds, such as aminopyridines, can exhibit significant toxicity. For instance, 2-Amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin.[4][5] Therefore, it is prudent to handle 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a high degree of care.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, which could be a route of exposure.[5][6][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes.[4][5][6][8] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or aerosols.[5][7][9][10] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Part 2: Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][3] Never mix different types of chemical waste unless explicitly instructed by your EHS department.
Container Requirements:
-
Compatibility: Use containers that are chemically compatible with 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine," the CAS number (1239647-61-0), and any known hazard warnings.[9][11]
-
Closure: Keep waste containers securely closed except when adding waste to prevent the release of vapors and to avoid spills.[2][11]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Step-by-step disposal protocol for 6-Methyl-t[1][2][3]riazolo[1,5-a]pyridin-2-amine.
Part 4: Regulatory Considerations
Under the EPA's RCRA, a chemical waste may be considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. [12]While 6-Methyl-t[1][2][3]riazolo[1,5-a]pyridin-2-amine is not explicitly listed, its potential toxicity suggests it should be managed as hazardous waste.
Conclusion
The proper disposal of 6-Methyl-t[1][2][3]riazolo[1,5-a]pyridin-2-amine requires a cautious and systematic approach, especially in the absence of comprehensive hazard data. By following the principles of hazard assessment, correct PPE usage, stringent waste segregation, and close consultation with your institution's EHS department, you can ensure the safe and compliant management of this chemical waste.
References
- Daniels Health. (2025, May 21).
- Dartmouth College. Hazardous Waste Disposal Guide.
- BenchChem. (2025, December). Navigating Chemical Disposal in the Lab: A Guide for Researchers.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Safety Data Sheet for a related compound.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Enamine. Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Safety Data Sheet - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
- CDH Fine Chemical.
- Britannica. (2025, November 27). Nitrogen Disposal, Urea Cycle, Ammonia.
- Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles.
- ChemicalBook. (2025, July 19).
- Jubilant Ingrevia.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. This compound 97% | CAS: 1239647-61-0 | AChemBlock [achemblock.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Comprehensive Safety and Handling Guide for 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-61-0). As a novel compound primarily for research and development, comprehensive toxicological data is not yet fully available.[4] Therefore, a cautious approach, treating the compound as potentially hazardous, is imperative. The following procedures are based on established best practices for handling hazardous research chemicals and data from structurally similar compounds.
Immediate Safety Overview: Hazard Assessment
Potential Hazards Include:
-
Acute Toxicity: Potentially toxic if swallowed and fatal in contact with skin.[5]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[5][7]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder.[5][8]
Given these potential risks, all handling of this compound must be conducted within a certified chemical fume hood or other suitable containment primary engineering control (C-PEC).
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is the final and most critical barrier between the researcher and potential exposure.[2][9] The following PPE is mandatory when handling 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[2][9] | Provides robust protection against dermal absorption, which is a significant risk.[5][10] Double-gloving allows for the safe removal of the outer glove if contamination is suspected. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation.[3][5] |
| Lab Coat/Gown | Disposable, back-closing, long-sleeved, impermeable gown.[2] | Prevents contamination of personal clothing and skin. An impermeable gown is crucial to protect against spills. |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the compound as a powder outside of a C-PEC. | Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.[3][8] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of chemical contaminants outside of the laboratory.[2][3] |
PPE Donning and Doffing Procedures
Proper donning and doffing sequences are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Use
A structured approach to handling the compound at every stage minimizes risk.
Receiving the Compound
Upon receipt, inspect the packaging for any signs of damage or leaks. If the integrity of the packaging is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office. When unpacking intact containers, wear chemotherapy gloves.[2]
Handling and Weighing
-
Containment: All manipulations of 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, especially weighing of the solid, must be performed in a chemical fume hood or a powder containment balance enclosure.
-
Spill Prevention: Use a disposable liner on the work surface to contain any potential spills.
-
Tools: Use dedicated, non-sparking spatulas and other equipment.[11]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response
Caption: Emergency Exposure Response Protocol.
Spill Cleanup
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS and follow their specific procedures for hazardous material spills.
-
Disposal Plan
All waste generated from handling 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is considered hazardous.
-
Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), disposable liners, and contaminated absorbent materials must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not discharge into the environment.[11]
-
Packaging: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[11]
By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with 6-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
References
- ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. [Link]
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
- HCT. Personal Protective Equipment is PPE. [Link]
- LookChem. Cas 1239647-61-0,6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. [Link]
- MDPI.
- CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
- PubChem. Ici-63197. [Link]
- PubChem. (1,2,4)Triazolo(1,5-a)pyridin-2-amine. [Link]
- PubChem. 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. [Link]
Sources
- 1. 6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 97% | CAS: 1239647-61-0 | AChemBlock [achemblock.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. 1239647-61-0 this compound AKSci 9373DL [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | C7H8N4 | CID 590473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gerpac.eu [gerpac.eu]
- 10. pppmag.com [pppmag.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
